molecular formula C8H18N2O2 B195975 1-[2-(2-Hydroxyethoxy)ethyl]piperazine CAS No. 13349-82-1

1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Cat. No.: B195975
CAS No.: 13349-82-1
M. Wt: 174.24 g/mol
InChI Key: FLNQAPQQAZVRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine intermediate.>Hydroxyzine Impurity 1 is a Quetiapine intermediate. It may be used in chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperazin-1-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQAPQQAZVRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158137
Record name 1-(2-(2-Hydroxyethoxy)ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13349-82-1
Record name 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13349-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyethoxyethylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013349821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2-Hydroxyethoxy)ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-piperazin-1-ylethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[2-(Piperazin-1-yl)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYETHOXYETHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWT5E4KNO3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, commonly referred to as HEEP, is a heterocyclic organic compound whose significance in research is almost exclusively derived from its role as a pivotal chemical intermediate. While its versatile structure, featuring a piperazine ring coupled with a hydroxyethoxyethyl side chain, theoretically lends itself to various applications, its documented use is overwhelmingly concentrated in the synthesis of antipsychotic pharmaceuticals.

This guide provides a comprehensive overview of HEEP, focusing on its primary application as a key building block in the production of Quetiapine, an atypical antipsychotic. It details the physicochemical properties of HEEP, outlines validated synthesis protocols, and presents quantitative data on reaction yields and purity. Furthermore, this document explores the biological context for its use by detailing the dopamine D2 receptor signaling pathway, the primary target of Quetiapine. Other potential but less documented applications in materials science are also briefly discussed.

Physicochemical Properties of HEEP

This compound is a viscous, colorless to light yellow liquid under standard conditions. Its structure combines the nucleophilic nature of the piperazine moiety with the hydrophilicity and reactive hydroxyl group of the side chain, making it a versatile synthon.

PropertyValueReference(s)
CAS Number 13349-82-1[1]
Molecular Formula C₈H₁₈N₂O₂[1]
Molecular Weight 174.24 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2]
Density 1.061 g/mL at 25 °C
Boiling Point 112-114 °C at 0.25 mmHg
Refractive Index (n20/D) 1.497
Solubility Soluble in Water, Chloroform, DMSO, Methanol[N/A]
InChI Key FLNQAPQQAZVRDA-UHFFFAOYSA-N
SMILES OCCOCCN1CCNCC1[3]

Core Application: Intermediate in Pharmaceutical Synthesis

The principal and most commercially significant application of HEEP is as a key side-chain intermediate in the synthesis of Quetiapine , an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[4][5] The piperazine nucleus is a common scaffold in centrally active drugs, and the hydroxyethoxyethyl side chain of HEEP is crucial for the final structure and activity of Quetiapine.[6]

Synthesis of Quetiapine via HEEP

The synthesis of Quetiapine involves the condensation of HEEP with a dibenzo[b,f][5][6]thiazepine core structure. A common route involves the reaction of HEEP with 11-chloro-dibenzo[b,f][5][6]thiazepine.

G cluster_0 Synthesis of Quetiapine from HEEP A 11-Chloro-dibenzo[b,f][1,4]thiazepine C Condensation Reaction (Nucleophilic Substitution) A->C B HEEP (this compound) B->C D Quetiapine (Free Base) C->D Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Toluene) E Purification / Salt Formation (e.g., with Fumaric Acid) D->E F Quetiapine Fumarate E->F

Caption: General workflow for the synthesis of Quetiapine using HEEP.
Quantitative Data: Synthesis Yields

The efficiency of Quetiapine synthesis is a critical parameter in pharmaceutical manufacturing. Various patents report different conditions and yields for the condensation step.

Precursor 1Precursor 2 (HEEP)Solvent/BaseConditionsYield (Quetiapine Salt)Patent Reference
Dibenzo[b,f][5][6]thiazepin-11-ylamine HClHEEP (excess)N,N-dimethylcyclohexylamineReflux, 24h83% (hemifumarate)EP2245021B1
11-piperazinyl-dibenzo[b,f][5][6]thiazepine2-(2-chloroethoxy)ethanol*Triethylamine / NaI80-85 °C, 5hHigh (not specified)US20070293471A1
11-chloro-dibenzo[b,f][5][6]thiazepineHEEPToluene / K₂CO₃ (aqueous)85-90 °C, 5h92% (free base)US8389716B2

Note: 2-(2-chloroethoxy)ethanol is often used to alkylate an existing piperazine ring to form the HEEP side chain in situ or in a preceding step.

Detailed Experimental Protocol: Synthesis of Quetiapine

The following is a representative protocol for the synthesis of Quetiapine free base, compiled from methodologies described in patent literature (e.g., US8389716B2).

Materials:

  • 11-chlorodibenzo[b,f][5][6]thiazepine

  • This compound (HEEP)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • Citric Acid Monohydrate

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 11-chlorodibenzo[b,f][5][6]thiazepine (1.0 eq), HEEP (1.5 eq), toluene (10 vol), and an aqueous solution of potassium carbonate (2.0 eq in 4 vol water).

  • Condensation: Heat the biphasic mixture to 85-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material (11-chlorodibenzo[b,f][5][6]thiazepine) is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic (toluene) phase.

  • Extraction & Washing: Wash the organic phase with a solution of citric acid in water to remove excess HEEP. Subsequently, wash with water to remove residual salts.

  • Isolation: Treat the organic phase with a potassium carbonate aqueous solution to ensure the product is in its free base form. Separate the organic phase.

  • Final Product: Decolorize the organic phase (e.g., with activated charcoal), filter, and remove the solvent under vacuum to yield Quetiapine free base as a solid. The molar yield is typically >90%.[7]

Biological Context: Mechanism of HEEP-Derived Drugs

HEEP itself is not known to possess significant biological activity. Its importance lies in providing the necessary structural motif for its derivatives, like Quetiapine, to interact with specific biological targets. Quetiapine functions primarily as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The antagonism of the dopamine D₂ receptor is central to its antipsychotic effect.

Dopamine D₂ Receptor Signaling Pathway

The D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antipsychotics derived from HEEP, such as Quetiapine, block this pathway.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Quetiapine Quetiapine (from HEEP) Quetiapine->D2R Antagonizes (Blocks) G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Antagonism of the Dopamine D2 receptor by HEEP-derived drugs.
Quantitative Biological Data

As HEEP is an intermediate, there is no published data on its binding affinity (Ki) or functional activity (IC₅₀) at CNS receptors. The biological activity is embodied in the final drug product.

CompoundTargetBinding Affinity (Ki, nM)Reference
QuetiapineDopamine D₂150 - 350[N/A]
QuetiapineSerotonin 5-HT₂ₐ15 - 30[N/A]
QuetiapineHistamine H₁~10[N/A]
QuetiapineAdrenergic α₁~15[N/A]

Note: Ki values are approximate and can vary based on the specific assay conditions.

Other Potential Research Applications

While the synthesis of pharmaceuticals is the dominant application, the chemical structure of HEEP suggests potential utility in other areas, though these are not well-documented in peer-reviewed literature.

  • Surfactants and Emulsifiers: The combination of a hydrophilic hydroxyethoxyethyl group and a polar piperazine head suggests potential surfactant properties. It has been mentioned in commercial literature for use in personal care and industrial formulations, likely as an emulsifier or stabilizing agent.[6] However, specific formulation protocols and quantitative performance data are not publicly available.

  • Polymer-Drug Conjugates: The terminal hydroxyl group on HEEP provides a reactive handle for covalent attachment to polymer backbones or other molecules. This has been noted as a potential application for creating targeted drug delivery systems, such as nitric oxide (NO)-releasing polymer conjugates for chemotherapy.[4] This remains a largely theoretical application, as specific examples detailing the synthesis and characterization of a HEEP-based polymer conjugate are not found in primary research articles.

Conclusion

In the landscape of chemical research and development, this compound (HEEP) serves a critical, albeit highly specific, function. Its primary value is realized as an indispensable building block for the multi-billion dollar antipsychotic drug, Quetiapine. This guide has provided a detailed examination of its synthesis, physicochemical characteristics, and its role in the established manufacturing protocols for this important therapeutic agent. The biological context provided, centered on the dopamine D₂ receptor pathway, clarifies the rationale for its use in neuropharmacology. While its molecular structure is amenable to other applications in material science, these areas remain underexplored and lack the robust body of data that supports its role in pharmaceutical synthesis. For researchers in drug development and process chemistry, a thorough understanding of HEEP's properties and reaction kinetics is essential for optimizing the synthesis of Quetiapine and related piperazine-containing active pharmaceutical ingredients.

References

1-[2-(2-Hydroxyethoxy)ethyl]piperazine structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a hydroxyethoxyethyl group.

  • IUPAC Name: 2-[2-(Piperazin-1-yl)ethoxy]ethanol

  • Synonyms: N-(2-(2-Hydroxyethoxy)ethyl)piperazine, HEEP[1]

  • CAS Number: 13349-82-1[2][3][4][5][6][7][8]

  • Molecular Formula: C₈H₁₈N₂O₂[5][6][7][9]

  • Molecular Weight: 174.24 g/mol [5][6][7]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Colorless to greenish-yellow viscous liquid[2][10]
Purity >98.0% (GC)[3]
Boiling Point 112-114 °C at 0.25 mmHg; 386.20 K at 0.04 kPa[11]
Density 1.061 g/mL at 25 °C[9]
Refractive Index n20/D 1.497
Flash Point 113 °C (closed cup)[1]
Solubility Soluble in water, chloroform, DMSO, and methanol[1]
Octanol/Water Partition Coefficient (logP) -1.099 (Crippen Method)[11]

Synthesis and Manufacturing

This compound is primarily synthesized through two main industrial routes: the Chloroethanol Method and the Diethanolamine Method.

Chloroethanol Method

This is the most common method, involving the nucleophilic substitution reaction between piperazine and 2-(2-chloroethoxy)ethanol. To favor the desired mono-substituted product, the reaction is typically carried out using piperazine monohydrochloride.

A detailed experimental protocol can be derived from patent literature[3][12]. The general steps are as follows:

  • Preparation of Piperazine Monohydrochloride: Piperazine is reacted with piperazine dihydrochloride in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to form piperazine monohydrochloride.[3][12]

  • Condensation Reaction: The prepared piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is typically in the range of 1.8:1 to 2.2:1. The reaction is conducted in a solvent at a temperature between 40-120 °C for 2-8 hours.[2][12]

  • Work-up and Isolation: After the reaction is complete, the piperazine dihydrochloride byproduct is filtered off and can be recycled. The filtrate, containing the crude product, is then subjected to distillation to remove the solvent.[3][12]

  • Purification: The crude this compound is purified by vacuum rectification (distillation under reduced pressure) to yield the final high-purity product.[2][12]

Chloroethanol_Method cluster_purification Purification piperazine Piperazine step1 Step 1: Formation of Piperazine Monohydrochloride piperazine->step1 piperazine_dhcl Piperazine Dihydrochloride piperazine_dhcl->step1 chloroethoxyethanol 2-(2-Chloroethoxy)ethanol step2 Step 2: Condensation Reaction chloroethoxyethanol->step2 piperazine_mhcl Piperazine Monohydrochloride piperazine_mhcl->step2 crude_product Crude HEEP step3 Step 3: Filtration & Solvent Removal crude_product->step3 step4 Step 4: Vacuum Distillation crude_product->step4 final_product High-Purity HEEP step1->piperazine_mhcl step2->crude_product step4->final_product

Caption: Workflow for the Chloroethanol synthesis method.

Diethanolamine Method

An alternative synthetic route starts from diethanolamine and involves a three-step process: halogen replacement, acylation, and cyclization.[6]

Based on patent information, the general procedure is as follows[6]:

  • Halogen Replacement: The hydroxyl groups of diethanolamine are converted to halides.

  • Acylation: An acyl group is introduced to the molecule.

  • Cyclization: The final ring-closing reaction forms the piperazine ring, yielding this compound.

Diethanolamine_Method diethanolamine Diethanolamine step1 Halogen Replacement diethanolamine->step1 halogenated_intermediate Halogenated Intermediate step2 Acylation halogenated_intermediate->step2 acylated_intermediate Acylated Intermediate step3 Cyclization acylated_intermediate->step3 final_product This compound step1->halogenated_intermediate step2->acylated_intermediate step3->final_product

Caption: Workflow for the Diethanolamine synthesis method.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2]

Synthesis of Quetiapine

The primary application of this compound is as a key intermediate in the manufacturing of Quetiapine, an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1] The synthesis involves the reaction of 11-chloro-dibenzo[b,f][2][4]thiazepine with this compound.[4][13]

Quetiapine_Synthesis heep This compound reaction Nucleophilic Substitution heep->reaction chlorothiazepine 11-Chloro-dibenzo[b,f][1,4]thiazepine chlorothiazepine->reaction quetiapine Quetiapine reaction->quetiapine

Caption: Synthesis of Quetiapine from HEEP.

Synthesis of Hydroxyzine

This compound also serves as a precursor in the synthesis of Hydroxyzine, an antihistamine with sedative properties.

Chemical Reactivity

The reactivity of this compound is centered around its two main functional groups: the secondary amine in the piperazine ring and the terminal hydroxyl group.

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation and acylation.[2] This allows for the attachment of various molecular fragments, a key step in the synthesis of more complex molecules like Quetiapine.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as esterification and etherification, providing another site for chemical modification.

Toxicology and Safety

Hazard Identification

This compound is classified as:

  • Skin Irritant (Category 2)[14]

  • Serious Eye Irritant (Category 2)[14]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[14]

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to adhere to the following safety precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety glasses or goggles.[15]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[15]

    • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[15]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[16]

Toxicological Data

Stability and Storage

  • Stability: The compound is stable under normal conditions of use and storage.[10]

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Conditions to Avoid: Heat, light, and incompatible materials.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight. Keep the container tightly closed.[15]

  • Hazardous Decomposition Products: Upon combustion, it may emit oxides of nitrogen, carbon dioxide, and carbon monoxide.[10]

References

An In-depth Technical Guide to 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS: 13349-82-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, also known by the acronym HEEP, is a heterocyclic organic compound with the CAS number 13349-82-1. It is a key pharmaceutical intermediate, primarily utilized in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2] The piperazine moiety within its structure is a common scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and its role in the production of Quetiapine. Due to the limited publicly available data on the biological activity of this intermediate, the guide will also detail the mechanism of action of its primary downstream product, Quetiapine.

Chemical and Physical Properties

This compound is a viscous liquid, appearing as a clear, colorless to yellow-brown oil.[3] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₈N₂O₂[4]
Molecular Weight 174.24 g/mol [4]
Appearance Clear colorless to light yellow liquid/Yellow-Brown Oil[3]
Boiling Point 112-114 °C at 0.25 mmHg[5]
Density 1.061 g/mL at 25 °C[5]
Refractive Index n20/D 1.497[5]
Purity (by GC) >98.0%[6]
Solubility Soluble in Water, Chloroform, DMSO, & Methanol[5]
Flash Point 113 °C[5]
Stability Stable under normal temperature[5]

Synthesis of this compound

The synthesis of high-purity this compound is critical for its use as a pharmaceutical intermediate. A widely employed method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. A detailed experimental protocol, based on a patented method, is outlined below.[3]

Experimental Protocol: Synthesis from Piperazine and 2-(2-chloroethoxy)ethanol

This protocol describes a two-step process for the preparation of high-purity this compound.[3]

Step 1: Preparation of Piperazine Monohydrochloride

  • In a suitable reaction vessel, dissolve piperazine and piperazine dihydrochloride in a solvent.

  • Allow the reaction to proceed to form piperazine monohydrochloride.

Step 2: Synthesis of this compound

  • React the piperazine monohydrochloride prepared in Step 1 with 2-(2-chloroethoxy)ethanol in a solvent. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol should be between 1.8:1 and 2.2:1.[3]

  • The reaction temperature is maintained between 40-120 °C for a duration of 2-8 hours.[1]

  • Upon completion of the reaction, filter the mixture to recover piperazine dihydrochloride, which can be dried and reused.[3]

  • Evaporate the solvent from the filtrate to obtain the crude product of this compound.[3]

  • Purify the crude product by vacuum distillation at a temperature of 120-160 °C and a pressure of 10-30 mmHg to yield the high-purity product.[3]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_0 Step 1: Piperazine Monohydrochloride Formation cluster_1 Step 2: HEEP Synthesis and Purification A Piperazine D Reaction A->D B Piperazine Dihydrochloride B->D C Solvent C->D E Piperazine Monohydrochloride D->E G Reaction (40-120°C, 2-8h) E->G F 2-(2-chloroethoxy)ethanol F->G H Filtration G->H I Piperazine Dihydrochloride (Recovered) H->I Solid J Evaporation H->J Filtrate K Crude HEEP J->K L Vacuum Distillation (120-160°C, 10-30mmHg) K->L M High-Purity HEEP L->M

Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a crucial building block in the multi-step synthesis of Quetiapine. The logical relationship between the starting materials, the intermediate (HEEP), and the final active pharmaceutical ingredient (API) is depicted below.

G A Starting Materials (e.g., Piperazine) B This compound (Intermediate - HEEP) A->B Synthesis C Further Synthetic Steps B->C D Quetiapine (Active Pharmaceutical Ingredient) C->D

Relationship between HEEP and Quetiapine.

Biological Activity and Signaling Pathways of Quetiapine

As there is a lack of published data on the specific biological activities of this compound itself, this section focuses on the well-documented mechanism of action of its primary derivative, Quetiapine. Quetiapine is an atypical antipsychotic that exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors in the brain.[7]

Quetiapine's antipsychotic action is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[8] Its efficacy in treating depression is linked to the activity of its major active metabolite, norquetiapine (N-desalkylquetiapine), which acts as a norepinephrine reuptake inhibitor and a partial agonist at the 5-HT1A receptor.[7][9] Furthermore, norquetiapine has been shown to activate the ERK/MAPK signaling pathway, leading to the release of Glial Cell Line-Derived Neurotrophic Factor (GDNF), which may contribute to its antidepressant effects.[9]

The following diagram illustrates the proposed signaling pathway for the antidepressant effects of Quetiapine's metabolite, norquetiapine.

G cluster_0 Cellular Response Norquetiapine Norquetiapine (Quetiapine Metabolite) ERK1_2 ERK1/2 Activation Norquetiapine->ERK1_2 activates GDNF GDNF Release ERK1_2->GDNF induces Antidepressant Antidepressant Effects GDNF->Antidepressant contributes to

Proposed signaling pathway of Norquetiapine.

Conclusion

This compound (CAS: 13349-82-1) is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the widely used antipsychotic, Quetiapine. While the scientific literature on its intrinsic biological activity is scarce, its chemical properties and synthesis are well-documented, primarily in patent literature. A thorough understanding of its synthesis and its relationship to the final drug product is essential for drug development professionals. The complex pharmacology of Quetiapine, stemming from this intermediate, highlights the importance of precursor control and understanding in the manufacturing of effective therapeutics. Further research into the potential biological activities of this and other piperazine-based intermediates could open new avenues for drug discovery.

References

Synonyms for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine like HEEP or 2-[2-(1-Piperazinyl)ethoxy]ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key bifunctional molecule, is a significant intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a piperazine ring coupled with a hydroxyethoxyethyl side chain, imparts both nucleophilic and hydrophilic characteristics, making it a versatile building block. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a particular focus on its role in drug development.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

Systematic Name Common Synonyms Abbreviations CAS Number
This compound2-[2-(1-Piperazinyl)ethoxy]ethanolHEEP13349-82-1
1-(2-Hydroxyethylethoxy)piperazine
N-(2-Hydroxyethoxyethyl)piperazine
2-(2-Piperazin-1-ylethoxy)ethanol

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

Physicochemical Properties
Property Value Reference
Molecular Formula C₈H₁₈N₂O₂[1]
Molecular Weight 174.24 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 112-114 °C at 0.25 mmHg[2]
Density 1.061 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.497[2]
Solubility Soluble in water, chloroform, DMSO, and methanol.[3]
Spectral Data

Spectral data is critical for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: A prominent absorption peak around 3390.81 cm⁻¹ corresponds to the hydroxyl (-OH) group, and a peak at approximately 1119.10 cm⁻¹ is indicative of the ether (C-O-C) bond.[4]

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z = 174, confirming the molecular weight. A significant fragment is observed at m/z = 84, which corresponds to the piperazine fragment.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum displays characteristic signals for the different methylene groups on the piperazine ring and the ethoxyethyl side chain, as well as a signal for the hydroxyl proton. In one example, the following peaks were identified: a signal for the hydroxyl proton at 3.71 ppm, an imino proton peak at 2.93 ppm, methylene proton peaks on the piperazine ring at 2.91 and 2.51 ppm, and four methylene proton peaks on the side chain at 2.57, 3.69, 3.63, and 3.61 ppm.[4]

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbon atoms of the piperazine ring and the side chain. Identified peaks include two sets of carbons on the piperazine ring at 45.4 and 54.4 ppm, and four carbon peaks on the side chain at 58.4, 61.5, 67.6, and 72.5 ppm.[4]

Experimental Protocols

The synthesis of this compound is a well-documented process, with several methodologies reported in the patent literature. The most common approach involves the alkylation of piperazine with a suitable 2-(2-hydroxyethoxy)ethyl synthon.

Synthesis of this compound from Piperazine and 2-(2-Chloroethoxy)ethanol

This method is widely employed due to the availability of the starting materials.[1][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine HEEP This compound Piperazine->HEEP + Chloroethoxyethanol 2-(2-Chloroethoxy)ethanol Chloroethoxyethanol->HEEP G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction cluster_final Final Product DBT Dibenzo[b,f][1,4]thiazepin-11(10H)-one ChloroDBT 11-Chlorodibenzo[b,f][1,4]thiazepine DBT->ChloroDBT  Reaction with POCl₃   QuetiapineBase Quetiapine (base) ChloroDBT->QuetiapineBase  Nucleophilic Substitution   HEEP This compound HEEP->QuetiapineBase QuetiapineFumarate Quetiapine Fumarate QuetiapineBase->QuetiapineFumarate  Salt Formation with Fumaric Acid  

References

An In-depth Technical Guide to Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1][2] This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to molecules, such as improved aqueous solubility, oral bioavailability, and metabolic stability, making it an attractive moiety for drug design.[3][4] The versatile nature of the piperazine ring allows for structural modifications at the nitrogen atoms, enabling the fine-tuning of pharmacological activity and target selectivity.[5][6] This guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, quantitative structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on experimental protocols and the visualization of key biological pathways.

Therapeutic Applications and Structure-Activity Relationships

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as successful drugs in various therapeutic areas.[6][7] Minor modifications to the piperazine core can lead to significant changes in their biological profiles.

Antipsychotic Activity

Many atypical antipsychotics feature a piperazine moiety, which often plays a crucial role in their mechanism of action, typically involving the modulation of dopamine (D2) and serotonin (5-HT2A) receptors.[4][8]

Table 1: Antipsychotic Piperazine Derivatives and their Receptor Binding Affinities

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Reference
ClozapineD4, 5-HT2A, M1, M4, α1-adrenergic, H1D4: 21, 5-HT2A: 1.6, M4: partial agonist[9][10]
OlanzapineD2, 5-HT2AD2: 31, 5-HT2A: 4
AripiprazoleD2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4[11]
Antidepressant Activity

The piperazine scaffold is integral to many antidepressant drugs, often facilitating interactions with serotonin and norepinephrine transporters or receptors.[12][13] Vortioxetine, a multimodal antidepressant, is a prime example of a successful piperazine-containing drug.[3]

Table 2: Antidepressant Piperazine Derivatives and their Receptor/Transporter Affinities

CompoundPrimary Target(s)Ki (nM) or IC50 (nM)Reference
VortioxetineSERT, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7[14]
Compound 6a 5-HT1A ReceptorKi = 1.28 nM[14][15]
Compound 27 5-HT1A, σ1 Receptors5-HT1A: Ki = 0.44 nM, σ1: Ki = 0.27 nM[16]
Anticancer Activity

The structural versatility of piperazine derivatives has been exploited to develop potent anticancer agents that target various signaling pathways implicated in cancer cell proliferation and survival.[17][18]

Table 3: Anticancer Activity of Selected Piperazine Derivatives

Compound/Derivative ClassCancer Cell LineCancer TypeGI50 (µM) or IC50 (µM)Targeted Pathway(s)Reference
Novel Piperazine Derivative K562Chronic Myeloid Leukemia0.06 - 0.16PI3K/AKT, Src, BCR-ABL[7][17]
PCC HepG2Liver Cancer~10 µM (IC50)Intrinsic and Extrinsic Apoptosis Pathways
Quinoxalinyl-piperazine derivative 30 Various (Breast, Skin, Pancreas, Cervix)VariousIC50: 3.67 µM (LNCaP)G2/M cell cycle arrest, Bcl-2 inhibition[18]
Vindoline-piperazine conjugate 17 KM12Colon CancerGrowth Percent: -84.40%Not specified[19]
Vindoline-piperazine conjugate 22 COLO-215, SF-539, SK-MEL-5, RXF-393Colon, CNS, Melanoma, RenalGrowth Percent: -93.46%, -96.98%, -98.54%, -91.93%Not specified[19]

Table 4: Imatinib (a Phenylpiperazine Derivative) IC50 Values Against Resistant BCR-ABL Mutations

BCR-ABL MutationImatinib IC50 (nM)Resistance LevelReference
Wild-Type140Sensitive[20]
T315I>10,000High[20][21]
E255K2,500High[21]
Y253H1,100Moderate[21]
G250E630Moderate[21]
Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties, with some compounds exhibiting significant activity against a range of bacterial and fungal pathogens.[5][22]

Table 5: Minimum Inhibitory Concentration (MIC) of Antimicrobial Piperazine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Chalcone-piperazine derivative Candida albicans2.22[22]
Quinolone-piperazine derivatives Staphylococcus aureus, Enterococcus faecalis, Bacillus sp.1-5[22]
Iminophosphorane-piperazine derivatives Mycobacterium tuberculosis10[22]
Thiadiazole-piperazine derivative 6c Escherichia coli8[23]
Thiadiazole-piperazine derivative 4, 6c, 6d Staphylococcus aureus16[23]
Piperazine compound RL308 MRSA2[24]
Piperazine compound RL308 S. aureus2[24]
Piperazine compound RL336 MRSA8[24]

Experimental Protocols

Synthesis of Piperazine Derivatives

This protocol describes a multi-step synthesis of pyrimidine-incorporated piperazine derivatives, starting from the synthesis of a chalcone intermediate.

Step 1: Synthesis of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

  • A mixture of 2-acetylthiophene (1.26 g, 0.01 mol) and anisaldehyde (1.36 ml, 0.01 mol) is stirred in ethanol (15 ml).

  • An aqueous solution of 40% potassium hydroxide (10 ml) is added, and stirring is continued for 2 hours.

  • The mixture is kept overnight at room temperature, then poured into crushed ice and acidified with dilute hydrochloric acid.

  • The separated solid is filtered and recrystallized from an ethyl acetate-ethanol mixture (8:2) to yield the pure chalcone.

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol

  • A mixture of the chalcone from Step 1 (2.44 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid is refluxed for about 24 hours.

  • The reaction progress is monitored by TLC.

  • The reaction mixture is cooled and poured into ice-cold water with stirring.

  • The product is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

  • To a solution of the pyrimidine-2-thiol from Step 2 (3.0 g, 0.01 mol) in dimethylformamide (20 ml), potassium carbonate (2.76 g, 0.02 mol) and methyl iodide (2.84 g, 0.02 mol) are added and stirred for 4 hours.

  • The reaction mixture is diluted with cold water and neutralized with glacial acetic acid.

  • The product is filtered, dried, and recrystallized from ethanol.

Step 4: Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (Final Product)

  • The product from Step 3 (0.314 g, 0.001 mol) and N-phenylpiperazine (0.16 ml, 0.001 mol) in dry ethanol (15 ml) are refluxed for 12 hours in the presence of a catalytic amount of potassium hydroxide.

  • After completion, the reaction mixture is poured into crushed ice.

  • The separated solid is filtered, dried, and recrystallized from ethanol to give the pure final product.

This protocol outlines a common synthetic route to the antidepressant drug vortioxetine.

  • Palladium-Catalyzed Coupling: Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is prepared from Boc-piperazine and 2-bromoiodobenzene via a palladium-catalyzed coupling reaction.

  • Thioether Formation: The resulting intermediate is then reacted with 2,4-dimethylthiophenol, again in the presence of a palladium catalyst and a phosphine ligand, to form Boc-protected vortioxetine.

  • Deprotection and Salt Formation: The Boc-protecting group is removed using hydrochloric acid to yield vortioxetine. The free base is then dissolved in a suitable solvent (e.g., isopropanol or acetone), and a stoichiometric amount of hydrobromic acid (HBr) is added to precipitate vortioxetine hydrobromide.[3][25] The solid is then filtered, washed, and dried.

Biological Evaluation

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the piperazine derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls:

    • Positive Control: Wells containing broth and the bacterial inoculum (no compound).

    • Negative Control: Wells containing only broth.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathways Targeted by Piperazine Derivatives

A novel piperazine derivative has been shown to exert its anticancer effects by simultaneously inhibiting multiple key signaling pathways that are crucial for cancer cell survival and proliferation.[7][17]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Src Src Family Kinases RTK->Src AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Src->Proliferation BCR_ABL BCR-ABL (in CML) BCR_ABL->Proliferation Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Inhibits Piperazine_Derivative->Src Inhibits Piperazine_Derivative->BCR_ABL Inhibits clozapine_moa cluster_receptors Neurotransmitter Receptors cluster_effects Therapeutic & Side Effects Clozapine Clozapine D2 Dopamine D2 (Antagonist) Clozapine->D2 D4 Dopamine D4 (High Affinity Antagonist) Clozapine->D4 5HT2A Serotonin 5-HT2A (Potent Antagonist) Clozapine->5HT2A M4 Muscarinic M4 (Partial Agonist) Clozapine->M4 Alpha1 α1-Adrenergic (Antagonist) Clozapine->Alpha1 H1 Histamine H1 (Antagonist) Clozapine->H1 Antipsychotic Antipsychotic Effect (Reduced EPS) D2->Antipsychotic Suicidality Reduced Suicidality D2->Suicidality D4->Antipsychotic D4->Suicidality 5HT2A->Antipsychotic Negative_Symptoms Improved Negative Symptoms 5HT2A->Negative_Symptoms 5HT2A->Suicidality Hypersalivation Hypersalivation M4->Hypersalivation Sedation Sedation Alpha1->Sedation H1->Sedation mic_mbc_workflow start Start prep_compound Prepare serial dilutions of piperazine derivative in 96-well plate start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate_mic Incubate plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate agar plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

References

The Pharmacological Potential of Hydroxyethoxyethyl Piperazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1] A particularly interesting subclass is the hydroxyethoxyethyl piperazine derivatives, which have demonstrated potential in diverse therapeutic areas, including oncology, central nervous system disorders, and as radioprotective agents. The incorporation of the hydroxyethoxyethyl moiety can modulate the physicochemical properties of the parent molecule, influencing its solubility, bioavailability, and target engagement.[2] This technical guide provides a comprehensive overview of the pharmacological activities of hydroxyethoxyethyl piperazines, detailing experimental protocols, presenting available quantitative data, and visualizing key biological pathways and experimental workflows to support further research and development in this promising area.

Potential Pharmacological Activities and Mechanisms of Action

Hydroxyethoxyethyl piperazine derivatives have been investigated for several pharmacological applications, primarily leveraging the versatility of the piperazine ring to interact with various biological targets.

Antipsychotic Activity via Dopamine Receptor Modulation

The piperazine moiety is a common feature in many antipsychotic drugs, often targeting dopamine D2 receptors.[3] The hydroxyethoxyethyl substitution can influence the binding affinity and selectivity of these compounds. The therapeutic effect of antipsychotics is primarily mediated by their antagonist activity at D2 receptors in the mesolimbic pathway.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by dopamine, the receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Antagonists of the D2 receptor block this signaling pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Hydroxyethoxyethyl Piperazine Antagonist Antagonist->D2R Blocks G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Carbonic Anhydrase Inhibition

Certain 2-(2-hydroxyethyl)piperazine derivatives have been identified as potent inhibitors of human carbonic anhydrases (hCAs).[4] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma and cancer.[4] The inhibitory activity of these piperazine derivatives is attributed to the interaction of the sulfonamide moiety with the zinc ion in the active site of the enzyme.[4]

Radioprotective Effects

Derivatives of 1-(2-hydroxyethyl)piperazine have shown promise as radioprotective agents, capable of mitigating the harmful effects of ionizing radiation on cells.[5] The primary mechanism of radiation-induced damage is the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components, particularly DNA.[5] Radioprotective agents can act through various mechanisms, including scavenging free radicals and enhancing DNA repair processes.

Ionizing radiation can directly damage DNA or indirectly cause damage through the radiolysis of water, which generates highly reactive free radicals. This leads to single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA. Cells have intricate DNA damage response (DDR) pathways to repair this damage. Radioprotective compounds can assist by neutralizing ROS before they can damage DNA or by modulating the DDR pathways to enhance repair.

Radiation_Damage_Pathway cluster_damage Radiation-Induced Damage cluster_protection Protective Mechanisms IR Ionizing Radiation H2O H2O IR->H2O Radiolysis DNA Cellular DNA IR->DNA Direct Damage ROS Reactive Oxygen Species (ROS) H2O->ROS ROS->DNA Oxidative Stress DNA_damage DNA Damage (SSBs, DSBs) DNA->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Activates Radioprotector Hydroxyethoxyethyl Piperazine Radioprotector->ROS Scavenges Radioprotector->DDR Modulates Repair DNA Repair DDR->Repair Cell_Survival Cell Survival Repair->Cell_Survival

Radiation Damage and Protection Pathway

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for hydroxyethoxyethyl piperazine derivatives and related piperazine compounds across different pharmacological activities.

Table 1: Antipsychotic Activity - Dopamine Receptor Binding Affinities (Ki) of Piperazine Analogs

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
N-Phenylpiperazine Analogs
Compound 6a>400-fold selective for D31.4 ± 0.21[1]
Compound 7a>100-fold selective for D314.3 ± 7.1[1]
Aripiprazole Analogs
UNC9975< 10High Affinity[6]
UNC0006< 10High Affinity[6]
UNC999479High Affinity[6]
Note: Data for specific hydroxyethoxyethyl piperazine antipsychotics is limited. The table presents data for structurally related piperazine derivatives to indicate the potential for high-affinity dopamine receptor binding within this class.

Table 2: Carbonic Anhydrase Inhibition by 2-(2-Hydroxyethyl)piperazine Derivatives

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA IV Ki (nM)Reference
Derivative 1>1000089.425.3108[4]
Derivative 2856098.730.1125[4]
Derivative 3>10000105.628.9117[4]
Note: This table presents a selection of data for 2-(2-hydroxyethyl)piperazine derivatives from the cited study.

Table 3: In Vitro Cytotoxicity of Hydroxyethyl Piperazine-Based σ Receptor Ligands

CompoundCell LineIC50 (µM)Reference
(R)-2bRPMI 8226 (Multiple Myeloma)Low µM range[7]
Ligand SeriesVarious Human Tumor Cell LinesLow µM range[7]
Note: The study demonstrates broad cytotoxic activity for this class of compounds, though specific IC50 values for each compound and cell line are not detailed in the abstract.

Table 4: Radioprotective Effect of 1-(2-Hydroxyethyl)piperazine Derivatives

CompoundConcentrationReduction in Dicentric ChromosomesReference
Compound 3100 µM & 200 µMSignificant[5]
Compound 6100 µM & 200 µMSignificant[5]
Note: The study highlights a significant radioprotective effect, though quantitative reduction factors are not provided in the abstract.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of hydroxyethoxyethyl piperazines.

Synthesis of Hydroxyethoxyethyl Piperazine Derivatives

A general synthetic route to 1-substituted-4-(2-hydroxyethoxyethyl)piperazines involves the alkylation of a substituted piperazine with 2-(2-chloroethoxy)ethanol.

  • Materials: Substituted piperazine, 2-(2-chloroethoxy)ethanol, a suitable base (e.g., K2CO3, Et3N), and a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • Dissolve the substituted piperazine and the base in the solvent.

    • Add 2-(2-chloroethoxy)ethanol to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

    • Characterize the final product by NMR and mass spectrometry.

In Vivo Antipsychotic Activity: Apomorphine-Induced Climbing in Mice

This model is used to assess the D2 receptor antagonist activity of test compounds.

  • Animals: Male ICR mice (20-25 g).

  • Materials: Test compound, vehicle, apomorphine hydrochloride, wire mesh cages.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine (1-3 mg/kg, s.c.).

    • Immediately place each mouse in an individual wire mesh cage.

    • Observe and record the climbing behavior for a period of 30 minutes. Climbing is defined as the mouse having all four paws on the cage wall.

    • The data is typically expressed as the total time spent climbing or as the percentage of animals exhibiting climbing behavior.

    • A reduction in apomorphine-induced climbing by the test compound indicates potential D2 antagonist activity.

Apomorphine_Climbing_Workflow start Start acclimatize Acclimatize Mice (1 hr) start->acclimatize administer_compound Administer Test Compound or Vehicle (i.p.) acclimatize->administer_compound wait Pretreatment Time (e.g., 30 min) administer_compound->wait administer_apomorphine Administer Apomorphine (s.c.) wait->administer_apomorphine place_in_cage Place Mouse in Wire Mesh Cage administer_apomorphine->place_in_cage observe Observe and Record Climbing Behavior (30 min) place_in_cage->observe analyze Analyze Data (Time spent climbing or % climbing) observe->analyze end End analyze->end

Apomorphine-Induced Climbing Workflow
In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of compounds against specific carbonic anhydrase isoforms.

  • Method: Stopped-flow CO2 hydrase assay.

  • Materials: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), test compound dissolved in DMSO, CO2-saturated water, buffer (e.g., Tris-HCl), and a pH indicator (e.g., phenol red).

  • Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO2.

    • The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water in a stopped-flow instrument.

    • The change in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator.

    • The initial rates of the reaction are measured.

    • The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the test compound.

    • Ki values are calculated from dose-response curves.

In Vitro Radioprotective Efficacy: Dicentric Chromosome Assay (DCA)

The DCA is a gold-standard method for quantifying radiation-induced DNA damage and assessing the efficacy of radioprotective agents.

  • Cells: Human peripheral blood mononuclear cells (PBMCs).

  • Materials: Test compound, cell culture medium, phytohemagglutinin (PHA), colcemid, hypotonic KCl solution, Carnoy's fixative (methanol:acetic acid, 3:1), Giemsa stain.

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Pre-incubate the cells with the test compound at various concentrations for a specified time.

    • Expose the cells to a defined dose of ionizing radiation (e.g., from a 60Co source).

    • Culture the cells for approximately 48 hours in the presence of PHA to stimulate lymphocyte division.

    • Add colcemid for the final few hours of culture to arrest cells in metaphase.

    • Harvest the cells, treat with hypotonic KCl, and fix with Carnoy's fixative.

    • Drop the cell suspension onto clean microscope slides and air-dry.

    • Stain the slides with Giemsa.

    • Score the metaphase spreads for the presence of dicentric chromosomes under a microscope.

    • The reduction in the frequency of dicentric chromosomes in treated cells compared to irradiated controls indicates the radioprotective effect.

Conclusion and Future Directions

Hydroxyethoxyethyl piperazines represent a versatile chemical scaffold with demonstrated potential in several key therapeutic areas. The available data, though in some cases preliminary, highlights opportunities for the development of novel antipsychotics, carbonic anhydrase inhibitors, and radioprotective agents. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this compound class.

Future research should focus on the systematic synthesis and evaluation of focused libraries of hydroxyethoxyethyl piperazine derivatives to generate comprehensive quantitative data. This will enable the development of robust structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for their pharmacological effects. The continued investigation of hydroxyethoxyethyl piperazines holds significant promise for the discovery of new and improved therapeutic agents.

References

The Unseen Architect of a Stable Biological World: A Technical Guide to HEPES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, properties, and applications of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), a cornerstone of modern biological and biochemical research.

Introduction

In the intricate world of biological research, maintaining a stable physiological environment is paramount to obtaining reliable and reproducible results. The control of pH is a critical aspect of this stability. Before the mid-20th century, researchers were often limited to a small selection of buffers that were frequently toxic, reactive, or inefficient within the physiological pH range. This landscape was dramatically changed by the pioneering work of Dr. Norman E. Good and his colleagues. Between the 1960s and 1980s, they introduced a series of zwitterionic buffers, now famously known as "Good's buffers," that revolutionized in vitro studies.[1][2][3] Among the most prominent and widely utilized of these is 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, or HEPES.

This technical guide provides an in-depth exploration of HEPES, from its historical context within the development of Good's buffers to its physicochemical properties, detailed experimental protocols for its use, and its role in various research applications. It is intended for researchers, scientists, and drug development professionals who rely on this essential buffering agent for their work in cell culture, enzyme kinetics, protein purification, and beyond.

Discovery and Historical Context: The Dawn of "Good's Buffers"

Prior to the 1960s, biological research was hampered by the lack of suitable buffering agents for the neutral pH range (6 to 8), where most biological reactions occur.[1][3] Existing buffers often presented significant drawbacks, including toxicity to biological systems, interference with enzymatic reactions, and poor solubility. Recognizing these limitations, Dr. Norman E. Good at Michigan State University embarked on a systematic search for better buffering compounds.[3][4]

Good and his team established a set of stringent criteria for ideal biological buffers:

  • pKa between 6.0 and 8.0: To provide maximum buffering capacity at physiological pH.[3][4]

  • High water solubility: For ease of use in aqueous biological systems.[1][3]

  • Membrane impermeability: To prevent the buffer from entering cells and altering intracellular pH.[1][3]

  • Minimal salt and temperature effects: The buffer's dissociation should be minimally affected by changes in ionic concentration and temperature.[1]

  • Chemical and enzymatic stability: The buffer should not participate in or interfere with the biological reactions being studied.[3]

  • Minimal absorption of visible or UV light: To avoid interference with spectrophotometric assays.[3]

  • Ease of synthesis and purification. [2]

In 1966, Good and his colleagues published their seminal paper introducing the first set of these buffers, which included HEPES.[5] These zwitterionic N-substituted amino acids and sulfonic acids met most, if not all, of their ideal criteria and quickly became indispensable tools in biochemistry and molecular biology.[1][5] HEPES, with its pKa of 7.5 at 25°C, proved to be an excellent all-purpose buffer for a wide range of applications.[3][6]

Physicochemical Properties of HEPES

The utility of HEPES as a biological buffer stems from its unique chemical structure, which incorporates a piperazine ring, a hydroxyethyl group, and an ethanesulfonic acid group. This zwitterionic nature allows it to effectively buffer against both acids and bases.[6]

PropertyValueReferences
Chemical Formula C₈H₁₈N₂O₄S[7]
Molecular Weight 238.3 g/mol [8]
pKa at 25°C 7.45 - 7.65[9]
Useful pH Range 6.8 - 8.2[6][9]
ΔpKa/°C -0.014[4]
Solubility in Water High[1][3]
Metal Ion Binding Negligible for many common divalent cations (e.g., Ca²⁺, Mg²⁺)[10][11]

Temperature Dependence of pKa:

The pKa of HEPES is temperature-dependent, a crucial consideration for experiments conducted at temperatures other than 25°C. The pKa of HEPES decreases as the temperature increases. For example, at 37°C, the pKa of HEPES is approximately 7.31.[9] This shift can impact the buffering capacity and the actual pH of the solution, and researchers should adjust the pH at the temperature at which the experiment will be performed.[5][9]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of HEPES buffer in common laboratory applications.

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

Materials:

  • HEPES (free acid) powder (MW: 238.3 g/mol )

  • 10 M Sodium hydroxide (NaOH) solution

  • Deionized, distilled water (ddH₂O)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Procedure:

  • Weigh out 238.3 g of HEPES free acid and transfer it to a 1 L beaker.

  • Add approximately 800 mL of ddH₂O and stir with a magnetic stir bar until the powder is completely dissolved.

  • Slowly add the 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 7.4.

  • Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the 1 M HEPES stock solution at 4°C.

Use of HEPES in Cell Culture Media

HEPES is widely used as a buffering agent in cell culture media to maintain a stable pH, especially when cultures are manipulated outside of a CO₂ incubator.[1][12]

Protocol for Supplementing Media with HEPES:

  • To a 500 mL bottle of basal cell culture medium (e.g., DMEM, RPMI-1640), add a sterile aliquot of 1 M HEPES stock solution to achieve the desired final concentration (typically 10-25 mM). For a final concentration of 25 mM in 500 mL of media, add 12.5 mL of 1 M HEPES.

  • Aseptically mix the medium by gentle inversion.

  • If necessary, adjust the final pH of the supplemented medium to the desired value (e.g., 7.2-7.4) using sterile 1 N HCl or 1 N NaOH in a sterile biological safety cabinet.

  • The HEPES-supplemented medium is now ready for use.

Note: It is crucial to be aware that HEPES can exhibit phototoxicity when exposed to light, leading to the production of hydrogen peroxide, which can be harmful to cells.[6][13] Therefore, it is recommended to keep HEPES-containing media protected from light as much as possible.

HEPES Buffer in Enzyme Kinetics Assays

The stability of pH is critical for accurate enzyme kinetic measurements. HEPES is a popular choice for enzyme assays due to its buffering capacity in the physiological range and its low interference with many enzymatic reactions.[14][15]

Example Protocol for a Kinase Assay:

  • Prepare the Kinase Reaction Buffer (2X):

    • 100 mM HEPES, pH 7.5

    • 20 mM MgCl₂

    • 2 mM Dithiothreitol (DTT)

    • 200 µM ATP

    • Bring to final volume with ddH₂O.

  • Set up the reaction:

    • In a microcentrifuge tube or a well of a microplate, combine:

      • 10 µL of 2X Kinase Reaction Buffer

      • 5 µL of substrate solution (in ddH₂O or a compatible buffer)

      • 5 µL of enzyme solution (diluted in an appropriate buffer, e.g., 50 mM HEPES, pH 7.5)

    • The final reaction volume is 20 µL, and the final concentration of all components is 1X.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heat inactivation.

  • Analyze the results using an appropriate detection method (e.g., phosphorylation-specific antibody in a Western blot, or a luminescence-based ATP detection kit).

HEPES in Protein Purification

HEPES is frequently used in buffers for protein purification due to its ability to maintain pH and its low tendency to interact with metal ions, which can be crucial for the stability and activity of metalloproteins.[11][16][17]

Example Workflow for His-tagged Protein Purification:

protein_purification_workflow start Cell Lysis (e.g., in 50 mM HEPES, pH 7.5, 300 mM NaCl) clarification Clarification (Centrifugation) start->clarification binding Binding to Ni-NTA Resin (in Lysis Buffer) clarification->binding wash Wash Step (50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM Imidazole) binding->wash elution Elution (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM Imidazole) wash->elution analysis Analysis (SDS-PAGE, Western Blot) elution->analysis HEPES_signaling_pathway HEPES_ext Extracellular HEPES Macropinocytosis Macropinocytosis HEPES_ext->Macropinocytosis Ingestion Lysosome Lysosome (Aberrant pH and Storage) Macropinocytosis->Lysosome MiT_TFE_cytosol Cytosolic MiT/TFE (TFEB, TFE3, MITF) Lysosome->MiT_TFE_cytosol Activation (mTORC1-independent) MiT_TFE_nucleus Nuclear MiT/TFE MiT_TFE_cytosol->MiT_TFE_nucleus Nuclear Translocation Gene_expression Target Gene Expression (Lysosomal, Autophagic, Immune Genes) MiT_TFE_nucleus->Gene_expression Transcriptional Activation Cellular_response Altered Cellular Phenotype (Increased Lysosomes, Autophagy, Inflammation) Gene_expression->Cellular_response

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique physicochemical properties, synthetic tractability, and ability to favorably modulate pharmacokinetic and pharmacodynamic profiles have cemented its status as a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the piperazine core, detailing its significance in drug design, summarizing key quantitative data for prominent drug classes, providing detailed experimental protocols, and visualizing complex biological pathways and workflows.

Physicochemical Properties and Pharmacokinetic Impact

The widespread use of the piperazine moiety stems from its advantageous characteristics. The two basic nitrogen atoms allow for the fine-tuning of a molecule's pKa, which can be crucial for optimizing solubility, absorption, and target engagement. The piperazine ring can exist in a stable chair conformation, providing a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space. Furthermore, the introduction of a piperazine ring often enhances aqueous solubility and can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The Piperazine Scaffold in Major Therapeutic Areas

Piperazine-containing drugs have made a significant impact across numerous therapeutic areas, from oncology to central nervous system (CNS) disorders.

Oncology: Tyrosine Kinase Inhibitors

A prime example of the piperazine scaffold's success in oncology is Imatinib , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[1] The N-methylpiperazine group in Imatinib is critical for its solubility and its ability to bind to the ATP-binding pocket of the BCR-ABL oncoprotein.[2]

Central Nervous System: Antipsychotics and Antidepressants

In the realm of CNS disorders, many antipsychotic and antidepressant medications feature a piperazine ring. This moiety is instrumental in their interaction with dopamine and serotonin receptors.[2] Aripiprazole , an atypical antipsychotic, utilizes its piperazine core to exert partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[3][4]

Quantitative Data of Prominent Piperazine-Containing Drugs

The following tables summarize key quantitative bioactivity and pharmacokinetic data for a selection of major drugs incorporating the piperazine scaffold.

Table 1: Bioactivity of Selected Piperazine-Containing Drugs

DrugDrug ClassTarget(s)IC50 / Ki
Imatinib Tyrosine Kinase InhibitorBCR-ABL, c-KIT, PDGFRIC50: ~1 µM (for inhibition of Bcr-Abl-positive leukemic cell proliferation)[5]
Aripiprazole Atypical AntipsychoticDopamine D2, Serotonin 5-HT1A, 5-HT2AKi: 0.34 nM (D2)[6]
Olanzapine Atypical AntipsychoticDopamine & Serotonin ReceptorsHigh affinity for various receptors
Cetirizine AntihistamineHistamine H1 ReceptorPotent H1 receptor antagonist

Table 2: Pharmacokinetic Profiles of Selected Piperazine-Containing Drugs

DrugBioavailabilityHalf-life (t½)Protein BindingMetabolism
Imatinib 98%[7]~18 hours[8]~95%[8]Primarily CYP3A4
Aripiprazole 87% (oral tablet)[9]~75 hours[6][10]>99%[9][10]CYP2D6, CYP3A4[11]
Olanzapine ~60% (due to first-pass metabolism)[12]21-54 hours[12]~93%Primarily CYP1A2[12]
Cetirizine At least 70%[13]~8.3 hours[14]93%[14][15]Limited metabolism[13]

Key Signaling Pathways

The therapeutic effects of many piperazine-containing drugs are mediated through their modulation of complex intracellular signaling pathways.

Imatinib and the BCR-ABL Signaling Cascade in CML

Imatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[16] Key inhibited pathways include the PI3K/AKT and MAPK/ERK pathways.

Imatinib_BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos Imatinib Imatinib Imatinib->BCR-ABL Ras Ras Grb2/Sos->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK ERK MEK->ERK ERK->Proliferation

Imatinib's inhibition of the BCR-ABL signaling cascade.
Aripiprazole's Modulation of Dopamine D2 Receptor Signaling

Aripiprazole's "dopamine system stabilizer" activity is a result of its partial agonism at the D2 receptor, a G-protein coupled receptor (GPCR). In a hyperdopaminergic state (like in the mesolimbic pathway in schizophrenia), it acts as a functional antagonist, while in a hypodopaminergic state (like the mesocortical pathway), it acts as a functional agonist.[17]

Aripiprazole_D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R High (Agonist) Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist G_protein Gαi/o Protein D2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response Modulated Neuronal Activity cAMP->Cellular_Response

Aripiprazole's partial agonism at the Dopamine D2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of piperazine-containing compounds.

Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, frequently used to synthesize N-aryl piperazines.

Objective: To synthesize an N-aryl piperazine derivative via palladium-catalyzed cross-coupling.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 1-Boc-piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.

Buchwald_Hartwig_Workflow start Start setup Assemble reactants (Aryl halide, Piperazine, Base, Catalyst, Ligand) in flask start->setup reaction Add solvent and heat under inert atmosphere setup->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Cool, quench with water, and perform liquid-liquid extraction monitor->workup Complete purify Dry organic layer and purify by column chromatography workup->purify product Pure Product purify->product

Experimental workflow for Buchwald-Hartwig amination.
Biological Evaluation: In Vitro Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.

Objective: To determine the IC50 value of a piperazine-containing compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compound (piperazine derivative)

  • HTRF KinEASE™ kit (containing Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665)

  • Assay buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and biotinylated substrate to all wells except the negative controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents (Eu3+-cryptate antibody and SA-XL665) in EDTA-containing buffer.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.[18]

HTRF_Kinase_Assay_Workflow start Start dispense_compounds Dispense serial dilutions of test compound into plate start->dispense_compounds add_reagents Add kinase and biotinylated substrate dispense_compounds->add_reagents start_reaction Add ATP to initiate phosphorylation add_reagents->start_reaction incubate_reaction Incubate at room temp start_reaction->incubate_reaction stop_reaction Add HTRF detection reagents in stop buffer incubate_reaction->stop_reaction incubate_detection Incubate for signal development stop_reaction->incubate_detection read_plate Read fluorescence at 620nm and 665nm incubate_detection->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for an HTRF-based in vitro kinase assay.
Biological Evaluation: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as a measure of cell viability.

Objective: To determine the cytotoxic effect of a piperazine-containing anticancer agent on a cancer cell line.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add the compound dilutions to the cells. Include vehicle controls.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the compound's cytotoxicity.

Conclusion

The piperazine scaffold remains an exceptionally valuable tool in the drug discovery and development armamentarium. Its versatile nature allows for the creation of molecules with a wide range of pharmacological activities and optimized pharmacokinetic properties. A thorough understanding of its characteristics, the signaling pathways its derivatives modulate, and the experimental techniques used for their synthesis and evaluation is crucial for medicinal chemists and drug development professionals seeking to design the next generation of innovative therapeutics. The continued exploration of this privileged structure will undoubtedly lead to the discovery of novel and effective treatments for a multitude of diseases.

References

A Technical Guide to Novel Applications of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant target for therapeutic intervention in a variety of diseases, most notably cancer.[1][2][3][4] This technical guide provides an in-depth overview of the core signaling cascade, novel therapeutic applications, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The Core Hedgehog Signaling Pathway

The Hh pathway is a highly conserved signaling cascade that transmits information to cells, playing a vital role in cell differentiation and proliferation.[2][4][5] In adult tissues, the pathway is generally inactive but can be reactivated for tissue repair and maintenance.[2][4] Its aberrant activation is implicated in the development and progression of numerous cancers.[2][4][5]

The canonical pathway involves a series of protein interactions initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][6] These transcription factors then induce the expression of Hh target genes that regulate cell fate, proliferation, and survival.[7]

Canonical Hedgehog Signaling Pathway

Novel Applications in Drug Development

The central role of aberrant Hh signaling in oncology has spurred the development of numerous inhibitors targeting key components of the pathway. These inhibitors represent a novel class of anticancer agents with applications in various malignancies.

2.1. Cancer Therapy

Inappropriate activation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma (BCC), medulloblastoma, rhabdomyosarcoma, and cancers of the prostate, lung, pancreas, and breast.[2][8][9] Consequently, targeting this pathway has become a promising therapeutic strategy.

Classes of Hedgehog Pathway Inhibitors:

  • SMO Inhibitors: These molecules are the most clinically advanced and function by inhibiting the transmembrane protein Smoothened (SMO), thereby preventing the downstream activation of GLI transcription factors.[10] The FDA has approved two SMO inhibitors, Vismodegib and Sonidegib, for the treatment of basal cell carcinoma.[10]

  • GLI Inhibitors: As the terminal effectors of the Hh pathway, GLI transcription factors are a critical therapeutic target.[10] GLI inhibitors can block Hh signaling even when activation occurs downstream of SMO.[10] Arsenic trioxide, an FDA-approved drug for acute promyelocytic leukemia, has been shown to directly bind to and inhibit GLI1 and GLI2.[10]

  • Shh Inhibitors: These agents work by inhibiting the Sonic Hedgehog (Shh) ligand itself. For example, the monoclonal antibody 5E1 has demonstrated the ability to inhibit medulloblastoma growth in mouse models.[10]

Table 1: Examples of Hedgehog Pathway Inhibitors in Development and Clinical Use

InhibitorTargetMechanism of ActionDevelopment StageAssociated Cancers
Vismodegib SMOSmall molecule inhibitorFDA ApprovedBasal Cell Carcinoma[10]
Sonidegib SMOSmall molecule inhibitorFDA ApprovedBasal Cell Carcinoma[10]
Saridegib (IPI-926) SMOSynthetic analog of cyclopaminePhase I (terminated)Advanced Solid Tumors[8]
Itraconazole SMOAntifungal drug, SMO antagonistPreclinical/ClinicalMedulloblastoma, Prostate Cancer[8][11]
Arsenic Trioxide GLI1/GLI2Direct binding and inhibitionFDA ApprovedAcute Promyelocytic Leukemia, various solid tumors[10]
RU-SKI 43 SHHatInhibits palmitoylation of ShhPreclinicalPancreatic Cancer[10]
5E1 ShhMonoclonal antibodyPreclinicalMedulloblastoma, Pancreatic Cancer[10]

2.2. Emerging Applications

Beyond cancer, research suggests the Hh pathway's involvement in other physiological and pathological processes, opening doors for new therapeutic applications:

  • Tissue Repair and Regeneration: The Hh pathway is involved in regulating adult stem cells, which are crucial for the maintenance and regeneration of adult tissues.[4]

  • Immune Response: Emerging evidence indicates that Hh signaling plays a role in postnatal immune responses.[12]

Experimental Protocols for Studying the Hedgehog Pathway

Investigating the Hh pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

3.1. Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to quantify the mRNA levels of Hh target genes, such as GLI1 and PTCH1, to assess pathway activation.[13]

Methodology:

  • Cell Treatment: Culture cells or organoids and treat with the compound of interest (e.g., an Hh inhibitor or agonist) or a vehicle control (e.g., DMSO) for a predetermined time.

  • RNA Extraction: Harvest the cells/organoids and extract total RNA using a commercial kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for Hh target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method. A decrease in GLI1 and PTCH1 expression in treated samples compared to the control indicates inhibition of the Hh pathway.[13]

3.2. Western Blot for Protein Expression

This technique is used to detect and quantify the protein levels of key components of the Hh pathway.[13]

Methodology:

  • Cell Lysis: Harvest and wash cells/organoids, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Hh pathway proteins (e.g., GLI1, PTCH1) and a loading control (e.g., β-actin or GAPDH). Then, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.3. Immunofluorescence Imaging

This method allows for the visualization of the subcellular localization and expression of Hh pathway proteins within cells or tissues.[13]

Methodology:

  • Fixation and Permeabilization: Fix cells or organoids in 4% paraformaldehyde, then permeabilize with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBST).

  • Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., GLI1).

  • Secondary Antibody and Staining: Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the samples using a fluorescence or confocal microscope.

Quantitative Data on Hedgehog Pathway Modulation

The following tables summarize quantitative data related to the modulation of the Hedgehog signaling pathway, providing a reference for experimental design and data interpretation.

Table 2: Quantitative Analysis of Hh Pathway Activation

AssayCell/System TypeReadoutResultReference
qPCRGli2ΔN2 transgenic CD4SP thymocytesGli1 transcription~20-fold increase compared to wild-type[14]
qPCRDP to CD4SP thymocytesGli1 transcription11-fold increase[14]
Western BlotCultured hippocampal neurons (treated with ShhN for 24h)GLI1 protein levelSignificant increase[15]
Western BlotCultured hippocampal neurons (treated with ShhN or SAG)COXIV protein levelSignificant increase[15]

Table 3: Potency of Hedgehog Pathway Inhibitors

InhibitorCell LineAssayIC50 / ActivityReference
Itraconazole VariousHh signaling and angiogenesis inhibition~100-700 nM[11]
Cyclopamine Derivatives NCI-H446, BxPC-3, SW1990, NCI-H157Cell viabilityVaries by derivative and cell line[9]

Future Directions

The field of Hedgehog pathway research continues to evolve, with several key areas for future exploration:

  • Overcoming Drug Resistance: A significant challenge in Hh inhibitor therapy is the development of resistance. Novel strategies are needed to mitigate this, potentially through combination therapies.

  • Biomarker Identification: Identifying reliable biomarkers to predict which patients will respond to Hh pathway inhibitors is crucial for personalizing treatment.

  • Exploring Non-Canonical Signaling: Further research into non-canonical Hh signaling pathways may reveal new therapeutic targets.

  • Expanding Therapeutic Applications: Investigating the role of the Hh pathway in diseases beyond cancer, such as fibrosis and neurodegenerative disorders, could lead to novel treatments.

This guide provides a comprehensive overview of the Hedgehog signaling pathway for professionals in research and drug development. The detailed protocols and quantitative data serve as a valuable resource for designing and interpreting experiments aimed at understanding and targeting this critical pathway for therapeutic benefit.

References

Methodological & Application

High-Purity Synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-purity synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key intermediate in the pharmaceutical industry, notably in the manufacturing of antipsychotic drugs like Quetiapine.[1] The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), complicating purification and potentially affecting drug efficacy and safety.[1] Two primary synthesis methodologies are detailed: the widely-used Chloroethanol Method and an alternative Diethanolamine Method.

Synthesis Methodologies

Two principal routes for the high-purity synthesis of this compound are presented, each with distinct advantages.

  • The Chloroethanol Method: This is a common and industrially significant approach that involves the direct alkylation of piperazine with 2-(2-chloroethoxy)ethanol.[1] A refined version of this method utilizes piperazine monohydrochloride to control the reaction and minimize the formation of di-substituted byproducts, thus enhancing the purity of the final product.[1][2][3]

  • The Diethanolamine Method: This alternative pathway begins with diethanolamine and proceeds through a three-step process of halogen replacement, acylation, and cyclization to yield the target molecule.[4] This method is reported to have high reaction activity and avoids high-temperature operations.[4]

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis methods, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Synthesis Parameters and Purity for the Chloroethanol Method

ParameterValueReference
Reactants Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol[2][3]
Molar Ratio (Piperazine monohydrochloride : 2-(2-chloroethoxy)ethanol) (1.8-2.2) : 1[2]
Optimized Molar Ratio 1.82 : 1[2][3]
Solvent Polar or non-polar solvents (e.g., methanol, ethanol)[2][3]
Solvent Amount (g/g of 2-(2-chloroethoxy)ethanol) 1.2 - 2.4[2]
Optimized Solvent Amount 2.0[2][3]
Reaction Temperature 40-120 °C[1][2]
Optimized Reaction Temperature 80 °C[2][3]
Reaction Time 2-8 hours[1][2]
Optimized Reaction Time 5.5 hours[2][3]
Reported Molar Yield 76.9% - 79.7%[2][3]
Purification Method Vacuum Rectification[1][2][3]
Key Impurity to Control Di-substituted piperazine[1]

Table 2: Overview of the Diethanolamine Method

ParameterDescriptionReference
Starting Material Diethanolamine[4]
Key Reaction Steps 1. Halogen Replacement2. Acylation3. Cyclization[4]
Reported Conversion Rate Up to 80% or above[4]
Advantages High reaction activity, low toxicity, easily controlled system, no high-temperature operation[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of high-purity this compound.

Protocol 1: High-Purity Synthesis via the Chloroethanol Method

This protocol is based on the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol.[2][3]

Step 1: Preparation of Piperazine Monohydrochloride

  • In a reaction flask, add piperazine and piperazine dihydrochloride in a suitable solvent (e.g., methanol or ethanol). A typical molar ratio of piperazine to piperazine dihydrochloride is approximately 1:0.91.[3]

  • Heat the mixture with stirring to reflux for 1-2 hours.

  • Cool the reaction mixture to approximately 13°C and filter the resulting precipitate.

  • Wash the filter cake with a small amount of the cold solvent.

  • Dry the collected solid to obtain piperazine monohydrochloride.

Step 2: Synthesis of this compound

  • In a reaction vessel, charge the prepared piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in a molar ratio of 1.82:1.[2][3]

  • Add a solvent (e.g., methanol) in a weight ratio of 2.0 times the amount of 2-(2-chloroethoxy)ethanol.[2][3]

  • Heat the reaction mixture to 80°C and maintain for 5.5 hours with stirring.[2][3]

  • After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride, which can be dried and reused.[2][3]

  • Take the filtrate and remove the solvent and any residual piperazine by vacuum distillation, heating slowly to 90-100°C, to obtain the crude product.[2][3]

Step 3: Purification

  • Perform vacuum rectification on the crude this compound.

  • Collect the fraction at a temperature of 120-165°C under a vacuum of 10-25 mmHg to obtain the high-purity product as a colorless, transparent, viscous liquid.[2][3]

Protocol 2: Synthesis via the Diethanolamine Method

This protocol outlines the three-step process starting from diethanolamine.[4]

Step 1: Halogen Replacement

  • React diethanolamine with a halogenating agent (e.g., thionyl chloride) in a suitable solvent such as ethylene dichloride, chloroform, or toluene to convert the hydroxyl groups into halides.

Step 2: Acylation

  • The resulting di-halogenated intermediate is then acylated using an acetylating agent like acetyl chloride or acetic anhydride. This step yields N-bis(2-chloroethyl)acetamide.[4]

Step 3: Cyclization

  • In a reactor, add the N-bis(2-chloroethyl)acetamide, diglycolamine, and water.

  • Reflux the mixture. After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add methanol to the concentrated solution and add a base dropwise at 50-65°C, followed by an insulation period of 3 hours.

  • After the reaction is complete, recover the methanol under normal pressure.

  • Add more methanol to the residue, cool to 0-5°C, and filter.

  • The filtrate is subjected to distillation, first at normal pressure to remove methanol, and then under reduced pressure to obtain the target product, this compound.[4]

Visualizations

The following diagrams illustrate the logical flow of the described synthesis methods.

Chloroethanol_Method_Workflow cluster_prep Step 1: Piperazine Monohydrochloride Preparation cluster_synthesis Step 2: Synthesis cluster_purification Step 3: Purification p1 Piperazine p_react React in Solvent (e.g., Ethanol) p1->p_react p2 Piperazine Dihydrochloride p2->p_react p_mono Piperazine Monohydrochloride p_react->p_mono s_mono Piperazine Monohydrochloride p_mono->s_mono s_react React at 40-120°C in Solvent s_mono->s_react s_chloro 2-(2-chloroethoxy)ethanol s_chloro->s_react s_crude Crude HEEP s_react->s_crude s_dihydro_rec Recovered Piperazine Dihydrochloride s_react->s_dihydro_rec pu_crude Crude HEEP s_crude->pu_crude pu_vac Vacuum Rectification pu_crude->pu_vac pu_pure High-Purity This compound pu_vac->pu_pure

Caption: Workflow for the Chloroethanol Method.

Diethanolamine_Method_Workflow start Diethanolamine step1 Step 1: Halogen Replacement (with Halogenating Agent) start->step1 intermediate1 Di-halogenated Intermediate step1->intermediate1 step2 Step 2: Acylation (with Acetylating Agent) intermediate1->step2 intermediate2 N-bis(2-chloroethyl)acetamide step2->intermediate2 step3 Step 3: Cyclization (with Diglycolamine) intermediate2->step3 purification Purification (Distillation) step3->purification end_product High-Purity This compound purification->end_product

Caption: Workflow for the Diethanolamine Method.

References

Application Notes and Protocols for the Synthesis of Quetiapine Fumarate Using 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH & DEVELOPMENT AND DRUG MANUFACTURING PROFESSIONALS

Introduction

Quetiapine fumarate, an atypical antipsychotic medication, is a dibenzothiazepine derivative widely used in the treatment of schizophrenia and bipolar disorder. Its synthesis is a critical process in pharmaceutical manufacturing, with various methods developed to ensure high yield and purity. A key intermediate in many successful and industrially scalable synthetic routes is 1-[2-(2-hydroxyethoxy)ethyl]piperazine, often abbreviated as HEEP.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of quetiapine fumarate, focusing on the crucial condensation step involving HEEP.

The primary and most established synthetic pathway involves the reaction of 11-chloro-dibenzo[b,f]thiazepine with this compound.[4][5][6] This nucleophilic substitution reaction forms the core quetiapine molecule. Subsequent treatment with fumaric acid yields the desired quetiapine fumarate salt.[7][8][9] This document will detail the methodologies for this key reaction, including purification strategies to achieve high-purity quetiapine fumarate suitable for pharmaceutical applications.

Synthesis Pathway Overview

The logical workflow for the synthesis of Quetiapine Fumarate from its precursors is illustrated below.

G cluster_0 Synthesis of Quetiapine cluster_1 Salt Formation and Purification cluster_2 Starting Materials DBT Dibenzo[b,f][1,4]thiazepine-11(10H)-one CDBT 11-Chloro-dibenzo[b,f][1,4]thiazepine DBT->CDBT  Phosphorus Oxychloride, Organic Base Quetiapine_base Quetiapine (Base) CDBT->Quetiapine_base Condensation HEEP This compound HEEP->Quetiapine_base Quetiapine_fumarate Quetiapine Fumarate (Crude) Quetiapine_base->Quetiapine_fumarate Salification Fumaric_Acid Fumaric Acid Fumaric_Acid->Quetiapine_fumarate Pure_Quetiapine_fumarate High-Purity Quetiapine Fumarate Quetiapine_fumarate->Pure_Quetiapine_fumarate Crystallization/ Purification o_chloronitrobenzene o-Chloronitrobenzene o_chloronitrobenzene->DBT thiophenol Thiophenol thiophenol->DBT piperazine Piperazine piperazine->HEEP chloroethoxyethanol 2-(2-Chloroethoxy)ethanol chloroethoxyethanol->HEEP

Figure 1: General synthesis pathway for Quetiapine Fumarate.

Experimental Protocols

The following protocols are derived from established methods in the scientific literature and patent filings.

Protocol 1: Synthesis of Quetiapine Base

This protocol details the condensation reaction between 11-chloro-dibenzo[b,f]thiazepine and HEEP.

Materials:

  • 11-chloro-dibenzo[b,f]thiazepine

  • This compound (HEEP)

  • Xylene (or Toluene)

  • Triethylamine (or other suitable organic base)

  • Hydrochloric Acid

  • Sodium Hydroxide solution

  • Water

Procedure:

  • In a suitable reaction vessel under a nitrogen atmosphere, dissolve 11-chloro-dibenzo[b,f]thiazepine in xylene.[7][9]

  • Add this compound (HEEP) to the solution. A molar ratio of approximately 2:1 of HEEP to the chloro-dibenzo[b,f]thiazepine is often used.[7]

  • Add an organic base such as triethylamine to the mixture.

  • Heat the reaction mixture to reflux temperature and maintain for a period of 1 to 8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Add water and hydrochloric acid to the mixture to form the hydrochloride salt of quetiapine, which will partition into the aqueous phase.

  • Separate the aqueous phase and wash it with an organic solvent like xylene to remove unreacted starting material and non-polar impurities.

  • Adjust the pH of the aqueous phase to basic (pH 13-14) using a sodium hydroxide solution to liberate the quetiapine free base.[10]

  • Extract the quetiapine base into an organic solvent such as toluene.

  • Wash the organic phase with water.

  • Evaporate the organic solvent under reduced pressure to yield quetiapine base as a viscous oil.[10][5]

Protocol 2: Formation and Purification of Quetiapine Fumarate

This protocol describes the conversion of quetiapine base to its fumarate salt and subsequent purification.

Materials:

  • Quetiapine base (from Protocol 1)

  • Fumaric Acid

  • Ethanol (or Methanol)

  • Activated Carbon

Procedure:

  • Dissolve the crude quetiapine base in ethanol.[8]

  • In a separate vessel, dissolve fumaric acid in ethanol, heating gently if necessary.

  • Add the fumaric acid solution to the quetiapine base solution.

  • The mixture can be heated to reflux for a period (e.g., 90-120 minutes) to ensure complete salt formation.[8]

  • For decolorization, activated carbon may be added, and the mixture heated at reflux.[8]

  • Filter the hot solution to remove the activated carbon.

  • Slowly cool the filtrate to room temperature, and then further cool to 0-5 °C to induce crystallization of quetiapine fumarate.[10]

  • Maintain at this temperature for a sufficient time to maximize crystal formation (e.g., 1-2 hours).[11]

  • Collect the crystalline product by filtration and wash with cold ethanol.[11]

  • Dry the product under vacuum at 50-60 °C to obtain quetiapine fumarate.[8]

Data Presentation

The following tables summarize quantitative data from various reported syntheses.

Table 1: Reaction Conditions and Yields for Quetiapine Synthesis

Starting Material Reagents Solvent Reaction Time & Temp. Yield Reference
11-chloro-dibenzo[b,f]thiazepineHEEP, TriethylamineXyleneReflux, 6 hours77.7% (base)[7]
DibenzothiazepinonePOCl₃, HEEP, TriethylamineXyleneReflux71.9% (base)[7]
Crude Quetiapine FumarateEthanol-HClEthanol60 °C, 30 min7.95 g from 10 g[11]

Table 2: Purity of Quetiapine Fumarate

Purification Method Initial Purity (HPLC) Final Purity (HPLC) Critical Impurity Reference
Conversion to HCl salt and back to fumarate99.89%99.98%Not detected[11]
Conversion to HCl salt in isopropanol99.70%99.89%Not detected[11]
Recrystallization from Methanol<99.5%>99.5%-[12]

Process Flow and Logic

The following diagram illustrates the decision-making and workflow for the synthesis and purification of quetiapine fumarate.

G start Start Synthesis prep_cdbt Prepare 11-Chloro-dibenzo[b,f][1,4]thiazepine start->prep_cdbt condensation Condensation with HEEP prep_cdbt->condensation workup Aqueous Workup and Extraction of Quetiapine Base condensation->workup salification Salification with Fumaric Acid workup->salification crystallization Crystallization of Quetiapine Fumarate salification->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying qc_check Quality Control (HPLC Purity) filtration_drying->qc_check pass Product Meets Specification qc_check->pass Purity > 99.8% repurify Repurification Required qc_check->repurify Purity < 99.8%

Figure 2: Workflow for Quetiapine Fumarate Synthesis and Quality Control.

Concluding Remarks

The use of this compound is a cornerstone in the efficient synthesis of quetiapine fumarate. The protocols outlined provide a robust framework for laboratory-scale synthesis and can be adapted for larger-scale production. Careful control of reaction conditions and meticulous purification are paramount to achieving the high purity required for an active pharmaceutical ingredient. The conversion of crude quetiapine fumarate to an intermediate salt, such as the hydrochloride, and subsequent reconversion to the fumarate salt has been shown to be an effective method for removing critical impurities.[11] Researchers and drug development professionals should pay close attention to impurity profiling to ensure the final product meets all regulatory standards.

References

Application Notes and Protocols for the Synthesis of 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the N,N'-dialkylation of piperazine with 2-(2-chloroethoxy)ethanol to synthesize 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine. This compound and its derivatives are significant in medicinal chemistry and materials science. The following protocol is designed to favor the formation of the disubstituted product over the mono-substituted analog. The key to achieving a high yield of the desired product is the careful control of the stoichiometry of the reactants.

Reaction Principle

The synthesis involves a nucleophilic substitution reaction where the secondary amine groups of the piperazine ring attack the electrophilic carbon of 2-(2-chloroethoxy)ethanol, displacing the chloride leaving group. To promote the dialkylation, a molar excess of the alkylating agent, 2-(2-chloroethoxy)ethanol, is employed. The presence of a base is often recommended to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperazine nitrogens and maintaining their nucleophilicity.

Experimental Protocol

Objective: To synthesize 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine.

Materials:

  • Piperazine (anhydrous)

  • 2-(2-chloroethoxy)ethanol

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or water (as solvent)

  • Toluene (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of piperazine in a suitable solvent such as ethanol or water.

  • Addition of Base: Add at least 2 mole equivalents of a base, such as sodium carbonate, to the reaction mixture. The base will neutralize the HCl formed during the reaction.

  • Addition of Alkylating Agent: While stirring, slowly add at least 2.2 mole equivalents of 2-(2-chloroethoxy)ethanol to the mixture. Using a slight excess of the alkylating agent helps to ensure the complete dialkylation of the piperazine.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-100°C) and maintain it under reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (e.g., sodium chloride and excess sodium carbonate).

    • If water was used as the solvent, saturate the aqueous phase with a salt like NaCl to reduce the solubility of the product and then extract the product with a suitable organic solvent like toluene. If an alcohol was used as a solvent, it should be removed under reduced pressure using a rotary evaporator.

    • Wash the organic extract with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation. The fraction corresponding to 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine should be collected. Recrystallization from a suitable solvent can be performed for further purification if necessary.

Data Presentation

ParameterValue/RangeNotes
Reactant Molar Ratio
Piperazine1
2-(2-chloroethoxy)ethanol≥ 2.2A slight excess is used to drive the reaction towards dialkylation.
Base (e.g., Na₂CO₃)≥ 2To neutralize the HCl produced.
Reaction Conditions
SolventEthanol, WaterOther polar solvents may also be suitable.
Temperature80 - 100 °C (Reflux)Dependent on the solvent of choice.
Reaction Time6 - 12 hoursMonitor by TLC or GC for completion.
Expected Outcome
YieldModerate to HighYield is highly dependent on reaction conditions and purification. While specific yields for the dialkylated product are not well-documented in publicly available literature, adjusting stoichiometry should favor its formation over the mono-alkylated product.
PurityHigh after purificationVacuum distillation is generally effective for purification.[1]

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for the Dialkylation of Piperazine cluster_conditions Conditions piperazine Piperazine product 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine piperazine->product chloroethoxyethanol 2-(2-chloroethoxy)ethanol (≥ 2.2 eq) chloroethoxyethanol->product base Base (e.g., Na2CO3) Solvent (e.g., Ethanol) Heat (Reflux)

Caption: Reaction scheme for the synthesis of 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start setup 1. Reaction Setup - Dissolve piperazine in solvent - Add base start->setup addition 2. Add Alkylating Agent - Slowly add 2-(2-chloroethoxy)ethanol setup->addition reaction 3. Reaction - Heat to reflux for 6-12 hours addition->reaction workup 4. Work-up - Cool and filter - Extract product - Dry and concentrate reaction->workup purification 5. Purification - Vacuum distillation workup->purification end End Product purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-(2-chloroethoxy)ethanol is a hazardous substance; handle with care and avoid inhalation, ingestion, and skin contact.

  • Piperazine is a corrosive and sensitizing agent.

  • Exercise caution when heating flammable solvents.

By following this detailed protocol, researchers can effectively synthesize 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine for various applications in research and development.

References

The Versatile Building Block: Application of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, often abbreviated as HEEP, is a valuable and versatile bifunctional building block in organic synthesis. Its unique structure, featuring a secondary amine within the piperazine ring and a primary hydroxyl group at the terminus of an ethoxyethyl side chain, offers multiple reactive sites for chemical modification. This allows for its incorporation into a diverse range of molecular scaffolds, making it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its applications, detailed experimental protocols for key reactions, and quantitative data to support its use in research and development.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous drugs with a wide array of pharmacological activities, including antipsychotic, antihistaminic, and antianginal effects. The incorporation of the 1-[2-(2-hydroxyethoxy)ethyl] side chain onto the piperazine ring can significantly modulate a molecule's physicochemical properties, such as solubility and polarity, which are critical for drug development. HEEP serves as a readily available starting material for introducing this hydrophilic side chain, primarily through nucleophilic substitution reactions at the secondary amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 13349-82-1
Molecular Formula C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 112-114 °C at 0.25 mmHg
Density 1.061 g/mL at 25 °C
Refractive Index n20/D 1.497
Solubility Soluble in water, chloroform, DMSO, and methanol

Applications in Organic Synthesis

The primary application of HEEP lies in its role as a nucleophile in substitution reactions, enabling the facile introduction of the hydroxyethoxyethyl-piperazine moiety onto various electrophilic scaffolds.

Synthesis of Quetiapine

HEEP is a crucial intermediate in the industrial synthesis of Quetiapine, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1] The synthesis typically involves the reaction of HEEP with a dibenzothiazepine derivative.[1] A particularly efficient method is the direct transamination of dibenzo[b,f][2][3]thiazepin-11-ylamine with HEEP.

G cluster_0 Synthesis of Quetiapine Dibenzo[b,f][1,4]thiazepin-11-ylamine Dibenzo[b,f][1,4]thiazepin-11-ylamine Quetiapine_Base Quetiapine (Free Base) Dibenzo[b,f][1,4]thiazepin-11-ylamine->Quetiapine_Base Transamination (Heat) HEEP This compound HEEP->Quetiapine_Base Quetiapine_Fumarate Quetiapine Fumarate Quetiapine_Base->Quetiapine_Fumarate Salt Formation Fumaric_Acid Fumaric_Acid Fumaric_Acid->Quetiapine_Fumarate

Workflow for the synthesis of Quetiapine Fumarate.
Synthesis of Nicotinic Acid Derivatives

The nucleophilic nature of the secondary amine in HEEP allows for its reaction with halo-aromatic compounds, such as 2-chloronicotinic acid, to generate novel derivatives with potential biological activity. This reaction demonstrates the utility of HEEP in library synthesis for drug discovery programs.

General Reactivity: N-Alkylation and N-Arylation

HEEP readily undergoes N-alkylation and N-arylation reactions, which are fundamental transformations in medicinal chemistry.[1] These reactions allow for the coupling of the HEEP moiety to a wide variety of molecular scaffolds, enabling the systematic exploration of structure-activity relationships.

G cluster_1 General Reactivity of HEEP HEEP This compound Alkylation N-Alkylation HEEP->Alkylation Arylation N-Arylation HEEP->Arylation Product_Alkyl N-Alkyl HEEP Derivative Alkylation->Product_Alkyl Product_Aryl N-Aryl HEEP Derivative Arylation->Product_Aryl Electrophiles Alkyl Halides (R-X) Aryl Halides (Ar-X) Electrophiles->Alkylation Electrophiles->Arylation

General reaction pathways for HEEP.

Signaling Pathways of HEEP-Derived Molecules

Arylpiperazine derivatives, many of which can be synthesized using HEEP or its analogs, are known to interact with various neurotransmitter receptors. For instance, Quetiapine's therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and partial agonist activity at 5-HT1A receptors.[4][5][6] The interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR), can modulate downstream signaling pathways, such as the cAMP pathway.

G cluster_2 Arylpiperazine Ligand-Modulated 5-HT1A Signaling Ligand Arylpiperazine Ligand (e.g., Quetiapine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Modulates

Simplified 5-HT1A receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol is adapted from a patented method for producing high-purity HEEP.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 2-(2-chloroethoxy)ethanol

  • Methanol

Procedure:

  • Prepare piperazine monohydrochloride by reacting piperazine and piperazine dihydrochloride in methanol.

  • To the resulting solution, add 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol should be approximately 2:1.

  • Heat the reaction mixture to 80 °C and stir for 5-6 hours.

  • After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride precipitate, which can be dried and reused.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation, collecting the fraction at 120 °C and 10 mmHg to yield high-purity this compound.

Quantitative Data:

ParameterValue
Reactant 1 Piperazine monohydrochloride
Reactant 2 2-(2-chloroethoxy)ethanol
Molar Ratio (1:2) ~2:1
Solvent Methanol
Reaction Temperature 80 °C
Reaction Time 5.5 hours
Purification Vacuum Distillation
Molar Yield 78.2%
Protocol 2: Synthesis of Quetiapine Fumarate

This protocol details the synthesis of Quetiapine via transamination, followed by salt formation.

Materials:

  • Dibenzo[b,f][2][3]thiazepin-11-ylamine hydrochloride

  • This compound (HEEP)

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • 80% Ethanol

  • Fumaric acid

Procedure:

  • In a reaction vessel, combine dibenzo[b,f][2][3]thiazepin-11-ylamine hydrochloride (25.0 g) and HEEP (116.0 g).

  • Heat the mixture to 173-175 °C under an inert atmosphere (e.g., argon) and stir for 5 hours.

  • Cool the reaction mixture to room temperature and dilute with water (465 ml).

  • Add K₂CO₃ (6.56 g) and heat to 70 °C.

  • Extract the aqueous phase twice with hot toluene (70-75 °C).

  • Combine the organic layers, wash with water, and evaporate to dryness to yield crude Quetiapine base as a thick oil.

  • Dissolve the crude Quetiapine base in 80% ethanol and add fumaric acid.

  • Heat the mixture to reflux for 10 minutes, then cool to 0 °C to crystallize the product.

  • Filter the white crystals, wash with cold ethanol, and dry to obtain Quetiapine hemifumarate.

Quantitative Data:

ParameterValue
Reactant 1 Dibenzo[b,f][2][3]thiazepin-11-ylamine HCl
Reactant 2 HEEP
Reaction Temperature 173-175 °C
Reaction Time 5 hours
Purification Extraction and Salt Formation/Crystallization
Yield 74% (of Quetiapine hemifumarate)
Protocol 3: Synthesis of 2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}nicotinic acid

This protocol describes the N-arylation of HEEP with 2-chloronicotinic acid.

Materials:

  • This compound (HEEP)

  • 2-chloronicotinic acid

  • Dioxane

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve HEEP (5.9 g) and 2-chloronicotinic acid (2.7 g) in dioxane (50 ml).

  • Reflux the mixture for 3 days.

  • Cool the reaction mixture to room temperature and let it stand for 2 days.

  • Remove the solvent under reduced pressure.

  • Crystallize the residue from absolute ethanol to obtain the product.

Quantitative Data:

ParameterValue
Reactant 1 HEEP (5.9 g)
Reactant 2 2-chloronicotinic acid (2.7 g)
Solvent Dioxane (50 ml)
Reaction Condition Reflux
Reaction Time 3 days
Purification Crystallization from ethanol
Yield 1.1 g
Melting Point 172-174 °C

Conclusion

This compound is a highly valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for its straightforward incorporation into a wide range of molecular architectures, leading to the synthesis of complex and biologically active molecules such as Quetiapine. The protocols and data presented herein demonstrate its utility and provide a foundation for its application in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopic Analysis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected chemical shifts, multiplicities, and structural assignments based on established principles of NMR spectroscopy. Standardized experimental protocols for sample preparation and data acquisition are also presented to ensure reproducible and high-quality results. The included visualizations of the molecular structure and experimental workflow are designed to aid in the comprehensive understanding of the analytical process.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring and a flexible hydroxyethoxyethyl side chain. This unique structure imparts specific physicochemical properties that are leveraged in drug development. A thorough structural characterization is paramount for quality control and regulatory compliance. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such small molecules. This document provides the expected ¹H and ¹³C NMR spectral data and a robust protocol for its acquisition and analysis.

Spectroscopic Data Analysis

While a publicly available, fully assigned spectrum with coupling constants for this compound is not readily found in peer-reviewed literature, the following tables summarize the expected ¹H and ¹³C NMR data. These estimations are based on typical chemical shift ranges for the functional groups present in the molecule and data from analogous piperazine derivatives.

¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the piperazine ring protons and the protons of the 2-(2-hydroxyethoxy)ethyl side chain. The signals for the piperazine protons often appear as broad multiplets due to conformational exchange.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
H-a~ 2.45t, J ≈ 5.0 Hz2H
H-b~ 2.62t, J ≈ 5.0 Hz4H
H-c~ 2.88t, J ≈ 5.0 Hz4H
H-d~ 3.55t, J ≈ 5.0 Hz2H
H-e~ 3.60t, J ≈ 4.8 Hz2H
H-f~ 3.70t, J ≈ 4.8 Hz2H
-OHVariablebr s1H
-NHVariablebr s1H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent is typically CDCl₃ or D₂O. The exact chemical shifts and coupling constants (J) can vary based on solvent, concentration, and temperature.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, the piperazine ring is expected to show two distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)
C-1~ 72.5
C-2~ 67.0
C-3~ 61.5
C-4~ 58.0
C-5~ 54.0
C-6~ 46.0

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The solvent is typically CDCl₃ or D₂O. The carbons of the hydroxyethoxy chain are expected in the range of 60–70 ppm, while the piperazine ring carbons are found further upfield at approximately 45–55 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed ¹H and ¹³C NMR assignments.

Caption: Molecular structure with predicted NMR assignments.

Experimental Protocols

The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH and -NH).

  • Sample Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Single-pulse with proton decoupling.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.

Caption: A flowchart illustrating the NMR analysis process.

Conclusion

This document provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable reference for chemists involved in the synthesis and quality control of this important pharmaceutical intermediate. The detailed experimental protocols ensure that reliable and reproducible NMR data can be obtained. The visual aids for the molecular structure and experimental workflow further enhance the utility of these application notes for researchers, scientists, and drug development professionals.

Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of drugs across various therapeutic areas, including antipsychotic, antihistaminic, and antianginal agents.[1] The precise analytical characterization of these derivatives is essential for drug discovery, development, and quality control to ensure their identity, purity, and stability.[1] This document provides detailed application notes and protocols for the characterization of piperazine derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and drug development professionals.

Application Note 1: HPLC-UV Analysis of Piperazine Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation, identification, and quantification of non-volatile or thermally labile piperazine derivatives.[1] A primary analytical challenge is that the piperazine nucleus lacks a strong chromophore, leading to poor sensitivity with UV detection.[2][3] To overcome this, pre-column derivatization is often employed to attach a UV-active label to the piperazine molecule, significantly enhancing detection sensitivity.[2][3]

A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[1][2] This allows for sensitive detection at low concentrations using standard HPLC-UV or HPLC-DAD instrumentation.[2]

Experimental Protocol: HPLC-UV Analysis via NBD-Cl Derivatization

This protocol details the analysis of piperazine as an impurity in an Active Pharmaceutical Ingredient (API).

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[1][2]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, NBD-Cl.[1][2]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Column Temperature: 35°C.[1][2]

  • UV Detection Wavelength: 340 nm (for the NBD-piperazine derivative).[2]

  • Run Time: 20 minutes.[2]

3. Sample and Standard Preparation (Derivatization):

  • Diluent: Acetonitrile.

  • Standard Preparation: Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve, and make up to volume with diluent. Transfer 12.5 µL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.[2]

  • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile.

  • Derivatization Procedure:

    • Mix the piperazine solution (standard or sample) with an excess of the NBD-Cl solution.[1]

    • Heat the mixture at 60°C for 30 minutes to facilitate the reaction.[1]

    • Cool the solution to room temperature.[1]

    • Dilute with the mobile phase as needed before injection.[1]

4. Data Analysis:

  • Identify the peak corresponding to the NBD-piperazine derivative based on its retention time compared to the standard.[1]

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.[1]

Quantitative Data Summary: HPLC-UV Method Validation

The following table summarizes typical validation parameters for the determination of piperazine using an HPLC-UV method with NBD-Cl derivatization.

ParameterResultReference
Limit of Detection (LOD)30 ppm[2]
Limit of Quantification (LOQ)90 ppm[2]
Linearity Range30 to 350 ppm[2]
Accuracy (% Recovery)104.87 - 108.06%[2]
Precision (%RSD)< 1.13%[2]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample/Standard (e.g., API with Piperazine) Mix Mix & Heat (60°C, 30 min) Sample->Mix Deriv_Agent NBD-Cl Reagent Deriv_Agent->Mix Cool Cool & Dilute Mix->Cool Inject Inject 10 µL Cool->Inject HPLC HPLC Separation (Chiralpak IC, 35°C) Mobile Phase: ACN:MeOH:DEA Inject->HPLC Detect UV/PDA Detection (340 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify (vs. Standard) Chromatogram->Quantify

Workflow for HPLC-UV analysis of piperazine derivatives.

Application Note 2: LC-MS/MS Analysis of Piperazine Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the characterization of piperazine derivatives.[4] It offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[4][5] Electrospray Ionization (ESI) in positive ion mode is commonly used for these compounds.[6]

This technique can often be used without derivatization, as MS detection does not rely on a chromophore.[7] For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed to enhance selectivity and achieve low detection limits.[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general method for the quantification of piperazine derivatives in serum or for purity analysis.

1. Instrumentation and Reagents:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[6]

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode (ESI+).[6]

  • Analytical Column: C8 or C18 reversed-phase column (e.g., Waters SunFire C8, 150 x 4.6 mm, 3.5 µm).[4][5]

  • Reagents: Acetonitrile (MS grade), Methanol (MS grade), Formic Acid (MS grade), Water (MS grade).[4][5]

2. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.[4][5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4][5]

  • Flow Rate: 0.3 - 1.0 mL/min.[4][5]

  • Column Temperature: 40°C.[4]

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute less polar compounds.[6]

  • MS Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.[6]

  • Ionization Mode: ESI+.[6]

3. Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of piperazine derivatives in methanol or acetonitrile at a concentration of 1 mg/mL.[6]

  • Working Solutions: Dilute the stock solutions with the initial mobile phase to a final concentration suitable for analysis (e.g., 1-10 µg/mL for direct injection).[6]

  • For Biological Samples (e.g., Serum):

    • Add an internal standard (e.g., a deuterated analog like BZP-D7) to 100 µL of the sample.[8]

    • Alkalize the sample with 3M NaOH.[8]

    • Add cold acetonitrile, vortex, and centrifuge.[8]

    • Filter the supernatant through a 0.45 µm filter before injection.[8]

4. Data Analysis:

  • Identify compounds based on their specific retention times and precursor-to-product ion transitions (MRM).

  • Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary: LC-MS/MS Analysis

The following table summarizes key analytical parameters for various piperazine derivatives using LC-MS based methods.

CompoundExpected [M+H]⁺ (m/z)LODLOQMatrixReference
Piperazine (derivatized)553.0 (di-DNS)0.1175 ng/mL0.3525 ng/mLDrug Substance[5]
BZP (1-benzylpiperazine)177.11.0 - 5.0 ng/mL-Serum[9]
mCPP (1-(3-chlorophenyl)piperazine)197.11.0 - 5.0 ng/mL-Serum[9]
TFMPP (1-(3-trifluoromethylphenyl)piperazine)231.11.0 - 5.0 ng/mL-Serum[9]
Piperazine (underivatized)87.10.3 µg/kg1.0 µg/kgChicken Muscle[10]
N-Boc-piperazine-C3-COOH259.16---[6]
Workflow for LC-MS/MS Analysisdot

LCMS_Workflow Filter Filter Inject Inject Filter->Inject MSMS MSMS TIC TIC MSMS->TIC

References

Application Notes and Protocols: The Role of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in the Synthesis of Multi-Target Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathological cascades, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation. The intricate nature of AD has spurred the development of multi-target-directed ligands (MTDLs), compounds designed to simultaneously engage multiple pathological targets. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into MTDLs due to its ability to be readily functionalized and its favorable pharmacokinetic properties. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine serves as a versatile building block in the synthesis of these sophisticated agents, imparting desirable properties such as increased hydrophilicity and potential for hydrogen bonding interactions with biological targets. This document outlines the application of this compound in synthesizing potential AD therapeutics and provides representative experimental protocols.

Rationale for Use in Alzheimer's Disease Drug Discovery

The this compound moiety is strategically employed in the design of MTDLs for AD for several key reasons:

  • Multi-Target Scaffolding: The piperazine ring provides a flexible yet constrained core that can be derivatized at its nitrogen atoms to incorporate pharmacophores targeting different aspects of AD pathology.

  • Improved Pharmacokinetics: The hydroxyethoxyethyl side chain can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for oral bioavailability and blood-brain barrier penetration.

  • Hydrogen Bonding Potential: The terminal hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, such as acetylcholinesterase (AChE), potentially increasing binding affinity and inhibitory potency.

  • Synthetic Versatility: The secondary amine of the piperazine ring is a nucleophile that can readily react with a variety of electrophiles, allowing for the straightforward attachment of different molecular fragments to build a library of potential drug candidates.

Key Therapeutic Targets for Piperazine-Based MTDLs

The design of piperazine-based MTDLs often focuses on the simultaneous inhibition of several key pathological pathways in Alzheimer's disease.

MTDL_Targets cluster_AD_Pathology Alzheimer's Disease Pathology AChE Acetylcholinesterase (AChE) BChE Butyrylcholinesterase (BChE) Abeta Aβ Aggregation BACE1 BACE-1 Tau Tau Hyperphosphorylation MTDL Piperazine-Based Multi-Target-Directed Ligand MTDL->AChE Inhibition MTDL->BChE Inhibition MTDL->Abeta Inhibition MTDL->BACE1 Inhibition MTDL->Tau Inhibition

Caption: Multi-target approach of piperazine-based ligands in AD.

Data on Representative Piperazine-Based Alzheimer's Disease Agents

The following tables summarize the in vitro biological activities of various piperazine derivatives designed as potential multi-target agents for Alzheimer's disease. These compounds, while not all explicitly synthesized from this compound, are representative of the therapeutic potential of the piperazine scaffold.

Table 1: Cholinesterase Inhibitory Activity of Representative Piperazine Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
5k AChE2.13Donepezil-
5h AChE6.83Donepezil-
Compound 11 BChE1.09 (Ki)--
Compound 4g AChE27Donepezil-
Compound 16 AChE4.11--
Compound 16 BACE-118.3--

Data compiled from multiple sources.[1][2][3][4]

Table 2: Anti-Aβ Aggregation and Other Activities of Piperazine Derivatives

Compound IDActivityMeasurementResult
5k Aβ₁₋₄₂ Aggregation Inhibition% Inhibition @ 25 µM88.81%
Compound 11 NeuroprotectionAgainst Aβ₁₋₄₂ toxicityProtective
Compound 1 Aβ₁₋₄₂ Aggregation Inhibition-Reduces aggregation
Compound PD07 Aβ₁₋₄₂ Aggregation Inhibition-Significant inhibition

Data compiled from multiple sources.[2][5]

Experimental Protocols

The following sections provide a representative synthetic workflow and a detailed protocol for the synthesis of a hypothetical multi-target agent for Alzheimer's disease, utilizing this compound as a key building block.

General Synthetic Workflow

The synthesis of piperazine-based MTDLs typically involves a multi-step process where different pharmacophores are sequentially attached to the piperazine core.

Synthesis_Workflow Start This compound Intermediate1 Reaction with Pharmacophore A (e.g., Chloroacetyl derivative) Start->Intermediate1 Intermediate2 Piperazine Intermediate A Intermediate1->Intermediate2 Intermediate3 Coupling with Pharmacophore B (e.g., Amine-containing scaffold) Intermediate2->Intermediate3 FinalProduct Final Multi-Target Piperazine Derivative Intermediate3->FinalProduct Purification Purification and Characterization FinalProduct->Purification Biological Biological Evaluation Purification->Biological

Caption: General synthetic workflow for piperazine-based MTDLs.

Representative Synthesis of a Phenylacetamide-Piperazine Derivative

This protocol describes the synthesis of a hypothetical compound, N-phenyl-2-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)acetamide, which incorporates a phenylacetamide moiety (a fragment found in some cholinesterase inhibitors) onto the this compound scaffold.

Materials:

  • This compound

  • 2-Chloro-N-phenylacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

  • Addition of Reagent: While stirring at room temperature, add a solution of 2-chloro-N-phenylacetamide (1.0 eq) in acetonitrile (20 mL) dropwise to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (3 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-phenyl-2-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)acetamide.

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity of the synthesized piperazine derivatives.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized piperazine derivative (test compound)

  • Donepezil or Galantamine (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in Tris-HCl buffer.

  • Assay in 96-Well Plate:

    • Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 125 µL of Tris-HCl buffer (pH 8.0).

    • Add 50 µL of DTNB solution.

    • Add 25 µL of the AChE or BChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel multi-target-directed ligands for the treatment of Alzheimer's disease. Its incorporation into molecular scaffolds allows for the development of compounds with the potential to simultaneously modulate multiple pathological pathways. The representative data and protocols provided herein serve as a guide for researchers in the design, synthesis, and evaluation of next-generation therapeutics for this devastating neurodegenerative condition.

References

Experimental Setup for N-arylation of Piperazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup for the N-arylation of piperazine compounds, a crucial transformation in medicinal chemistry and drug development. The N-aryl piperazine motif is a common scaffold in a wide range of biologically active molecules and approved drugs.[1] This document outlines protocols for the widely used Buchwald-Hartwig amination and touches upon the classical Ullmann condensation, offering a comparative overview of these key synthetic methodologies.

Introduction to N-Arylation of Piperazine

The formation of a carbon-nitrogen (C-N) bond between an aryl group and a piperazine nitrogen is a fundamental reaction in the synthesis of numerous pharmaceutical agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope.[1][2][3] Older methods, such as the Ullmann condensation, which typically employs copper catalysts, often require harsher reaction conditions.[4][5]

The success of these reactions is highly dependent on the careful selection of the catalyst system (metal precursor and ligand), base, and solvent.[1][6] For the Buchwald-Hartwig amination, sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, especially with less reactive aryl chlorides.[1][7]

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative quantitative data for the N-arylation of piperazine derivatives under various conditions, providing a basis for comparison and reaction optimization.

Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides [1]

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001895
4-ChlorobenzonitrilePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102488
1-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1001692
2-ChloropyridineG3-XPhos (2)(integrated)K₂CO₃t-BuOH901285

Table 2: Rapid, Aerobic Buchwald-Hartwig Amination of Piperazine with Aryl Chlorides [8]

Aryl ChloridePd₂(dba)₃ (mol%)Ligand (mol%)Base (equiv.)Temp. (°C)Time (min)Yield (%)
4-Chlorotoluene2RuPhos (4)NaOtBu (2.1)1001097
1-Chloro-4-methoxybenzene2RuPhos (4)NaOtBu (2.1)1001096
1-Chloronaphthalene2RuPhos (4)NaOtBu (2.1)1001092

Table 3: Comparison of Buchwald-Hartwig and Ullmann Condensation Conditions [9]

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper salts (e.g., CuI)
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)Diamines, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)High-boiling polar (e.g., DMF, DMSO)
Temperature 80-120 °C100-160 °C
Advantages Milder conditions, broader substrate scopeLower catalyst cost
Challenges Catalyst and ligand cost, air/moisture sensitivityHigher temperatures, potential for side reactions

Experimental Protocols

The following are detailed methodologies for key N-arylation experiments. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of N-Boc-piperazine[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Protocol 2: Copper-Catalyzed Ullmann Condensation of Piperazine-2-thione[9]

Materials:

  • Piperazine-2-thione (1.0 equiv)

  • Aryl iodide or bromide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add piperazine-2-thione, the aryl halide, CuI, L-proline, and K₂CO₃.

  • Add DMSO as the solvent.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the N-arylation of piperazine.

G reagents 1. Add Reactants & Base (Aryl Halide, Piperazine, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) reagents->setup catalyst 3. Add Catalyst System (Pd Source + Ligand) setup->catalyst solvent 4. Add Anhydrous Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final N-Arylpiperazine Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

G pd0 Pd(0)L oa_complex [Ar-Pd(II)(L)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_assoc [Ar-Pd(II)(L)-Amine] oa_complex->amine_assoc Amine Coordination amide_complex [Ar-Pd(II)(L)-Amido] amine_assoc->amide_complex Deprotonation (-Base-H+ X-) amide_complex->pd0 Reductive Elimination product Ar-Amine amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[3]

References

Synthesis of Antihistaminic Agents Utilizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prominent antihistaminic agents using 1-[2-(2-Hydroxyethoxy)ethyl]piperazine and its derivatives as key intermediates. The focus is on the synthesis of Hydroxyzine and Cetirizine, two widely used H1 receptor antagonists.

Introduction

This compound is a versatile building block in the synthesis of various pharmaceuticals, particularly antihistamines. Its structural features, including the piperazine ring and the hydroxyethoxyethyl side chain, are crucial for the pharmacological activity of the resulting drug molecules. This note outlines the synthetic pathways, provides detailed experimental procedures, and summarizes quantitative data for the preparation of Hydroxyzine and Cetirizine.

Synthetic Workflow Overview

The general synthetic strategy involves the N-alkylation of a piperazine derivative. In the case of Hydroxyzine, 1-(4-chlorobenzhydryl)piperazine is alkylated with 2-(2-hydroxyethoxy)ethyl chloride. Cetirizine can be synthesized through multiple routes, including the oxidation of Hydroxyzine or the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a derivative of 2-chloroethoxyacetic acid.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathways cluster_products Final Products 1-[2-(2-Hydroxyethoxy)ethyl]piperazine_derivative This compound or its precursor Alkylation N-Alkylation 1-[2-(2-Hydroxyethoxy)ethyl]piperazine_derivative->Alkylation Reacts with Chlorobenzhydryl_derivative 1-(4-chlorobenzhydryl)piperazine or 1-[(4-chlorophenyl)phenylmethyl]piperazine Chlorobenzhydryl_derivative->Alkylation Reacts with Condensation Condensation Chlorobenzhydryl_derivative->Condensation Reacts with 2-chloroethoxyacetic acid derivative Hydroxyzine Hydroxyzine Alkylation->Hydroxyzine Yields Oxidation Oxidation Cetirizine Cetirizine Oxidation->Cetirizine Condensation->Cetirizine Hydroxyzine->Oxidation Can be oxidized to

Caption: General synthetic workflow for Hydroxyzine and Cetirizine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Hydroxyzine and various routes for Cetirizine.

Table 1: Synthesis of Hydroxyzine

ReactantsReagents/SolventsReaction ConditionsYield (%)Purity (%)Reference
1-(4-chlorobenzhydryl)piperazine, 2-(2-chloroethoxy)ethanolWater, Ethyl acetate80°C, 5 hours9899 (by HPLC)[1]

Table 2: Synthesis of Cetirizine

Synthetic RouteReactantsReagents/SolventsReaction ConditionsYield (%)Purity (%)Reference
Route 1: From Hydroxyzine HydroxyzinePyridine-sulfur trioxide, DMSO, Diisopropylethylamine, Sodium chloriteTwo-step oxidation8399.2 (by HPLC)[2]
Route 2: Condensation 1-[(4-chlorophenyl)phenylmethyl]piperazine, 2-(2-chloroethoxy)acetamide-N-alkylation followed by hydrolysis47 (intermediate)-[3]
Route 3: Condensation 1-[(4-chlorophenyl)phenylmethyl]piperazine, Methyl 2-(2-chloroethoxy)acetate-N-alkylation followed by hydrolysis27.8 (intermediate)-[3]
Route 4: From Acetaldehyde derivative 2-{2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy}acetaldehyde diethylacetalHCl, NaOH, H₂O₂Hydrolysis and oxidation85.3-[4]
Route 5: From Bromoacetic acid 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol, 1-Bromoacetic acidAcetonitrile, K₂CO₃Reflux, 5 hours80-[5]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyzine

This protocol is adapted from a water-based process for the preparation of substituted diphenylmethyl piperazines.[1]

Materials:

  • 1-(4-chlorobenzhydryl)piperazine

  • 2-(2-chloroethoxy)ethanol

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 1-(4-chlorobenzhydryl)piperazine in water, add 2-(2-chloroethoxy)ethanol.

  • Heat the reaction mixture with stirring at 80°C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water.

  • Concentrate the ethyl acetate layer to obtain Hydroxyzine free base.

  • The free base can be converted to its dihydrochloride salt by standard procedures.

Expected Yield: 98% Purity: 99% (by HPLC)

Protocol 2: Synthesis of Cetirizine from Hydroxyzine

This protocol describes the two-step oxidation of Hydroxyzine to Cetirizine.[2]

Step 1: Oxidation of Hydroxyzine to the Aldehyde Intermediate

Materials:

  • Hydroxyzine

  • Methylene chloride

  • Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine

  • Pyridine-sulfur trioxide complex

Procedure:

  • Dissolve Hydroxyzine in methylene chloride.

  • Add DMSO and diisopropylethylamine.

  • Cool the mixture to 10°C.

  • Slowly add the pyridine-sulfur trioxide complex in batches over 2 hours.

  • Allow the reaction to proceed to completion.

Step 2: Oxidation of the Aldehyde to Cetirizine

Materials:

  • Aldehyde intermediate from Step 1

  • Phosphoric acid-potassium dihydrogen phosphate buffer (pH 4.0-5.0)

  • Sodium chlorite aqueous solution

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • Adjust the pH of the reaction mixture from Step 1 to 4.0-5.0 with the phosphate buffer.

  • Slowly add the sodium chlorite aqueous solution at 20-25°C.

  • Continue the reaction for 1 hour at 25°C.

  • Separate the layers and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain crude Cetirizine.

  • The crude product can be purified by salification to obtain Cetirizine hydrochloride.

Overall Yield: 83% Purity: 99.2% (by HPLC)

Mechanism of Action: H1 Receptor Signaling Pathway

Antihistamines like Hydroxyzine and Cetirizine exert their effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[6][7] The binding of histamine to the H1 receptor activates a Gq protein, initiating a downstream signaling cascade.

G Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds to Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Yields DAG Diacylglycerol (DAG) PIP2->DAG Yields Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antihistamine Antihistamine (e.g., Hydroxyzine, Cetirizine) Antihistamine->H1_Receptor Blocks

Caption: H1 receptor signaling pathway and the action of antihistamines.

Upon activation, the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in the characteristic physiological responses to histamine, such as smooth muscle contraction and increased vascular permeability.[6][8][9] Antihistamines block this cascade by preventing the initial binding of histamine to the H1 receptor.

References

Application Notes and Protocols for the Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine via the Diethanolamine Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a key intermediate in the production of various pharmaceuticals, utilizing diethanolamine as the starting material. This method, outlined in patent CN103224476A, presents a three-step process involving halogen replacement, acylation, and cyclization.[1] This approach is reported to offer advantages such as high reaction activity, low toxicity, and simpler post-treatment compared to the conventional chloroethanol method.[1] The cyclization step is noted to achieve a conversion rate of up to 80% or higher.[1]

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients. The diethanolamine method provides a strategic alternative to traditional synthetic routes. This protocol details the experimental procedures for each stage of the synthesis, providing quantitative data where available, and includes visual aids to clarify the workflow and chemical transformations.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Halogen Replacement: Diethanolamine is converted to bis(2-chloroethyl)amine hydrochloride.

  • Acylation: The secondary amine of bis(2-chloroethyl)amine is acetylated to form N,N-bis(2-chloroethyl)acetamide.

  • Cyclization: The acetylated intermediate is cyclized with diglycolamine (2-(2-aminoethoxy)ethanol) to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield
1Halogen ReplacementDiethanolamine, Thionyl chloride1,2-Dichloroethane50, then reflux3Quantitative
2Acylationbis(2-chloroethyl)amine, Acetyl chloride or Acetic anhydrideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3CyclizationN,N-bis(2-chloroethyl)acetamide, DiglycolamineWaterReflux, then 50-653 (post-reflux)86%

Experimental Protocols

Step 1: Halogen Replacement - Synthesis of bis(2-chloroethyl)amine hydrochloride

This procedure outlines the conversion of diethanolamine to its dichlorinated derivative.

Materials:

  • Diethanolamine (0.30 mol)

  • Thionyl chloride (51.0 mL)

  • 1,2-Dichloroethane (300 mL)

  • Methanol (20 mL)

  • 1 L round-bottom flask with reflux condenser

Procedure:

  • To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.

  • Add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.

  • Warm the mixture to 50°C. The suspension will dissolve upon warming.

  • Once the solid dissolves, a crystalline solid will reappear. Reflux the crystalline suspension with stirring for 3 hours.

  • After reflux, quench the reaction by adding 20 mL of methanol.

  • Remove the solvents under vacuum to obtain a white crystalline material of bis(2-chloroethyl)amine hydrochloride. This step is reported to yield a quantitative amount (53.0 g).[2]

Step 2: Acylation - Synthesis of N,N-bis(2-chloroethyl)acetamide

In this step, the secondary amine of bis(2-chloroethyl)amine is protected by acylation. Preferred acetylating agents include acetyl chloride, acetic anhydride, or glacial acetic acid.[1]

Materials:

  • bis(2-chloroethyl)amine hydrochloride

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., pyridine) to neutralize HCl formed when using acetyl chloride.[3]

Procedure:

  • Dissolve bis(2-chloroethyl)amine hydrochloride in a suitable solvent.

  • Add the acetylating agent (e.g., acetyl chloride or acetic anhydride). If using acetyl chloride, a base such as pyridine should be present to scavenge the generated HCl.[3]

  • The reaction is a nucleophilic substitution.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Upon completion, the reaction mixture is worked up to isolate the N,N-bis(2-chloroethyl)acetamide. The specific conditions for this step are not detailed in the primary source.

Step 3: Cyclization - Synthesis of this compound

This final step involves the ring-closure reaction to form the piperazine derivative.

Materials:

  • N,N-bis(2-chloroethyl)acetamide

  • Diglycolamine

  • Water

  • Methanol

  • Reactor

Procedure:

  • In a reactor, add diglycolamine, N,N-bis(2-chloroethyl)acetamide, and water.

  • Reflux the mixed reactants.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add methanol to the concentrated solution and then add a liquid (not specified in the source) dropwise at 50-65°C, followed by insulation at this temperature for 3 hours.[1]

  • After the reaction is finished, reclaim the methanol under normal pressure.

  • Add methanol again to the residue and cool to 0-5°C.

  • Filter the mixture. The filtrate is then subjected to normal pressure distillation to reclaim methanol, followed by vacuum distillation to obtain the target product, this compound.[1] A yield of 86% is reported for this step.[1]

Visualizations

Chemical Reaction Pathway

Diethanolamine_to_Piperazine_Synthesis Diethanolamine Diethanolamine BisChloroethylamine bis(2-chloroethyl)amine hydrochloride Diethanolamine->BisChloroethylamine Halogen Replacement (Thionyl Chloride) Acetamide N,N-bis(2-chloroethyl)acetamide BisChloroethylamine->Acetamide Acylation (Acetyl Chloride/Anhydride) Piperazine This compound Acetamide->Piperazine Cyclization (Diglycolamine)

Caption: Chemical synthesis pathway from diethanolamine.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Halogen Replacement cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization S1_Start Mix Diethanolamine & 1,2-Dichloroethane S1_Add Add Thionyl Chloride S1_Start->S1_Add S1_Heat Warm to 50°C, then Reflux (3h) S1_Add->S1_Heat S1_Quench Quench with Methanol S1_Heat->S1_Quench S1_Evap Evaporate Solvent S1_Quench->S1_Evap S1_Product bis(2-chloroethyl)amine HCl S1_Evap->S1_Product S2_Start Dissolve bis(2-chloroethyl)amine HCl S1_Product->S2_Start S2_Add Add Acetylating Agent S2_Start->S2_Add S2_React Reaction S2_Add->S2_React S2_Workup Workup & Isolation S2_React->S2_Workup S2_Product N,N-bis(2-chloroethyl)acetamide S2_Workup->S2_Product S3_Start Mix Acetamide, Diglycolamine & Water S2_Product->S3_Start S3_Reflux Reflux S3_Start->S3_Reflux S3_Concentrate Concentrate S3_Reflux->S3_Concentrate S3_Methanol Add Methanol, React (3h @ 50-65°C) S3_Concentrate->S3_Methanol S3_Purify Filter & Distill S3_Methanol->S3_Purify S3_Product Final Product S3_Purify->S3_Product

Caption: Step-by-step experimental workflow diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP).

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most conventional and widely practiced approach is the reaction of piperazine with 2-(2-chloroethoxy)ethanol. To significantly improve the yield and minimize the formation of di-substituted byproducts, it is highly recommended to use piperazine monohydrochloride. This protects one of the nitrogen atoms in the piperazine ring, favoring mono-alkylation.[1][2][3]

Q2: I am observing a significant amount of a di-substituted byproduct. How can I prevent this?

A2: The formation of N,N'-bis[2-(2-hydroxyethoxy)ethyl]piperazine is a common side reaction. To minimize this, you should use piperazine monohydrochloride instead of piperazine. This strategy effectively blocks one of the reactive sites on the piperazine molecule.[2][3] Additionally, carefully controlling the molar ratio of reactants is crucial. A slight excess of the piperazine monohydrochloride salt relative to 2-(2-chloroethoxy)ethanol can further suppress the di-substitution.[2][3]

Q3: What are the optimal reaction conditions for the synthesis of HEEP using piperazine monohydrochloride?

A3: Optimal conditions can vary, but a Chinese patent suggests that a molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol of approximately 1.8-2.2:1 is effective.[2][3] The reaction is typically carried out in a polar solvent like methanol or ethanol at temperatures ranging from 40-120°C for 2-8 hours.[1][2][3]

Q4: My final product purity is low after initial workup. What purification methods are recommended?

A4: The most critical step for obtaining high-purity HEEP is vacuum rectification (distillation under reduced pressure).[1][2][3] This technique is highly effective at separating the desired product from unreacted starting materials and high-boiling byproducts like the di-substituted piperazine derivative. Before distillation, a simple filtration to recover piperazine dihydrochloride and removal of the solvent are necessary steps.[2][3]

Q5: Are there alternative synthesis routes that do not start from piperazine?

A5: Yes, an innovative alternative route starts from diethanolamine.[1][4] This multi-step process involves halogen replacement, acylation, and cyclization to form the final product.[4] Another method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Formation of di-substituted byproduct.- Use piperazine monohydrochloride instead of piperazine.[2][3]- Optimize the molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol (e.g., 1.82:1).[2][3]
- Incomplete reaction.- Increase reaction time or temperature within the recommended range (2-8 hours, 40-120°C).[1][2][3]- Ensure efficient stirring to maintain a homogeneous reaction mixture.
- Loss of product during workup.- Carefully control the conditions during solvent removal to avoid loss of the relatively volatile product.- Optimize the vacuum distillation conditions (pressure and temperature) to ensure efficient separation.[2][3]
High Impurity Levels (especially di-substituted product) - Use of piperazine instead of its monohydrochloride salt.- Switch to piperazine monohydrochloride as the starting material.[2][3]
- Incorrect stoichiometry.- Precisely measure and control the molar ratio of reactants.[2][3]
- Inefficient purification.- Perform vacuum rectification of the crude product.[1][2][3]- Ensure the distillation column is efficient enough for the separation.
Reaction is sluggish or does not proceed - Low reaction temperature.- Gradually increase the temperature within the recommended range (up to 120°C).[1][2]
- Inactive reagents.- Check the purity and activity of 2-(2-chloroethoxy)ethanol.
- Improper solvent.- Use a suitable polar solvent such as methanol or ethanol.[2][3]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on a method described in a Chinese patent which reports yields of over 75%.[2][3]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 2-(2-chloroethoxy)ethanol

  • Methanol (or other suitable polar solvent)

Procedure:

  • Preparation of Piperazine Monohydrochloride: In a reaction vessel, combine piperazine and piperazine dihydrochloride in a suitable solvent (e.g., methanol). The reaction to form the monohydrochloride salt is typically rapid.

  • Reaction with 2-(2-chloroethoxy)ethanol: To the solution containing piperazine monohydrochloride, add 2-(2-chloroethoxy)ethanol. A recommended molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is 1.82:1.[2][3]

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 5.5 hours with continuous stirring.[2][3]

  • Workup:

    • After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride precipitate, which can be dried and reused.[2][3]

    • Take the filtrate and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude product is then subjected to vacuum rectification. Collect the fraction distilling at approximately 120-160°C under a vacuum of 10-30 mmHg.[2][3] This will yield high-purity this compound as a colorless, viscous liquid.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield
Molar Ratio (Piperazine Monohydrochloride : 2-(2-chloroethoxy)ethanol)SolventTemperature (°C)Time (h)Yield (%)Reference
1.82 : 1Methanol805.578.2[2][3]
(Not Specified)(Not Specified)40-1202-8>75[1][2]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity check_reagents Check Starting Material: Using Piperazine or Piperazine Monohydrochloride? start->check_reagents use_piperazine Using Piperazine check_reagents->use_piperazine use_mono_hcl Using Piperazine Monohydrochloride check_reagents->use_mono_hcl switch_reagent Action: Switch to Piperazine Monohydrochloride use_piperazine->switch_reagent High di-substitution check_ratio Check Molar Ratio: (Mono-HCl Salt : Chloroethoxyethanol) use_mono_hcl->check_ratio switch_reagent->check_ratio ratio_high Ratio > 2.2:1 check_ratio->ratio_high Sub-optimal ratio_low Ratio < 1.8:1 check_ratio->ratio_low Sub-optimal ratio_optimal Ratio 1.8-2.2:1 check_ratio->ratio_optimal Optimal adjust_ratio Action: Adjust to Optimal Ratio ratio_high->adjust_ratio ratio_low->adjust_ratio check_conditions Review Reaction Conditions: (Temp, Time, Solvent) ratio_optimal->check_conditions adjust_ratio->check_conditions optimize_conditions Action: Optimize Temp (40-120°C) and Time (2-8h) check_conditions->optimize_conditions check_purification Evaluate Purification Method optimize_conditions->check_purification use_distillation Action: Implement Vacuum Rectification check_purification->use_distillation end Improved Yield and Purity use_distillation->end Reaction_Pathway piperazine_mono_hcl Piperazine Monohydrochloride reaction_conditions Reaction (80°C, 5.5h, Methanol) piperazine_mono_hcl->reaction_conditions chloroethoxyethanol 2-(2-Chloroethoxy)ethanol chloroethoxyethanol->reaction_conditions heep_crude Crude Product Mixture: - HEEP - Piperazine Dihydrochloride - Unreacted Materials reaction_conditions->heep_crude purification Filtration & Vacuum Rectification heep_crude->purification heep_pure This compound (High Purity) piperazine_di_hcl Piperazine Dihydrochloride (Recovered) purification->heep_pure Final Product purification->piperazine_di_hcl Recycled

References

Technical Support Center: Purification of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals performing the purification of crude 1-[2-(2-Hydroxyethoxy)ethyl]piperazine via vacuum distillation. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the vacuum distillation of this compound.

Problem: The vacuum pump is running, but I cannot achieve the desired low pressure.

  • Possible Causes & Solutions:

    • Leaks in the system: Carefully inspect all glassware joints, tubing connections, and seals for cracks or poor fits. Ensure all joints are properly greased with a suitable vacuum grease.

    • Improperly seated components: Check that the thermometer, distillation head, and receiving flask are all seated correctly.

    • Contaminated pump oil: If you are using an oil-based vacuum pump, the oil may be contaminated with volatile solvents from previous distillations. Change the pump oil according to the manufacturer's instructions.

    • Inadequate pump capacity: Ensure your vacuum pump is rated to achieve the required pressure.

Problem: The crude material is "bumping" or boiling uncontrollably.

  • Possible Causes & Solutions:

    • Uneven heating: Use a heating mantle with a stirrer to ensure even heat distribution throughout the distillation flask. A magnetic stir bar is essential.

    • Absence of boiling chips or a stir bar: Always add new boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. Never add them to a hot liquid.

    • Too rapid heating: Increase the temperature of the heating mantle gradually to allow for smooth boiling.

    • Residual low-boiling solvents: If the crude material contains residual low-boiling solvents, they will vaporize rapidly under vacuum. It is best to remove these under a lower vacuum or at a lower temperature before increasing the heat for the main distillation.

Problem: The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Causes & Solutions:

    • Pressure is too high: A higher-than-expected pressure will result in a higher boiling point. Check your vacuum level and troubleshoot for leaks if necessary.[1][2]

    • Temperature is too low: Gradually increase the temperature of the heating mantle. Ensure the thermometer bulb is correctly positioned (just below the side arm of the distillation head) to accurately measure the vapor temperature.

    • Inadequate insulation: Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.

Problem: The distillate or the material in the distillation flask is turning dark.

  • Possible Causes & Solutions:

    • Thermal degradation: Darkening of the material is a common sign of decomposition at high temperatures.[3] This is a known issue with piperazine derivatives.[4][5]

      • Lower the distillation temperature: This can be achieved by improving the vacuum. A lower pressure will decrease the boiling point of the compound.[1][2][3]

      • Minimize heating time: Do not heat the material for longer than necessary. Once the desired fraction has been collected, stop the distillation.[3]

      • Use an inert atmosphere: If oxidation is a concern, consider performing the distillation under a nitrogen or argon atmosphere.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for this compound under vacuum?

A1: The boiling point of this compound is highly dependent on the pressure. Below is a table summarizing reported boiling points at various vacuum levels.

Boiling Point (°C)Pressure (mmHg)
112-1140.25
12010
14815
15517
16020
16525

[Sources:[6][7][8][9]]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from starting materials and side reactions. These may include:

  • Unreacted piperazine.[6][7]

  • Di-substituted byproducts, such as 1,4-bis(2-hydroxyethyl)piperazine.[10]

  • Unreacted starting materials from the synthesis, such as diethanolamine or monoethanolamine, depending on the synthetic route.[10][11]

Q3: What is the appropriate setup for vacuum distillation of this compound?

A3: A standard vacuum distillation setup is required. This includes a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum adapter, a thermometer, a heating mantle with a stirrer, and a vacuum pump. It is crucial to use glassware that is free of cracks or defects to prevent implosion under vacuum.[1]

Q4: How can I monitor the purity of the collected fractions?

A4: The purity of the fractions can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[10] Refractive index measurements can also be a quick way to check the consistency of the collected fractions.

Experimental Protocol: Vacuum Distillation of this compound

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any cracks.

    • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar to the flask for smooth boiling.

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus, ensuring all joints are lightly greased with vacuum grease and securely clamped.

    • Place the thermometer correctly in the distillation head.

    • Connect the condenser to a circulating water source.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum to the system. The liquid may bubble as residual volatile impurities are removed.[1]

    • Once a stable vacuum is achieved, begin to heat the distillation flask using the heating mantle.

    • Gradually increase the temperature until the product begins to distill.

    • Collect a forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point and pressure. Monitor the temperature and pressure throughout the collection.

    • Stop the distillation before the distillation flask is completely dry to prevent the formation of potentially unstable residues.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully release the vacuum.

    • Dismantle the apparatus and transfer the purified product to a suitable container.

Diagrams

G Troubleshooting Workflow for Vacuum Distillation start Start Distillation issue Problem Encountered? start->issue no_vacuum Cannot Achieve Desired Vacuum issue->no_vacuum Yes bumping Bumping or Uncontrolled Boiling issue->bumping Yes slow_dist Slow or No Distillation issue->slow_dist Yes darkening Product Darkening issue->darkening Yes end Successful Purification issue->end No check_leaks Check for Leaks & Seal Joints no_vacuum->check_leaks check_pump Check Pump Oil & Capacity no_vacuum->check_pump add_stir Use Stir Bar & Ensure Even Heating bumping->add_stir heat_slow Heat Gradually bumping->heat_slow check_pressure Verify Vacuum Level slow_dist->check_pressure inc_temp Increase Temperature & Insulate Apparatus slow_dist->inc_temp lower_bp Improve Vacuum to Lower Boiling Point darkening->lower_bp min_heat Minimize Heating Time darkening->min_heat check_leaks->issue check_pump->issue add_stir->issue heat_slow->issue check_pressure->issue inc_temp->issue lower_bp->issue min_heat->issue

Caption: Troubleshooting workflow for vacuum distillation.

G Relationship Between Distillation Parameters and Purification Outcome cluster_params Adjustable Parameters cluster_outcomes Purification Outcomes pressure Vacuum Pressure purity Product Purity pressure->purity Lower pressure increases purity (better separation) degradation Thermal Degradation pressure->degradation Lower pressure reduces degradation temp Heating Temperature yield Product Yield temp->yield Optimal temperature maximizes yield temp->degradation Higher temperature increases degradation time Heating Time time->degradation Longer time increases degradation degradation->purity affects degradation->yield reduces

Caption: Distillation parameters and their effect on purification.

References

Identifying and minimizing byproducts in HEEP synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of hyperbranched polyphosphates (HPHEEPs) from the monomer 2-(2-hydroxyethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane (HEEP).

Frequently Asked Questions (FAQs)

Q1: What is HEEP synthesis?

HEEP synthesis refers to the self-condensing ring-opening polymerization (SCROP) of the monomer 2-(2-hydroxyethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane (HEEP). This process yields hyperbranched polyphosphates (HPHEEPs), which are highly branched polymers with repeating phosphate ester bonds in their backbone. These polymers are of interest for various biomedical applications, including drug delivery, due to their potential biocompatibility and biodegradability.[1][2]

Q2: What are the main challenges in HEEP synthesis?

The primary challenges in HEEP synthesis are controlling the molecular weight and preventing gelation, which is the formation of an insoluble cross-linked polymer network. Gelation can occur at high monomer conversions or elevated temperatures. Other challenges include minimizing side reactions such as hydrolysis and transesterification, and effectively purifying the final polymer to remove unreacted monomer and low molecular weight oligomers.

Q3: What are the typical byproducts in HEEP synthesis?

The main "byproducts" are often undesirable polymer structures rather than distinct small molecules. These can include:

  • Cross-linked gels: Insoluble polymer networks formed through uncontrolled intermolecular reactions.

  • Low molecular weight oligomers: Dimers, trimers, and other short-chain polymers that have not reached the desired degree of polymerization.[1]

  • Cyclic oligomers: Formed through intramolecular cyclization reactions.

  • Hydrolysis products: Resulting from the reaction of phosphate ester bonds with water, leading to chain scission.

  • Transesterification products: Arising from the exchange of the ethoxy side chains on the phosphate groups, which can alter the polymer's structure and properties.

Q4: How can I characterize the synthesized HPHEEP and identify byproducts?

A combination of analytical techniques is recommended:

  • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To determine the molecular weight distribution of the polymer and identify the presence of low molecular weight oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the polymer structure and for end-group analysis to calculate the number-average molecular weight.[3][4] It can also help identify residual monomer and other small molecule impurities.

    • ³¹P NMR: To determine the degree of branching by identifying and quantifying dendritic, linear, and terminal phosphate units.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the polymer.

Troubleshooting Guides

Below are common issues encountered during HEEP synthesis and their potential solutions.

Problem 1: The reaction mixture turns into an insoluble gel.
Potential Cause Suggested Solution
High Reaction Temperature Lower the polymerization temperature. While higher temperatures increase the reaction rate, they can also promote side reactions leading to cross-linking.
High Monomer Conversion Stop the reaction before it reaches very high conversion. Monitor the reaction progress using techniques like GPC or NMR to determine the optimal stopping point.
High Monomer Concentration (in solution polymerization) If performing the synthesis in a solvent, reducing the monomer concentration can decrease the probability of intermolecular cross-linking.
Problem 2: The final polymer has a low molecular weight.
Potential Cause Suggested Solution
Insufficient Reaction Time Increase the polymerization time to allow for further chain growth. Monitor the molecular weight over time to find the optimal reaction duration.
Presence of Impurities Ensure the HEEP monomer is pure. Impurities with hydroxyl groups can act as chain terminators. Purify the monomer by distillation or column chromatography before use.
Premature Termination Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture that could terminate polymerization.
Problem 3: The purified polymer has a broad molecular weight distribution.
Potential Cause Suggested Solution
Side Reactions Minimize side reactions like transesterification by controlling the reaction temperature and time.
Inefficient Purification Improve the purification process. Repeated precipitation of the polymer in a non-solvent (e.g., methanol) can help narrow the molecular weight distribution by removing low molecular weight oligomers. Dialysis or preparative GPC can also be employed for more precise fractionation.[6]
Problem 4: The ¹H NMR spectrum shows unexpected peaks.
Potential Cause Suggested Solution
Residual Monomer Improve the purification of the polymer. Increase the number of precipitations or use a different solvent/non-solvent system.
Residual Solvent Ensure the polymer is thoroughly dried under vacuum after purification to remove any remaining solvent from the precipitation step.
Byproducts from Side Reactions Analyze the chemical shifts of the unexpected peaks to identify potential byproduct structures. For example, the presence of additional hydroxyl or carboxylic acid signals could indicate hydrolysis.

Experimental Protocols

Synthesis of HEEP Monomer

This protocol is based on the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) with diethylene glycol (DEG).[5]

Materials:

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP)

  • Diethylene glycol (DEG)

  • Triethylamine (TEA), dried

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethylene glycol and triethylamine in anhydrous THF under an inert atmosphere.

  • Cool the flask in an ice bath.

  • Dissolve COP in anhydrous THF and add it to the dropping funnel.

  • Add the COP solution dropwise to the DEG solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Remove the THF from the filtrate under reduced pressure.

  • Purify the crude HEEP monomer by vacuum distillation or column chromatography.

Synthesis of Hyperbranched Polyphosphate (HPHEEP)

This protocol describes the bulk polymerization of the HEEP monomer.[5]

Materials:

  • Purified HEEP monomer

Procedure:

  • Place the purified HEEP monomer in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.

  • Heat the monomer to the desired polymerization temperature (e.g., 120-160 °C) under a slow stream of inert gas.

  • Maintain the temperature and stirring for the desired reaction time. The viscosity of the mixture will increase as the polymerization proceeds.

  • To stop the reaction, cool the vessel to room temperature.

  • Dissolve the crude polymer in a suitable solvent (e.g., THF, acetone).

  • Purify the polymer by precipitating the solution into a non-solvent (e.g., methanol, diethyl ether).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Visualizations

HEEP_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization COP COP Reaction1 Reaction in THF COP->Reaction1 DEG DEG DEG->Reaction1 TEA TEA TEA->Reaction1 Purification1 Filtration & Distillation Reaction1->Purification1 HEEP_Monomer HEEP Monomer Purification1->HEEP_Monomer SCROP Bulk Polymerization (SCROP) HEEP_Monomer->SCROP Purification2 Precipitation SCROP->Purification2 HPHEEP HPHEEP Polymer Purification2->HPHEEP

Caption: Experimental workflow for HEEP synthesis.

Byproduct_Formation cluster_byproducts Potential Byproducts HEEP HEEP Monomer Polymer Growing Polymer Chain HEEP->Polymer Polymerization Desired_Polymer Desired HPHEEP Polymer->Desired_Polymer Controlled Growth Gel Cross-linked Gel Polymer->Gel High Temp./Conversion Oligomers Low MW Oligomers Polymer->Oligomers Incomplete Reaction Hydrolysis Hydrolysis Products Polymer->Hydrolysis Presence of Water Transesterification Transesterification Products Polymer->Transesterification Side Reaction

Caption: Byproduct formation pathways in HEEP synthesis.

References

Optimizing reaction temperature and time for HEEP production.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses the synthesis of High-Energy Experimental Propellants (HEEP) by focusing on the production of energetic hyperbranched polymers. This approach is taken due to the proprietary nature of specific HEEP formulations. The principles and troubleshooting steps provided are based on established synthesis methods for hyperbranched polymers with potential applications as energetic materials.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of energetic hyperbranched polymers.

Issue IDQuestionPossible CausesSuggested Solutions
HEEP-T01 Low Product Yield: Why is the final yield of my HEEP polymer lower than expected?- Incomplete Reaction: Reaction time may be too short, or the temperature could be too low for the specific polymerization method. - Monomer Impurity: Impurities in the ABx monomer can terminate the polymerization chain prematurely. - Side Reactions: Undesired side reactions may be consuming the monomer or intermediate products.- Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature and monitor the yield. Refer to Table 1 for typical ranges. - Purify Monomers: Ensure the purity of the starting monomers through appropriate purification techniques like recrystallization or distillation. - Adjust Monomer Feed Rate: In some cases, a slower monomer addition rate can minimize side reactions.
HEEP-T02 Gel Formation: My reaction mixture turned into an insoluble gel. What went wrong?- Uncontrolled Cross-linking: This is a common issue in polycondensation reactions, especially when the monomer functionality is high or reaction conditions are too harsh. - Incorrect Monomer Ratio: In A2 + B3 approaches, an incorrect stoichiometric ratio can lead to premature gelation.- Control Reaction Temperature: Lowering the reaction temperature can help to control the rate of polymerization and prevent excessive cross-linking. - Adjust Monomer Concentration: Working with lower monomer concentrations can reduce the probability of intermolecular reactions that lead to gelation. - Precise Stoichiometry: Ensure accurate measurement and stoichiometry of monomers in A2 + B3 polymerizations.
HEEP-T03 High Polydispersity Index (PDI): The molecular weight distribution of my polymer is very broad. How can I achieve a more uniform product?- Multiple Reaction Pathways: The presence of various reactive sites in hyperbranched polymer synthesis can lead to a wide range of molecular weights. - Chain Transfer Reactions: Unwanted chain transfer reactions can result in a broader PDI.- Slow Monomer Addition: A semi-batch process with slow and controlled addition of the monomer can lead to a more uniform growth of polymer chains. - Use of a Core Molecule: Introducing a multifunctional core molecule at the beginning of the polymerization can lead to more controlled, divergent growth.
HEEP-T04 Inconsistent Product Properties: I am observing batch-to-batch variation in the properties of my HEEP polymer. Why is this happening?- Fluctuations in Reaction Conditions: Minor variations in temperature, pressure, or stirring rate between batches can affect the final polymer structure. - Atmospheric Contamination: Exposure to moisture or oxygen can interfere with certain polymerization reactions.- Strict Process Control: Implement and maintain strict control over all reaction parameters. Use calibrated equipment and automated systems where possible. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control when optimizing the reaction temperature for HEEP synthesis?

A1: The critical parameters for optimizing reaction temperature are the type of polymerization, the reactivity of the monomers, and the desired molecular weight and degree of branching. For instance, polycondensation reactions often require higher temperatures to drive the reaction to completion, while ring-opening polymerizations might proceed at lower temperatures.[1] It is crucial to find a temperature that ensures a reasonable reaction rate without causing thermal degradation of the product or inducing unwanted side reactions.

Q2: How does reaction time influence the properties of the final HEEP product?

A2: Reaction time directly impacts the molecular weight, degree of branching, and polydispersity of the hyperbranched polymer.[1] Insufficient reaction time will result in a low molecular weight product with a lower degree of branching. Conversely, excessively long reaction times can sometimes lead to side reactions, degradation, or gelation, especially at elevated temperatures. Kinetic studies are often necessary to determine the optimal reaction time for achieving the desired polymer characteristics.

Q3: What analytical techniques are recommended for characterizing the synthesized HEEP polymer?

A3: A combination of analytical techniques is essential for comprehensive characterization. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, etc.) is crucial for elucidating the chemical structure and determining the degree of branching. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Q4: Can catalysts be used to optimize the reaction conditions?

A4: Yes, catalysts are often employed to accelerate the reaction rate, allowing the synthesis to proceed at lower temperatures or in shorter times. For example, in the synthesis of a hyperbranched carboxylate-type polymer, p-Toluenesulfonic acid (PTSA) has been used as a catalyst for the esterification step.[2] The choice of catalyst depends on the specific polymerization chemistry. It is important to screen different catalysts and their concentrations to find the optimal conditions that enhance the reaction rate without introducing impurities or promoting side reactions.

Data on Reaction Conditions

The following tables summarize typical reaction conditions for the synthesis of different types of hyperbranched polymers that could serve as a basis for HEEP development.

Table 1: Example Reaction Conditions for Hyperbranched Polymer Synthesis

Polymer TypeMonomer TypeSolventTemperature (°C)Time (h)CatalystReference
Hyperbranched CarboxylateAB₂ Intermediate + Trimethylolpropane-12083% PTSA[2]
Hyperbranched Carboxylate--804-[2]
Hyperbranched Polyurethane AcrylateDiisocyanate + Diol-70 - 901.5 - 2.5DBTDL[3]

Experimental Protocols

General Protocol for the Synthesis of a Hyperbranched Polyester (HEEP Precursor) via Melt Polycondensation

This protocol describes a general procedure for synthesizing a hyperbranched polyester from an AB₂-type monomer, such as 3,5-bis(hydroxycarbonyl)benzoic acid.

Materials:

  • AB₂ monomer (e.g., 3,5-bis(hydroxycarbonyl)benzoic acid)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • High-vacuum pump

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

Procedure:

  • Monomer Charging: The AB₂ monomer and the catalyst are charged into the three-necked flask.

  • Inerting: The flask is purged with dry nitrogen for 15-20 minutes to remove any air and moisture.

  • Heating and Melting: The flask is heated in an oil bath. The temperature is gradually increased to the melting point of the monomer under a continuous nitrogen flow.

  • Polycondensation: Once the monomer has melted, the mechanical stirrer is started. The temperature is then raised to the desired reaction temperature (e.g., 180-220 °C). The reaction is allowed to proceed for a specific duration (e.g., 2-8 hours). During this time, the condensation byproduct (e.g., water) is collected in the distillation condenser.

  • Vacuum Application: Towards the end of the reaction, a high vacuum is applied to remove the remaining byproduct and drive the polymerization to completion.

  • Cooling and Isolation: The reaction is stopped by cooling the flask to room temperature. The resulting polymer is then dissolved in a suitable solvent (e.g., THF) and precipitated in a non-solvent (e.g., methanol) to purify it.

  • Drying: The purified polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer AB₂ Monomer Reactor Reactor Setup Monomer->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating & Melting Reactor->Heating Polymerization Polycondensation Heating->Polymerization Vacuum Vacuum Application Polymerization->Vacuum Dissolution Dissolution Vacuum->Dissolution Precipitation Precipitation Dissolution->Precipitation Drying Drying Precipitation->Drying Analysis Characterization Drying->Analysis

Caption: Experimental workflow for HEEP precursor synthesis.

Troubleshooting_Logic Start Start HEEP Synthesis CheckYield Check Final Yield Start->CheckYield LowYield Issue: Low Yield CheckYield->LowYield Low GoodYield Yield OK CheckYield->GoodYield Good CheckGel Check for Gelation LowYield->CheckGel GoodYield->CheckGel GelFormation Issue: Gel Formation CheckGel->GelFormation Yes NoGel No Gel CheckGel->NoGel No End Successful Synthesis GelFormation->End Troubleshoot & Repeat CheckPDI Check PDI NoGel->CheckPDI HighPDI Issue: High PDI CheckPDI->HighPDI High GoodPDI PDI OK CheckPDI->GoodPDI Good HighPDI->End Troubleshoot & Repeat GoodPDI->End

Caption: Troubleshooting logic for HEEP production.

References

Technical Support Center: Synthesis of Monosubstituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of undesired 1,4-disubstituted piperazine byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective monosubstitution of piperazine?

A1: The formation of disubstituted byproducts is a common challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] The most effective strategies to favor monosubstitution include:

  • Use of Protecting Groups: This is the most reliable method, involving the protection of one nitrogen atom with a group like tert-butyloxycarbonyl (Boc).[2][3] This allows for selective reaction at the unprotected nitrogen, followed by a deprotection step.[2]

  • Controlling Stoichiometry: Employing a large excess of piperazine (5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[4][5]

  • In-situ Protonation: Forming a piperazine monohydrochloride or monoacetate in the reaction mixture effectively "protects" one nitrogen atom through protonation, reducing its nucleophilicity and suppressing the formation of disubstituted derivatives.[1][6]

Q2: I am observing significant amounts of the disubstituted byproduct. What are the likely causes and how can I minimize it?

A2: Significant formation of disubstituted piperazine is a common issue.[7] Key factors that can be optimized to minimize this side reaction include:

  • Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable disubstituted product.[1] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

  • Choice of Base: A strong base can deprotonate the monosubstituted product, making it more susceptible to a second substitution.[1] Using a milder base, such as potassium carbonate or sodium bicarbonate, is often preferred.[1]

  • Rate of Addition: Adding the electrophile (e.g., alkyl halide) slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby favoring the reaction with the excess piperazine over the monosubstituted product.[5]

  • Reaction Time: Prolonged reaction times can increase the likelihood of disubstitution.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the formation of the desired monosubstituted product is maximized.[1]

Q3: How do I choose between using a protecting group strategy and using a large excess of piperazine?

A3: The choice between these two strategies depends on several factors:

  • Scale of the reaction: For large-scale production, a multi-step synthesis involving protecting groups can lead to decreased overall yields and higher costs.[6] In such cases, using an excess of piperazine might be more economical, although it requires efficient separation of the product from the unreacted piperazine.

  • Purity requirements: The protecting group strategy generally offers higher selectivity and cleaner reaction profiles, resulting in a purer monosubstituted product with minimal disubstituted impurity.[8]

  • Downstream steps: If the final product requires the presence of a free amine, the deprotection step in the protecting group strategy is an additional consideration.

Q4: What are the recommended protecting groups for piperazine monosubstitution?

A4: The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for piperazine due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][7] Other protecting groups like benzyl or other alkoxycarbonyl and acyl groups can also be employed.[6]

Q5: How can I effectively purify the monosubstituted piperazine from the disubstituted byproduct and excess starting material?

A5: Purification can be challenging due to the similar properties of the piperazine derivatives.[9] Common purification techniques include:

  • Column Chromatography: This is a standard method for separating the desired product from impurities.[4][9]

  • Crystallization/Precipitation: In some cases, the desired product or a salt of it can be selectively crystallized or precipitated from the reaction mixture. For instance, unreacted piperazine dihydrochloride can be precipitated and removed by filtration.[1] Piperazine can also be purified by precipitating it as the diacetate salt from an acetone solution.[10]

  • Extraction: The high water solubility of piperazine derivatives, often due to salt formation, can complicate extraction.[3][8] Adjusting the pH of the aqueous layer to be more basic (pH 9.5-12) can deprotonate the piperazine nitrogens, facilitating extraction into an organic solvent.[3][8]

Troubleshooting Guides

Low Yield of Monosubstituted Product
Potential Cause Troubleshooting Steps
Significant Di-alkylation The presence of two reactive secondary amines can lead to the formation of 1,4-disubstituted byproducts.[1]
Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants when using a protected piperazine.[1]
Use of Excess Piperazine: When not using a protecting group, employ a large excess of piperazine (5-10 equivalents).[5]
In-situ Monohydrochloride Formation: React piperazine with piperazine dihydrochloride to form the monohydrochloride in situ, effectively protecting one amine group.[1]
Use of Protecting Groups: Employ a protecting group, such as Boc (tert-butoxycarbonyl), to selectively block one amine, followed by alkylation and deprotection.[1]
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1]
Optimize Conditions: Systematically vary the temperature, time, and base to find the optimal conditions for your specific substrate.[1]
Poor Solubility of Reagents Reagents not fully dissolved can lead to an incomplete reaction.[3]
Change Solvent: Switch to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[3]
Presence of Significant Amounts of Di-substituted Byproduct
Potential Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[1]
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Strongly Basic Conditions A highly basic environment can deprotonate the mono-substituted product, making it susceptible to further alkylation.[1]
Use a Weaker Base: Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide.[1]
Prolonged Reaction Time Allowing the reaction to proceed for too long can increase the likelihood of di-substitution.[1]
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired mono-alkylated product is maximized.[1]
Rapid Addition of Alkylating Agent A high local concentration of the alkylating agent can increase the rate of the second substitution.[3]
Slow Addition: Add the alkylating agent slowly to the reaction mixture.[3]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in N-Alkylation

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1HighTrace

Note: Yields are generalized and will vary based on specific reaction conditions and substrates.[5]

Table 2: Comparison of Strategies for Mono-N-Alkylation of Piperazine with Benzyl Bromide

Piperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
1.1None4535
5.0None75<5
1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

[9]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol utilizes a large excess of piperazine to favor the formation of the monosubstituted product.[4][5]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of Monosubstituted Piperazine using N-Boc-Piperazine

This protocol employs a protecting group strategy for highly selective monosubstitution.[2]

Step 1: N-Alkylation of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl halide (1.0-1.2 eq.)

  • Base (e.g., Potassium Carbonate, 2 eq.)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve N-Boc-piperazine in the chosen solvent and add the base.

  • Add the alkyl halide to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the resulting residue with a suitable organic solvent (e.g., Dichloromethane - DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-N'-alkylated piperazine.

Step 2: Deprotection of the Boc Group

Procedure:

  • Dissolve the N-Boc-N'-alkylated piperazine in a suitable solvent (e.g., Dichloromethane or Dioxane).

  • Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired monosubstituted piperazine, typically as a salt.

Protocol 3: In-situ Formation of Piperazine Monohydrochloride

This protocol utilizes protonation as a simple and efficient way to achieve monosubstitution.[1][6]

Materials:

  • Piperazine (free base)

  • Piperazine dihydrochloride

  • Solvent (e.g., Methanol or Acetic Acid)

  • Electrophilic reagent (e.g., acyl chloride, Michael acceptor)

Procedure:

  • Prepare the piperazine monohydrochloride in-situ by dissolving piperazine (free base) and piperazine dihydrochloride in a suitable solvent like methanol. The molar ratio of free piperazine to piperazine dihydrochloride influences the suppression of the disubstituted byproduct.[6]

  • Alternatively, dissolving free piperazine in acetic acid will form piperazine monoacetate.[6]

  • To the stirred solution of the in-situ formed piperazine-1-ium cation, add the electrophilic reagent dropwise at room temperature.

  • The reaction can be stirred at room temperature or under reflux until completion, as monitored by TLC.

  • Upon completion, the work-up procedure will depend on the nature of the product. Typically, it involves filtration to remove any precipitated piperazine dihydrochloride, followed by evaporation of the solvent and purification of the residue.[1]

Visualizations

Troubleshooting_Workflow start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 a1_yes Stoichiometry Issue or High Reactivity of Mono-substituted Product q1->a1_yes Yes a1_no Incomplete Reaction? q1->a1_no No sol1 Increase Piperazine Excess (5-10 eq.) a1_yes->sol1 sol2 Use Mono-protected Piperazine (e.g., Boc) a1_yes->sol2 a2_yes Suboptimal Reaction Conditions a1_no->a2_yes Yes a2_no Other Issues (e.g., Starting Material Purity, Side Reactions) a1_no->a2_no No sol3 Optimize Temperature, Time, and Base a2_yes->sol3

Caption: Troubleshooting workflow for low mono-substitution yield.

Monosubstitution_Strategies cluster_0 Protecting Group Strategy cluster_1 Stoichiometric Control cluster_2 In-situ Protonation p1 Protect one nitrogen of Piperazine (e.g., with Boc) p2 React with Electrophile at unprotected nitrogen p1->p2 p3 Deprotect to yield monosubstituted product p2->p3 s1 Use large excess of Piperazine (5-10 eq.) s2 React with Electrophile s1->s2 s3 Separate product from excess Piperazine s2->s3 i1 Form Piperazine mono-salt (e.g., monohydrochloride) i2 React with Electrophile at unprotonated nitrogen i1->i2 i3 Isolate monosubstituted product i2->i3

Caption: Key strategies for achieving piperazine monosubstitution.

References

Technical Support Center: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) Stability Testing and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation analysis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP).

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound (HEEP) and what are the recommended storage conditions?

A1: this compound (HEEP) is generally stable under ordinary conditions of use and storage.[1] For long-term storage, it is recommended to keep HEEP in a tightly sealed container in a cool, dry place, protected from light. The material is typically a colorless to greenish-yellow viscous liquid.[1]

Q2: What are the likely degradation pathways for HEEP under stress conditions?

A2: While specific degradation pathways for HEEP are not extensively documented in publicly available literature, based on the chemical structure (a piperazine ring with a hydroxyethoxyethyl side chain), the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The tertiary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, or other oxidative degradation products.[2]

  • Hydrolysis: Although generally stable, under extreme pH and temperature, the ether linkage in the side chain could potentially undergo hydrolysis.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of smaller volatile molecules by cleavage of the side chain or the piperazine ring. Piperazine itself has been reported to be resistant to thermal degradation up to 150°C (423 K).[2][3]

Q3: What are the potential impurities that might be observed in a HEEP sample?

A3: Impurities in HEEP can originate from its synthesis or degradation. Common synthesis-related impurities may include unreacted starting materials like piperazine and diethanolamine, as well as byproducts such as 1,4-bis(2-hydroxyethyl)piperazine.[4] Degradation can lead to the formation of various other compounds.

Q4: Which analytical techniques are most suitable for stability testing and degradation analysis of HEEP?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for separating and quantifying HEEP and its degradation products.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for analyzing volatile and semi-volatile impurities or degradation products.[4]

Troubleshooting Guides

Issue Probable Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition. Column degradation. Sample overload.Optimize mobile phase pH to ensure the analyte is in a single ionic form. Use a different column (e.g., with a different stationary phase). Reduce the injection volume or sample concentration.
Appearance of unexpected peaks in the chromatogram of a control sample. Contamination of the sample, solvent, or HPLC system. Degradation of the sample during storage or preparation.Use high-purity solvents and clean glassware. Ensure proper storage of the stock solutions and samples. Prepare fresh samples before analysis.
Mass balance issues (sum of HEEP and degradation products is less than 100%). Formation of non-UV active or volatile degradation products. Co-elution of peaks. Inaccurate response factors for degradation products.Use a universal detector like a mass spectrometer or a charged aerosol detector. Optimize the chromatographic method to resolve all peaks. Determine the relative response factors for the major degradation products.
Inconsistent results in forced degradation studies. Poorly controlled stress conditions (temperature, pH, reagent concentration). Sample evaporation.Use calibrated equipment (ovens, pH meters). Ensure uniform exposure of the sample to the stressor. Use sealed vials for thermal and long-duration studies to prevent evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study of HEEP

This protocol outlines a general procedure for conducting a forced degradation study on HEEP to identify potential degradation products and establish a stability-indicating method.[5][7][8]

1. Sample Preparation:

  • Prepare a stock solution of HEEP in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid HEEP sample in a hot air oven at 75°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid HEEP and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for HEEP

This is a suggested starting point for developing an HPLC method for the analysis of HEEP and its degradation products.[6]

Parameter Condition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient: Start with 5% B, increase to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or Mass Spectrometer for identification)
Injection Volume 20 µL
Sample Preparation Dilute the sample in the initial mobile phase composition.

Visualizations

G Experimental Workflow for Stability Testing cluster_0 Stress Condition Application cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Evaluation Acid Acid Hydrolysis Neutralize Neutralization (if needed) Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidative Degradation Dilute Dilution Oxidation->Dilute Thermal Thermal Degradation Thermal->Dilute Photo Photolytic Degradation Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Identify Peak Identification (e.g., MS) HPLC->Identify Assess Assess Degradation Identify->Assess Pathway Propose Degradation Pathway Assess->Pathway MassBalance Calculate Mass Balance Assess->MassBalance HEEP HEEP Sample HEEP->Acid HEEP->Base HEEP->Oxidation HEEP->Thermal HEEP->Photo

Caption: Experimental workflow for a forced degradation study.

G Plausible Oxidative Degradation Pathway of HEEP HEEP This compound (HEEP) C₈H₁₈N₂O₂ N_Oxide HEEP N-Oxide C₈H₁₈N₂O₃ HEEP->N_Oxide [O] Side_Chain_Cleavage Piperazine Derivative + Side Chain Fragment HEEP->Side_Chain_Cleavage [O] Ring_Opening Ring-Opened Product N_Oxide->Ring_Opening Further Oxidation

Caption: A plausible oxidative degradation pathway for HEEP.

References

Methods for resolving impurities in commercial batches of HEEP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving impurities in commercial batches of HEEP (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial batches of HEEP?

Commercial batches of HEEP can contain several types of impurities originating from the synthesis process, storage, or handling. These are broadly categorized as:

  • Organic Impurities: These are primarily related to the synthesis of HEEP, which typically involves the reaction of hydroxyethyl piperazine with a sulfonating agent.[1] Potential organic impurities include:

    • Unreacted starting materials (e.g., hydroxyethyl piperazine).

    • Byproducts from side reactions occurring during synthesis.[1]

    • Degradation products formed during storage, potentially accelerated by exposure to light or oxygen.[]

  • Inorganic Impurities: These can be introduced through raw materials, catalysts, or equipment used during manufacturing. Common inorganic impurities include:

    • Heavy Metals: Such as lead, mercury, and cadmium.[1]

    • Anionic Impurities: Including sulfates.[1]

    • Other Metal Ions: While HEEP has low metal-ion binding capacity, trace amounts of various metal ions could be present.[3]

  • Biological Impurities: For HEEP intended for cell culture and other biological applications, the absence of biological contaminants is critical. These include:

    • Endotoxins. [4]

    • Bioburden (bacteria, yeast, mold). [4]

    • Enzymes: Such as DNase, RNase, and proteases.[4]

Q2: How can I assess the purity of my HEEP batch?

A multi-tiered approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying HEEP and detecting organic impurities.[1] For other impurity types, specific analytical methods are employed.

Impurity TypeRecommended Analytical Method
Organic Impurities High-Performance Liquid Chromatography (HPLC) with UV detection[1][5]
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)[1]
Anionic Impurities Ion Chromatography or Turbidimetry[1]
Endotoxins Limulus Amebocyte Lysate (LAL) test[6]
Bioburden Microbial enumeration tests (e.g., plate counts)[4]
Enzyme Activity Specific enzyme activity assays[6]

Q3: What are the acceptable limits for impurities in HEEP?

Acceptable impurity limits depend on the intended application of the HEEP buffer. For sensitive applications like cell culture and pharmaceutical formulations, stringent purity requirements are in place.

ImpurityTypical Specification (High-Purity Grade)
Purity (by titration) ≥99.5%[4]
Heavy Metals (e.g., Pb) ≤5 ppm
Endotoxins ≤0.1 EU/mg[7]
Bioburden ≤100 CFU/g

Note: These values are typical and may vary between suppliers. Always refer to the certificate of analysis for your specific batch.

Troubleshooting Guide

Issue: I am observing unexpected results in my cell culture experiments, and I suspect my HEEP buffer is the culprit.

Possible Cause: The HEEP batch may contain impurities that are cytotoxic or interfere with cellular processes.

Troubleshooting Steps:

  • Verify HEEP Purity: Review the certificate of analysis for the batch . If not available, consider performing purity analysis as outlined in the FAQ section. Pay close attention to endotoxin levels, as these are a common cause of unexpected cell behavior.

  • Test for Phototoxicity: HEEP can generate hydrogen peroxide when exposed to light in the presence of riboflavin, which is common in cell culture media.[3] To mitigate this, store HEEP-containing solutions in the dark.

  • Use a High-Purity Grade: For sensitive applications, ensure you are using a "cell culture tested" or "biologics grade" of HEEP, which has been screened for low levels of endotoxins and other contaminants.[4]

Issue: I am having difficulty dissolving my HEEP powder, or the resulting solution is colored.

Possible Cause: The HEEP may have been exposed to moisture, leading to clumping, or it may contain insoluble impurities. A colored solution can indicate the presence of degradation products or other contaminants.

Troubleshooting Steps:

  • Visual Inspection: Examine the dry powder for any discoloration or clumps.

  • Check Storage Conditions: Ensure HEEP is stored in a cool, dry place, tightly sealed to prevent moisture absorption.[8]

  • Solubility Test: Attempt to dissolve a small amount in high-purity water. If it does not dissolve completely or the solution is not clear and colorless, the batch may be compromised.

Experimental Protocols

Protocol 1: Purity Assessment of HEEP by HPLC

This protocol provides a general method for assessing the purity of HEEP and detecting organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • HEEP sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with ammonium formate. The exact ratio should be optimized for your specific column and system.

  • Standard Preparation: Accurately weigh a known amount of HEEP reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the HEEP sample to be tested and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to 195 nm, as HEEP does not have a strong chromophore at higher wavelengths.[9]

    • Inject the standards and the sample.

  • Data Analysis:

    • Identify the HEEP peak based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of HEEP to the total peak area of all components in the chromatogram.

    • Quantify any impurities by using the calibration curve.

Protocol 2: Purification of HEEP by Recrystallization

This protocol describes a method to purify HEEP by taking advantage of its differential solubility.

Materials:

  • Crude HEEP

  • Ethanol

  • High-purity water

  • Heating magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, dissolve the crude HEEP in a minimal amount of hot water.

  • Precipitation: While stirring, slowly add cold ethanol to the solution. HEEP is less soluble in ethanol, causing it to precipitate out while more soluble impurities remain in the solution.

  • Crystallization: Place the beaker in an ice bath to maximize the crystallization of HEEP.

  • Filtration: Collect the HEEP crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified HEEP crystals in a vacuum oven at a low temperature.

Protocol 3: Purification of HEEP by Ion-Exchange Chromatography

This method separates HEEP from charged impurities based on their interaction with an ion-exchange resin.[1]

Materials:

  • Crude HEEP solution

  • Anion-exchange or cation-exchange resin (depending on the charge of the impurities)

  • Chromatography column

  • Elution buffers of varying ionic strength or pH

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the selected ion-exchange resin and equilibrate it with a low ionic strength buffer.

  • Sample Loading: Dissolve the crude HEEP in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound HEEP and impurities by applying a gradient of increasing ionic strength or by changing the pH of the elution buffer. Collect fractions.

  • Fraction Analysis: Analyze the collected fractions using HPLC or another suitable method to identify the fractions containing pure HEEP.

  • Pooling and Desalting: Pool the pure fractions and remove the salt by dialysis or diafiltration.

  • Lyophilization: Obtain the purified HEEP as a solid by lyophilization.

Visualizations

Experimental_Workflow_for_HEEP_Purity_Assessment cluster_sample_prep Sample Preparation cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis & Reporting sample Commercial HEEP Batch dissolution Dissolve in Mobile Phase sample->dissolution hplc HPLC Analysis dissolution->hplc Organic Impurities icpms ICP-MS Analysis dissolution->icpms Heavy Metals ic Ion Chromatography dissolution->ic Anionic Impurities lal LAL Test dissolution->lal Endotoxins analysis Purity Calculation & Impurity Quantification hplc->analysis icpms->analysis ic->analysis lal->analysis report Certificate of Analysis analysis->report

Caption: Workflow for the comprehensive purity assessment of commercial HEEP batches.

Logical_Relationship_for_HEEP_Purification_Method_Selection node_rect node_rect start Impurity Detected in Commercial HEEP Batch impurity_type What is the primary -type of impurity?- start->impurity_type organic_impurity Are the impurities -primarily organic?- impurity_type->organic_impurity Organic charged_impurity Are the impurities -charged?- impurity_type->charged_impurity Inorganic (Ionic) organic_impurity->charged_impurity No recrystallization Perform Recrystallization organic_impurity->recrystallization Yes ion_exchange Perform Ion-Exchange Chromatography charged_impurity->ion_exchange Yes final_purity_check Assess Purity of Final Product recrystallization->final_purity_check ion_exchange->final_purity_check

Caption: Decision tree for selecting a suitable purification method for HEEP.

References

Handling challenges with viscous 1-[2-(2-Hydroxyethoxy)ethyl]piperazine liquid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the viscous liquid, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 13349-82-1) is a colorless to greenish-yellow viscous liquid.[1] It is primarily used as a chemical intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) like Quetiapine.[2][3]

Q2: What are the main safety hazards associated with this compound?

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Q3: How should I store this compound?

Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from strong oxidizing agents, heat, and light.[1]

Q4: What should I do in case of accidental contact or spillage?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

  • Spillage: Absorb the spill with inert material (e.g., sand, vermiculite) and dispose of it in a suitable, labeled container. Ensure the area is well-ventilated.

Q5: I am unable to find specific viscosity data for this compound. Why is that, and what can I do?

Troubleshooting Guides

Challenge 1: Difficulty in accurately pipetting the viscous liquid.
  • Question: I am finding it difficult to accurately aspirate and dispense this compound due to its high viscosity. What pipetting techniques can I use?

  • Answer:

    • Reverse Pipetting: This is a highly recommended technique for viscous liquids. In reverse pipetting, you aspirate more liquid than needed, dispense the target volume, and discard the excess. This method minimizes the effect of the liquid clinging to the pipette tip.

    • Use Wide-Bore Pipette Tips: These tips have a larger opening, which reduces the resistance to flow for viscous liquids.

    • Slow Aspiration and Dispensing: Use the slowest possible speed on your pipette to aspirate and dispense the liquid. This allows time for the viscous liquid to move and prevents the formation of air bubbles.

    • Pre-wetting the Tip: Aspirate and dispense the liquid back into the source container a few times before taking the final measurement. This coats the inside of the tip and helps to ensure that the full volume is dispensed.

    • Tip Immersion Depth: Immerse the tip just below the surface of the liquid to prevent excess liquid from clinging to the outside of the tip.

Challenge 2: The compound is difficult to dispense from its original container.
  • Question: The this compound is very thick and hard to pour or transfer from the main bottle. What can I do to make this easier?

  • Answer:

    • Gentle Warming: The viscosity of most liquids decreases with an increase in temperature. Gently warming the container in a water bath can significantly reduce the viscosity, making it easier to pour or pipette. Ensure the temperature is controlled and does not exceed the decomposition temperature of the compound. Always refer to the Safety Data Sheet (SDS) for thermal stability information.

    • Use a Positive Displacement Syringe: For transferring larger volumes, a positive displacement syringe can be more effective than a standard pipette. The piston in these syringes is in direct contact with the liquid, which helps to dispense the entire volume.

    • Spatula or Glass Rod: For very viscous, honey-like consistencies, a clean, dry spatula or glass rod can be used to transfer an approximate amount, which can then be accurately weighed for the experiment.

Challenge 3: Inconsistent reaction yields in synthesis.
  • Question: My reaction yields are inconsistent when using this compound as a reactant. Could its viscosity be a factor?

  • Answer: Yes, the viscosity of the compound can contribute to inconsistent reaction yields.

    • Inaccurate Measurement: The difficulties in accurately measuring a viscous liquid, as addressed in Challenge 1, can lead to variations in the molar ratios of reactants. It is highly recommended to determine the mass of the viscous liquid used by weighing it, rather than relying solely on volumetric measurements.

    • Poor Mixing: Due to its viscosity, the compound may not disperse evenly in the reaction mixture, leading to localized areas of high and low concentration. Ensure vigorous and efficient stirring throughout the reaction.

    • Dissolving in a Solvent: Before adding it to the reaction mixture, consider dissolving the this compound in a small amount of a compatible solvent to reduce its viscosity and facilitate more uniform mixing.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 13349-82-1[6][7][8][9]
Molecular Formula C₈H₁₈N₂O₂[6][7][8][9]
Molecular Weight 174.24 g/mol [6]
Appearance Colorless to greenish-yellow viscous liquid[1]
Density 1.061 g/mL at 25 °C
Boiling Point 112-114 °C at 0.25 mmHg
Refractive Index n20/D 1.497

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol outlines a general procedure for the N-alkylation of a substrate with this compound.

  • Reactant Preparation:

    • Dissolve the substrate (e.g., an alkyl halide or a compound with a suitable leaving group) in an appropriate solvent (e.g., acetonitrile, DMF).

    • In a separate flask, dissolve this compound in the same solvent. Due to its viscosity, it is advisable to weigh the piperazine derivative for accurate measurement.

  • Reaction Setup:

    • To the solution of the substrate, add a suitable base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed during the reaction.

    • Slowly add the solution of this compound to the reaction mixture under constant stirring.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate).

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified using standard techniques such as column chromatography, crystallization, or distillation.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_substrate Dissolve Substrate in Solvent add_base Add Base to Substrate Solution prep_substrate->add_base prep_piperazine Weigh & Dissolve Viscous Piperazine Derivative add_piperazine Slowly Add Piperazine Solution prep_piperazine->add_piperazine add_base->add_piperazine heat_stir Heat and Stir add_piperazine->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Filter Inorganic Salts cool->filter evaporate Solvent Evaporation filter->evaporate purify Purify Product evaporate->purify

Caption: General workflow for N-alkylation using this compound.

troubleshooting_viscosity cluster_pipetting Problem: Inaccurate Pipetting cluster_dispensing Problem: Difficulty Dispensing from Container cluster_reaction Problem: Inconsistent Reaction Yields start Handling Challenge with Viscous Liquid pipetting_issue Difficulty in Accurate Measurement start->pipetting_issue dispensing_issue Liquid is too Thick to Pour start->dispensing_issue reaction_issue Variable Yields start->reaction_issue solution_pipetting Use Reverse Pipetting Use Wide-Bore Tips Slow Aspiration/Dispensing Pre-wet Tip pipetting_issue->solution_pipetting solution_dispensing Gentle Warming Use Positive Displacement Syringe Use Spatula and Weigh dispensing_issue->solution_dispensing solution_reaction Weigh the Reagent Ensure Vigorous Stirring Pre-dissolve in Solvent reaction_issue->solution_reaction

Caption: Troubleshooting logic for handling viscous this compound.

References

Technical Support Center: Optimizing Laboratory Experimental Protocols Involving Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing experimental protocols involving piperazine compounds. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Synthesis and Purification

This section addresses common challenges during the synthesis and purification of piperazine derivatives.

Frequently Asked Questions (FAQs)

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution. Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing

Validation & Comparative

A Comparative Guide to the Synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key intermediate in the synthesis of various pharmaceuticals, notably the atypical antipsychotic quetiapine and the antihistamine hydroxyzine, is a compound of significant interest to the drug development and manufacturing sector.[1][] The efficiency and purity of its synthesis are critical factors that can impact the overall cost and quality of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the primary synthetic routes to this compound, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Overview of Synthetic Strategies

Two principal methods dominate the landscape of this compound synthesis: the Chloroethanol Method and the Diethanolamine Method. The conventional and more established approach is the Chloroethanol Method, which relies on the alkylation of piperazine with a chloroethoxy ethanol derivative.[1] A newer, alternative route utilizes diethanolamine as the starting material, involving a multi-step process to construct the piperazine ring.[1][3]

Comparative Data

The following table summarizes the key quantitative parameters for the two primary synthesis routes, providing a clear comparison of their performance based on available experimental data.

ParameterChloroethanol MethodDiethanolamine Method
Starting Materials Piperazine, 2-(2-Chloroethoxy)ethanolDiethanolamine
Key Reagents Piperazine dihydrochloride, Solvents (e.g., water, methanol)Halogenating agent, Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)
Reaction Steps 2-33
Molar Yield 75.0% - 79.7%[4][5]Information not readily available in the public domain
Crude Product Purity >98%[5]Information not readily available in the public domain
Reaction Temperature 40-120 °C[1][4]50-65 °C (for cyclization step)[3]
Reaction Time 2-8 hours[1][4]Not specified
Key Advantages High yields, High purity, Well-established processUtilizes readily available and less toxic starting materials, potentially lower cost
Key Disadvantages Potential for di-substituted byproducts, requires careful control of reaction conditionsMulti-step process, may involve more complex reaction workup

Experimental Protocols

Chloroethanol Method

This method is centered on the nucleophilic substitution reaction between piperazine and 2-(2-chloroethoxy)ethanol.[1] To minimize the formation of di-substituted byproducts, the reaction is typically carried out using piperazine monohydrochloride.[1][4]

Step 1: Preparation of Piperazine Monohydrochloride

  • Piperazine and piperazine dihydrochloride are reacted in a suitable solvent, such as methanol.[4][5]

  • The mixture is heated to reflux and then cooled to precipitate the piperazine monohydrochloride, which is then filtered and dried.[5]

Step 2: Synthesis of this compound

  • The prepared piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a solvent (e.g., water).[4]

  • The reaction mixture is heated at a temperature between 40-120°C for 2-8 hours.[1][4]

  • Upon completion, the reaction mixture is filtered to recover piperazine dihydrochloride, which can be reused.[4]

Step 3: Purification

  • The filtrate is subjected to vacuum distillation to remove the solvent and any residual piperazine, yielding the crude product.[4]

  • High-purity this compound is obtained by vacuum rectification of the crude product.[1][4]

Diethanolamine Method

This innovative route begins with diethanolamine and proceeds through a three-step process of halogen replacement, acylation, and cyclization.[3]

Step 1: Halogen Replacement

  • The hydroxyl groups of diethanolamine are converted to a halide, typically chloride.[1] This is achieved using a suitable halogenating agent in a solvent such as ethylene dichloride, chloroform, or toluene.[3]

Step 2: Acylation

  • The resulting di-halogenated intermediate is then acylated. Common acetylating agents include acetyl chloride, acetic anhydride, or glacial acetic acid.[3]

Step 3: Ring-Closure Reaction

  • The acylated intermediate undergoes a cyclization reaction to form the piperazine ring.[3]

  • The reaction involves refluxing the intermediate with diglycolamine and water. After concentration, methanol is added, and the mixture is held at 50-65°C.[3]

  • The final product is isolated and purified by distillation under reduced pressure.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow of the two primary synthesis routes for this compound.

G cluster_0 Chloroethanol Method Workflow A Piperazine + Piperazine Dihydrochloride B Preparation of Piperazine Monohydrochloride A->B C Piperazine Monohydrochloride + 2-(2-Chloroethoxy)ethanol B->C D Nucleophilic Substitution C->D E Crude this compound D->E H Piperazine Dihydrochloride (Recovered) D->H F Vacuum Rectification E->F G High-Purity Product F->G

Caption: Workflow of the Chloroethanol Method.

G cluster_1 Diethanolamine Method Workflow I Diethanolamine J Halogen Replacement I->J K Di-halogenated Intermediate J->K L Acylation K->L M Acylated Intermediate L->M N Ring-Closure Reaction M->N O Crude this compound N->O P Distillation O->P Q High-Purity Product P->Q

References

Structural Confirmation of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric data for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP), a key intermediate in pharmaceutical synthesis. The structural confirmation of HEEP is benchmarked against a closely related analogue, 1-(2-Hydroxyethyl)piperazine, supported by detailed experimental protocols and fragmentation pathway analysis.

Mass Spectrometry Data Comparison

The structural integrity of this compound (HEEP) and its analogue, 1-(2-Hydroxyethyl)piperazine, can be effectively ascertained using mass spectrometry. The table below summarizes the key mass-to-charge ratio (m/z) values obtained from their respective mass spectra, providing a clear basis for comparison and identification.

CompoundMolecular FormulaMolecular Weight (Da)Parent Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound (HEEP) C₈H₁₈N₂O₂174.24174131, 101, 87, 84, 70, 56, 45
1-(2-Hydroxyethyl)piperazine C₆H₁₄N₂O130.19130101, 87, 70, 56

Experimental Protocols

A detailed methodology for the acquisition of mass spectra for HEEP and its analogues is crucial for reproducible and reliable results. Below are standardized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable compounds like HEEP.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is ideal for the analysis of polar and less volatile molecules.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a mixture of methanol and water (1:1, v/v) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: A Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • LC Conditions (for sample introduction):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: Scan from m/z 50 to 500.

Fragmentation Pathway of HEEP

The structural confirmation of HEEP is strongly supported by its characteristic fragmentation pattern in mass spectrometry. The primary cleavage events involve the piperazine ring and the hydroxyethoxyethyl side chain. The proposed fragmentation pathway, initiated by electron ionization, is illustrated below.

G Proposed Mass Spectrometry Fragmentation Pathway of HEEP M HEEP C₈H₁₈N₂O₂ m/z = 174 (M⁺) F1 Loss of C₂H₄OH m/z = 131 M->F1 - C₂H₅O F3 Piperazine ring cleavage m/z = 84 M->F3 - C₄H₉O₂ F6 Loss of C₂H₅O₂ m/z = 101 M->F6 - C₂H₅O₂ F7 Loss of C₄H₉N₂O m/z = 45 M->F7 - C₄H₉N₂O F2 Loss of C₂H₄O m/z = 87 F1->F2 - C₂H₄ F5 Loss of CH₂O m/z = 101 F1->F5 - CH₂O F4 Loss of C₂H₄ m/z = 70 F2->F4 - OH F8 Piperazine fragment m/z = 56 F3->F8 - C₂H₄

Caption: Fragmentation pathway of this compound (HEEP) under electron ionization.

The mass spectrum of HEEP is characterized by a molecular ion peak at m/z 174.[1][2] A prominent fragment is observed at m/z 84, which corresponds to the piperazine ring fragment, a characteristic feature in the mass spectra of many piperazine derivatives.[1][2] Further fragmentation of the side chain leads to ions at m/z 131 (loss of an ethoxy group), m/z 101, and m/z 45 (corresponding to the hydroxyethoxy fragment). The fragmentation pattern of 1-(2-Hydroxyethyl)piperazine, in comparison, shows a molecular ion at m/z 130 and also exhibits fragments related to the piperazine ring at m/z 87 and 56, but lacks the fragments associated with the additional ethoxy group present in HEEP. This distinct difference in fragmentation provides a clear method for differentiating between these two compounds.

References

Purity Assessment of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine: A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates like 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a critical step in drug development and quality control. Impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two primary chromatographic techniques for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Chromatographic Methods

Both HPLC and GC are powerful techniques for separating and quantifying components of a mixture. The choice between them often depends on the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and resolution.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile or thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.
Detection UV-Vis is common, but this compound lacks a strong chromophore, often necessitating derivatization or alternative detectors (e.g., ELSD, CAD, MS).[1][2]Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) offers high specificity and structural information.[3][4]
Sensitivity Can be very sensitive, especially with derivatization to enhance detection.[2]Generally offers high sensitivity, particularly with an FID detector.
Potential Impurities Detected Effective for a wide range of impurities, including starting materials and byproducts from synthesis, such as piperazine and 1,4-bis(2-hydroxyethyl)piperazine.[4]Effective for volatile impurities and can separate closely related piperazine derivatives.[3]

Experimental Protocols

Detailed below are representative protocols for the analysis of this compound using HPLC and GC. These are starting points and may require optimization for specific samples and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method. Due to the weak UV absorbance of the target compound, detection at a low wavelength is employed. For higher sensitivity, a derivatization step would be necessary.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection: Low wavelength, for instance, 210 nm.

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol is based on methods developed for similar piperazine derivatives and is suitable for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A mid-polarity column such as a DB-17 (50%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.53 mm, 1.0 µm film thickness) is a good starting point.[3][6]

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[3][6]

  • Injector Temperature: 250°C[3][6]

  • Detector Temperature: 260°C[3][6]

  • Oven Temperature Program: Start at 150°C, hold for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.[3][6]

  • Injection Mode: Split (e.g., 1:5 ratio)[3]

  • Injection Volume: 1.0 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.[4]

  • Dissolve and dilute to the mark with a suitable solvent like methanol or dichloromethane.[4]

Workflow for Chromatographic Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a substance using chromatographic techniques.

Chromatographic_Purity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample DissolveSample Dissolve in Solvent Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Solvent Standard->DissolveStandard FilterSample Filter Sample DissolveSample->FilterSample FilterStandard Filter Standard DissolveStandard->FilterStandard Inject Inject into Chromatograph FilterSample->Inject FilterStandard->Inject HPLC HPLC System GC GC System Separate Separation on Column Inject->Separate Detect Detection (UV/FID/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Identify Peak Identification Integrate->Identify Quantify Quantification (% Purity) Identify->Quantify Report Generate Report Quantify->Report

General workflow for chromatographic purity assessment.

This guide provides a foundational understanding of how HPLC and GC can be applied to the purity assessment of this compound. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the impurity profile of the sample. Method validation according to ICH guidelines is essential for ensuring the reliability of the results in a drug development setting.

References

HEEP in Focus: A Comparative Analysis of Piperazine Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of N-(2-Hydroxyethoxy)ethyl)piperazine (HEEP) and other key piperazine derivatives in the synthesis of pharmaceuticals.

The piperazine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3][4] This guide provides a comparative analysis of N-(2-(2-Hydroxyethoxy)ethyl)piperazine (HEEP), a key intermediate in the production of the atypical antipsychotic Quetiapine, against other notable piperazine derivatives used in drug synthesis.[5][6] By examining experimental data from peer-reviewed literature and patents, this document aims to offer a clear perspective on their respective performance in synthetic applications.

Performance in Drug Synthesis: A Comparative Overview

While direct head-to-head comparative studies under identical conditions are scarce in published literature, a meaningful analysis can be constructed by examining the reported yields and reaction conditions for the synthesis of Quetiapine and its precursors using different piperazine derivatives.

Table 1: Synthesis of Quetiapine and Related Intermediates using Various Piperazine Derivatives

Piperazine DerivativeReactionKey Reagents & ConditionsYield (%)Reference
HEEP (1-[2-(2-Hydroxyethoxy)ethyl]piperazine)Synthesis of QuetiapineDibenzo[b,f][1][5]thiazepin-11-ylamine hydrochloride, heated at 172-176°C for 5h.74-83%[7]
N-(2-Hydroxyethyl)piperazine N-alkylation with 4-(methylthio)benzyl chlorideTriethylamine, Ethanol, heated to 120°C.Not specified[1]
Piperazine Synthesis of 11-Piperazinyl-dibenzo[b,f][1][5]thiazepine11-Chloro-dibenzo[b,f][1][5]thiazepine, Toluene, reflux for 4-8h.Not specified
N-Boc-piperazine Synthesis of an N-arylpiperazine intermediateBuchwald–Hartwig amination with an aryl halide, Pd catalyst.High[8]

Analysis:

The synthesis of Quetiapine using HEEP demonstrates high yields, typically ranging from 74% to 83%, via a transamination reaction.[7] This process, although requiring high temperatures, is a direct and efficient route to the final active pharmaceutical ingredient (API).

The synthesis of the core intermediate for Quetiapine can also be achieved by reacting piperazine itself with 11-chloro-dibenzo[b,f][1][5]thiazepine. This intermediate is then further functionalized. Modern synthetic methodologies often employ protected piperazine derivatives like N-Boc-piperazine in palladium-catalyzed reactions such as the Buchwald-Hartwig amination to construct the N-aryl piperazine scaffold with high efficiency.[8]

Physicochemical Properties of Key Piperazine Derivatives

The choice of a piperazine derivative in a synthetic route is often influenced by its physical and chemical properties, which can affect its reactivity, solubility, and handling.

Table 2: Physicochemical Properties of HEEP and N-(2-Hydroxyethyl)piperazine

PropertyHEEP (this compound)N-(2-Hydroxyethyl)piperazine
CAS Number 13349-82-1103-76-4
Molecular Formula C8H18N2O2C6H14N2O
Molecular Weight 174.24 g/mol 130.19 g/mol
Appearance Clear colourless to light yellow liquidClear colorless to pale yellow oily liquid
Boiling Point 112-114 °C at 0.25 mmHg246 °C
Density 1.061 g/mL at 25 °C1.061 g/mL at 25 °C
Solubility Soluble in Water, Chloroform, DMSO, & MethanolMiscible with water

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of Quetiapine using HEEP and a general procedure for N-alkylation of a piperazine derivative.

Protocol 1: Synthesis of Quetiapine using HEEP

This protocol is adapted from patent literature describing the transamination reaction for Quetiapine synthesis.[7]

Materials:

  • Dibenzo[b,f][1][5]thiazepin-11-ylamine hydrochloride

  • 1-[2-(2-Hydroxyethoxy)-ethyl]piperazine (HEEP)

  • Toluene

  • Isopropanol

  • Fumaric acid

Procedure:

  • A mixture of Dibenzo[b,f][1][5]thiazepin-11-ylamine hydrochloride and an excess of HEEP is heated to 172-176 °C with stirring under an inert atmosphere (e.g., argon) for 5 hours.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is then warmed to approximately 65 °C and the product is extracted with hot toluene.

  • The combined organic phases are evaporated under reduced pressure to yield crude Quetiapine as a thick oil.

  • The crude product is dissolved in hot isopropanol, and a solution of fumaric acid in hot isopropanol is added to precipitate Quetiapine hemifumarate.

  • The resulting solid is filtered, washed with cold ethanol, and dried to afford the final product.

Protocol 2: General N-Alkylation of a Piperazine Derivative

This protocol describes a general method for the N-alkylation of a piperazine derivative, which is a common step in the synthesis of many pharmaceuticals.[1]

Materials:

  • Piperazine derivative (e.g., N-(2-Hydroxyethyl)piperazine)

  • Alkyl halide (e.g., 4-(methylthio)benzyl chloride)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a reaction vessel, the piperazine derivative, alkyl halide, and triethylamine are combined in ethanol.

  • The reaction mixture is heated (e.g., to 120 °C) and monitored for the consumption of the starting material using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the mixture is cooled to room temperature.

  • The mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered.

  • The filtrate is washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the N-alkylated piperazine derivative.

Signaling Pathways and Experimental Workflows

The therapeutic effects of many drugs synthesized using piperazine derivatives are often mediated through their interaction with specific cellular signaling pathways. Quetiapine, for instance, primarily targets Dopamine D2 and Serotonin 5-HT2A receptors.[10]

experimental_workflow cluster_synthesis Drug Synthesis cluster_formulation Formulation cluster_testing Preclinical & Clinical Testing start Starting Materials (Piperazine Derivative) reaction Chemical Reaction (e.g., N-Alkylation, N-Arylation) start->reaction purification Purification (e.g., Chromatography, Crystallization) reaction->purification api Active Pharmaceutical Ingredient (API) purification->api formulation API + Excipients api->formulation dosage Dosage Form (e.g., Tablet, Capsule) formulation->dosage preclinical In vitro & In vivo Testing dosage->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval final_product final_product approval->final_product Marketed Drug

Caption: General workflow for drug development involving piperazine derivatives.

The antipsychotic effect of Quetiapine is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[10]

D2_receptor_pathway Dopamine D2 Receptor Signaling Pathway (Antagonism) cluster_receptor Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Quetiapine Quetiapine (Antagonist) Quetiapine->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Simplified Dopamine D2 receptor signaling pathway showing antagonism by Quetiapine.

S5HT2A_receptor_pathway Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism) cluster_receptor Cell Membrane S5HT2AR Serotonin 5-HT2A Receptor G_protein Gq/11 Protein S5HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->S5HT2AR Activates Quetiapine Quetiapine (Antagonist) Quetiapine->S5HT2AR Blocks IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway showing antagonism by Quetiapine.

Conclusion

HEEP stands out as a highly effective piperazine derivative for the synthesis of Quetiapine, consistently providing high yields in its direct application. While other derivatives like N-(2-Hydroxyethyl)piperazine and protected piperazines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, the specific advantages of one over the other are highly dependent on the target molecule and the chosen synthetic strategy. The selection of a piperazine derivative should be guided by a thorough evaluation of reaction efficiency, cost, and the physicochemical properties required for the final compound. The continuous development of novel synthetic methods, including catalytic C-H functionalization, promises to further expand the utility and diversity of the piperazine scaffold in drug discovery.[11][12]

References

A Comparative Guide to the Spectroscopic Validation of 2-[2-(1-Piperazinyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-[2-(1-Piperazinyl)ethoxy]ethanol against two structurally related alternatives: 1-(2-hydroxyethyl)piperazine and 2-(2-ethoxyethoxy)ethanol. The objective is to furnish researchers with the necessary data and methodologies to confidently validate the identity and purity of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 2-[2-(1-Piperazinyl)ethoxy]ethanol and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameProton AssignmentChemical Shift (ppm)
2-[2-(1-Piperazinyl)ethoxy]ethanol -OH4.55
-CH₂- (piperazine ring)2.43 - 2.68
-CH₂-O- (ethoxy chain)3.48 - 3.65
-CH₂-N- (piperazine ring)2.43 - 2.68
-NH- (piperazine ring)1.89
1-(2-hydroxyethyl)piperazine -OH, -NH3.45
-CH₂- (piperazine ring)2.86
-CH₂-O-3.63
-CH₂-N-2.47
2-(2-ethoxyethoxy)ethanol -OH3.45
-CH₃1.21
-CH₂-O- (ethyl group)3.52
-CH₂-O- (ethoxy chain)3.58 - 3.72

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameCarbon AssignmentChemical Shift (ppm)
2-[2-(1-Piperazinyl)ethoxy]ethanol -CH₂-OH61.6
-CH₂-O- (adjacent to OH)72.8
-CH₂-O- (ethoxy chain)67.1
-CH₂-N-58.0
-CH₂- (piperazine ring, C2/C6)54.3
-CH₂- (piperazine ring, C3/C5)46.0
1-(2-hydroxyethyl)piperazine -CH₂-OH59.5
-CH₂-N- (adjacent to ethyl)60.8
-CH₂- (piperazine ring)53.5
-CH₂- (piperazine ring)45.9
2-(2-ethoxyethoxy)ethanol -CH₃15.2
-CH₂-OH61.7
-CH₂-O- (ethyl group)66.7
-CH₂-O- (ethoxy chain)69.8
-CH₂-O- (ethoxy chain)70.6

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

Compound NameFunctional GroupWavenumber (cm⁻¹)
2-[2-(1-Piperazinyl)ethoxy]ethanol O-H stretch (hydroxyl)3390.81[1]
C-O stretch (ether)1119.10[1]
N-H stretch (secondary amine)~3300
C-H stretch (alkane)2800 - 3000
1-(2-hydroxyethyl)piperazine O-H stretch (hydroxyl)3300 - 3500
C-O stretch~1050
N-H stretch (secondary amine)~3300
C-H stretch (alkane)2800 - 3000
2-(2-ethoxyethoxy)ethanol O-H stretch (hydroxyl)3400 - 3500
C-O stretch (ether)1100 - 1150
C-H stretch (alkane)2850 - 2960

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺Key Fragment Ions
2-[2-(1-Piperazinyl)ethoxy]ethanol 174[1]84 (piperazine fragment)[1], 100, 129
1-(2-hydroxyethyl)piperazine 13056, 70, 87, 99
2-(2-ethoxyethoxy)ethanol 13445, 59, 72, 89

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Instrument Parameters:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.

  • Data Acquisition and Analysis:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.

    • For GC-MS, the sample is injected into the gas chromatograph for separation before entering the mass spectrometer.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Typically 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

    • Source Temperature: Typically 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern can serve as a "fingerprint" for the molecule and help in confirming its structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical compound.

G cluster_0 Phase 1: Sample Preparation & Data Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Validation & Comparison Sample Sample of 2-[2-(1-Piperazinyl)ethoxy]ethanol NMR_acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_acq IR_acq IR Data Acquisition (FTIR-ATR) Sample->IR_acq MS_acq MS Data Acquisition (EI-MS) Sample->MS_acq NMR_analysis NMR Spectral Analysis - Chemical Shifts - Integration - Coupling Patterns NMR_acq->NMR_analysis IR_analysis IR Spectral Analysis - Functional Group Identification IR_acq->IR_analysis MS_analysis MS Spectral Analysis - Molecular Ion Peak - Fragmentation Pattern MS_acq->MS_analysis Comparison Comparison with Reference Data & Alternative Compounds NMR_analysis->Comparison IR_analysis->Comparison MS_analysis->Comparison Validation Structure & Purity Validation Comparison->Validation

Caption: Workflow for Spectroscopic Validation of Chemical Compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-phenyl-4H-1-benzopyran-4-one derivatives, with a particular focus on a subset of these compounds that have demonstrated notable isoform-selective inhibition of Protein Kinase C zeta (PKC-ζ). Due to the limited publicly available data on the specific compound 2-(4-hydroxyphenyl)-3-ethyl-4H-1-benzopyran-4-one (HEEP), this guide will center on the closely related and well-studied scaffold, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one , as a representative of this class of compounds.

We will explore its potent and selective inhibition of PKC-ζ, compare its activity with other related compounds, detail the experimental protocols for assessing this activity, and visualize the relevant signaling pathways. This objective comparison is supported by experimental data to aid researchers in their exploration of this chemical space for therapeutic development.

Data Presentation: Quantitative Comparison of PKC-ζ Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of selected 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one derivatives and other flavonoids against various Protein Kinase C (PKC) isoforms. This data highlights the isoform-selectivity of these compounds.

CompoundPKC-α (IC50, µM)PKC-βI (IC50, µM)PKC-δ (IC50, µM)PKC-η (IC50, µM)PKC-ζ (IC50, µM)Reference
3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one > 50> 50> 50> 503.2[Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse]
Fisetin-----[Protein Kinase C Inhibition by Plant Flavonoids. Kinetic Mechanisms and Structure-Activity Relationships]
Quercetin-----[Protein Kinase C Inhibition by Plant Flavonoids. Kinetic Mechanisms and Structure-Activity Relationships]
Luteolin-----[Protein Kinase C Inhibition by Plant Flavonoids. Kinetic Mechanisms and Structure-Activity Relationships]
Myricetin1.8----[Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition]
Apigenin12----[Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition]

Note: Specific IC50 values for Fisetin, Quercetin, and Luteolin against individual PKC isoforms were not available in the referenced literature, though they were identified as potent PKC inhibitors. Myricetin and Apigenin's inhibitory activity on PI 3-kinase was more extensively detailed than their specific PKC isoform inhibition.

Experimental Protocols

In Vitro PKC Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PKC isoforms using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant human PKC isozymes (e.g., PKC-α, PKC-βI, PKC-δ, PKC-η, PKC-ζ)

  • Test compounds (e.g., 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide specific for the PKC isoform being tested

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of the assay plate.

    • Add the PKC enzyme solution (containing the purified PKC isozyme in kinase buffer) to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific PKC isozyme.

  • Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes). The incubation time may need to be optimized based on the activity of the specific PKC isozyme.

  • ATP Detection:

    • Equilibrate the luminescence-based ATP detection reagent and the assay plate to room temperature.

    • Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for a period specified by the reagent manufacturer (e.g., 10-30 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity (as more active kinase consumes more ATP, resulting in a lower luminescent signal). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

PKC-ζ Signaling Pathway

The following diagram illustrates a simplified signaling cascade involving PKC-ζ. Atypical PKCs, including PKC-ζ, are activated downstream of phosphoinositide 3-kinase (PI3K) and play crucial roles in various cellular processes, including cell survival, proliferation, and polarity.

PKC_zeta_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PKC_zeta PKC-ζ PDK1->PKC_zeta Phosphorylates & Activates Downstream Downstream Effectors (e.g., NF-κB, MAPK) PKC_zeta->Downstream Activates Response Cellular Responses (Survival, Proliferation) Downstream->Response

Caption: Simplified PKC-ζ signaling pathway initiated by growth factors.

Experimental Workflow for PKC Inhibition Assay

The following diagram outlines the key steps in the in vitro luminescence-based PKC inhibition assay described above.

experimental_workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_reagents Add Compound, PKC Enzyme, & Substrate/ATP Mixture to Plate prep_compounds->add_reagents incubate Incubate at 30°C add_reagents->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based in vitro PKC inhibition assay.

Broader Biological Activities of 2-Phenyl-4H-1-Benzopyran-4-one Derivatives

Beyond PKC inhibition, derivatives of the 2-phenyl-4H-1-benzopyran-4-one scaffold, commonly known as flavones, exhibit a wide range of biological activities. These include:

  • Anti-inflammatory Activity: Many flavone derivatives have been shown to inhibit key inflammatory mediators. For instance, some have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] The anti-inflammatory effects can also be mediated through the inhibition of signaling pathways such as the TLR4/MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

  • Antimicrobial Activity: Certain substituted 2-phenyl chromen-4-ones have demonstrated antibacterial and antifungal properties against various microbial strains.[4][5]

  • P-Glycoprotein (P-gp) Inhibition: Some flavonoids have been found to inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. This suggests their potential use as chemosensitizing agents.[6][7]

  • Other Kinase Inhibition: The flavonoid scaffold is a common motif in kinase inhibitors. Besides PKC, various derivatives have been shown to inhibit other protein kinases such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K).[8][9]

The diverse biological activities of this class of compounds underscore their potential as scaffolds for the development of novel therapeutics for a variety of diseases. Further structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity for specific biological targets.

References

A Comparative Cost Analysis of Synthesis Protocols for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the most common synthesis protocols for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP), a key intermediate in the production of various pharmaceuticals, including the antipsychotic drug Quetiapine.[1] The following analysis focuses on the "Chloroethanol Method" and the "Diethanolamine Method," evaluating them on the basis of reagent costs, reaction yields, and process efficiency to guide researchers in selecting the most suitable protocol for their needs.

At a Glance: Comparison of HEEP Synthesis Protocols

ParameterChloroethanol MethodDiethanolamine Method
Starting Materials Piperazine, Piperazine Dihydrochloride, 2-(2-Chloroethoxy)ethanolDiethanolamine, Thionyl Chloride, Acetic Anhydride
Molar Yield 75.0% - 79.7%[2]Estimated ~60-70% (based on multi-step synthesis with a high-yield final step)
Key Advantages High purity of the final product (>98%)[3], well-established and documented.Utilizes cheaper starting material (Diethanolamine), avoids the use of highly toxic chloroethanol derivatives.[4]
Key Disadvantages Higher cost of 2-(2-chloroethoxy)ethanol, potential for disubstituted byproducts.Multi-step process, potentially lower overall yield, requires handling of thionyl chloride.
Estimated Reagent Cost per kg of HEEP *HigherLower

Synthesis Protocol Workflows

The following diagrams illustrate the key steps in both the Chloroethanol and Diethanolamine methods for synthesizing HEEP.

Chloroethanol_Method cluster_0 Step 1: Formation of Piperazine Monohydrochloride cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification P Piperazine PM Piperazine Monohydrochloride P->PM Reaction in Solvent PD Piperazine Dihydrochloride PD->PM PM_in Piperazine Monohydrochloride CE 2-(2-Chloroethoxy)ethanol Crude_HEEP Crude HEEP CE->Crude_HEEP Crude_HEEP_in Crude HEEP PM_in->Crude_HEEP Reaction in Solvent (40-120°C, 2-8h) Pure_HEEP High-Purity HEEP Crude_HEEP_in->Pure_HEEP Vacuum Distillation

Figure 1: Workflow for the Chloroethanol Method.

Diethanolamine_Method cluster_0 Step 1: Halogen Replacement cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization & Hydrolysis DEA Diethanolamine DCE Bis(2-chloroethyl)amine DEA->DCE Reaction TC Thionyl Chloride TC->DCE DCE_in Bis(2-chloroethyl)amine AA Acetic Anhydride N_DCE N-Acetyl-bis(2-chloroethyl)amine AA->N_DCE N_DCE_in N-Acetyl-bis(2-chloroethyl)amine DCE_in->N_DCE Reaction Pure_HEEP High-Purity HEEP N_DCE_in->Pure_HEEP Base, Heat

Figure 2: Workflow for the Diethanolamine Method.

Experimental Protocols

Chloroethanol Method

This widely practiced method involves the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol.[3] A key advantage of this protocol is the ability to recover and reuse piperazine dihydrochloride, which can help to reduce raw material costs.[2]

Step 1: Preparation of Piperazine Monohydrochloride

  • Piperazine and piperazine dihydrochloride are reacted in a suitable solvent (e.g., methanol) to produce piperazine monohydrochloride.[2]

Step 2: Reaction with 2-(2-chloroethoxy)ethanol

  • The prepared piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in a solvent.[2]

  • The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is typically in the range of 1.8-2.2 : 1.[2]

  • The reaction is carried out at a temperature between 40-120°C for a duration of 2-8 hours.[2]

Step 3: Purification

  • After the reaction is complete, the piperazine dihydrochloride byproduct is filtered off and can be dried for reuse.[2]

  • The filtrate containing the crude product is then subjected to vacuum distillation to remove the solvent and any remaining piperazine.[2]

  • A final vacuum rectification of the crude product yields high-purity this compound (HEEP) with a purity often exceeding 98%.[3] The reported molar yields for this method range from 75.0% to 79.7%.[2]

Diethanolamine Method

This alternative route starts from the more cost-effective diethanolamine and involves a three-step process.[4] This method is reported to have high reaction activity and simpler post-treatment procedures.[4]

Step 1: Halogen Replacement

  • The hydroxyl groups of diethanolamine are converted to a halide, typically using a reagent like thionyl chloride, to form bis(2-chloroethyl)amine.[4] This reaction is generally performed in a solvent such as ethylene dichloride, chloroform, or toluene.[4]

Step 2: Acylation

  • The resulting bis(2-chloroethyl)amine is then acylated. A common acylating agent for this step is acetic anhydride, which yields N-acetyl-bis(2-chloroethyl)amine.

Step 3: Cyclization and Hydrolysis

  • The N-acetyl-bis(2-chloroethyl)amine undergoes intramolecular cyclization in the presence of a base and heat.

  • The acetyl group is subsequently hydrolyzed to yield the final product, this compound. The patent describing this method indicates a conversion rate of up to 80% or higher for the cyclization step.[4]

Cost Analysis of Starting Materials

The following table provides an approximate cost comparison of the primary starting materials for each synthesis protocol, based on currently available bulk pricing. It is important to note that these prices are subject to market fluctuations.

ReagentMethodEstimated Bulk Price (USD/kg)
PiperazineChloroethanol~$37 - $50
Piperazine DihydrochlorideChloroethanol~$7
2-(2-Chloroethoxy)ethanolChloroethanol~$476
DiethanolamineDiethanolamine~$1.50 - $3.50
Thionyl ChlorideDiethanolamine~$250 (per liter)
Acetic AnhydrideDiethanolamine~$0.65 - $1.05

Conclusion

The Chloroethanol Method is a well-established and high-yielding protocol for the synthesis of high-purity this compound. Its primary drawback is the significant cost of the starting material, 2-(2-chloroethoxy)ethanol. The ability to recycle piperazine dihydrochloride offers a partial mitigation of the overall cost.

The Diethanolamine Method presents a potentially more cost-effective alternative due to the substantially lower price of its starting material, diethanolamine. However, it is a multi-step synthesis, which may lead to a lower overall yield compared to the Chloroethanol Method. The handling of thionyl chloride also requires specific safety precautions.

For researchers and drug development professionals, the choice between these two protocols will likely depend on the desired scale of production, the acceptable level of process complexity, and the relative importance of raw material cost versus overall yield and purity. For large-scale industrial production, the cost advantages of the Diethanolamine Method may be significant, provided the overall yield can be optimized. For smaller-scale laboratory synthesis where high purity is paramount and process simplicity is valued, the Chloroethanol Method remains a robust and reliable option. Further process optimization and a more precise determination of the overall yield for the Diethanolamine Method are warranted to enable a more definitive cost-benefit analysis.

References

Evaluating the Efficacy of Novel Piperazine Derivatives as Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and serving as a versatile platform for the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of emerging piperazine derivatives against established therapies in two key areas: oncology and central nervous system (CNS) disorders. The following sections present quantitative data, detailed experimental protocols, and visualizations of molecular pathways to offer an objective evaluation of their therapeutic potential.

Anticancer Piperazine Derivatives: A New Wave of Cytotoxic Agents

Novel piperazine derivatives are showing significant promise in the field of oncology. This section evaluates two vindoline-piperazine conjugates, compounds 23 and 25 , and the naftopidil derivative, against standard-of-care chemotherapeutics and hormonal therapies.[3][4]

Comparative Efficacy of Novel Anticancer Piperazine Derivatives

The antiproliferative activity of these novel compounds has been assessed against a panel of cancer cell lines. The following tables summarize their efficacy, alongside that of established anticancer drugs, to provide a clear comparison.

CompoundCancer TypeCell LineGI50 (µM)ComparatorComparator GI50/IC50 (µM)
Vindoline-Piperazine Conjugate 23 Breast CancerMDA-MB-4681.00[4]Doxorubicin6.602 (IC50)[5]
Non-Small Cell Lung CancerHOP-92-Paclitaxel0.027 (Median IC50, 120h)[6]
Vindoline-Piperazine Conjugate 25 Non-Small Cell Lung CancerHOP-921.35[4]Doxorubicin>20 (IC50, 24h) in A549[7]
Breast CancerMDA-MB-468-Paclitaxel-
Naftopidil Prostate CancerLNCaP22.2 (IC50)[8]FinasterideLNCaP cells are sensitive to finasteride inhibition, with much of the activity abolished by as little as 0.25 µM.
Prostate CancerPC-333.2 (IC50)[8]Finasteride-

Table 1: Comparative in vitro efficacy of novel anticancer piperazine derivatives.

Mechanism of Action: Insights into Anticancer Activity

While the precise signaling pathways for the vindoline-piperazine conjugates are still under full investigation, available research suggests that, like other Vinca alkaloids, they may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Naftopidil, an α1-adrenoceptor antagonist, has been shown to inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest.[8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p27(kip1) and p21(cip1) in androgen-sensitive LNCaP cells, and p21(cip1) in androgen-insensitive PC-3 cells.[8]

G1_Cell_Cycle_Arrest_by_Naftopidil Naftopidil Naftopidil p21_p27 p21/p27 (CDK Inhibitors) Naftopidil->p21_p27 Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D p21_p27->CDK4_6_CyclinD Inhibits Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK4_6_CyclinD->Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: G1 Cell Cycle Arrest by Naftopidil.

Piperazine Derivatives for Central Nervous System Disorders

The versatility of the piperazine scaffold has also been leveraged to develop novel agents for CNS disorders. This section focuses on newly synthesized piperazine-hydrazide derivatives with antidepressant-like activity and compares them with established antidepressant and anxiolytic drugs.

Comparative Efficacy of Novel CNS-Active Piperazine Derivatives

The antidepressant potential of novel piperazine-hydrazide derivatives, VSM-3 and VSM-6 , has been evaluated in preclinical models and compared to the established antidepressant Vortioxetine and the anxiolytic Buspirone.

CompoundAssayResultComparatorComparator Result
VSM-3 Forced Swim Test (20 mg/kg)174s immobilityVortioxetine-
Forced Swim Test (30 mg/kg)148s immobilityBuspirone-
hMAO-A Binding Affinity-9.6 kcal/molVortioxetineKi = 1.6 nM (SERT)
VSM-6 Forced Swim Test (20 mg/kg)212s immobilityBuspirone-
Forced Swim Test (30 mg/kg)192s immobilityVortioxetine-
hMAO-A Binding Affinity-8.6 kcal/molBuspironeKi = 14 nM (5-HT1A)

Table 2: Comparative efficacy of novel CNS-active piperazine derivatives.

Mechanism of Action: Modulating Neurotransmitter Systems

The novel piperazine-hydrazide derivatives VSM-3 and VSM-6 are predicted to exert their antidepressant effects through the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, a mechanism shared by some established antidepressant classes.

In contrast, established drugs like Vortioxetine have a multi-modal mechanism, primarily acting as a serotonin reuptake inhibitor (SRI) but also modulating various serotonin receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism). Buspirone primarily acts as a partial agonist at serotonin 5-HT1A receptors and also has effects on dopamine D2 receptors.

Antidepressant_Mechanisms cluster_novel Novel Piperazine-Hydrazides (VSM-3, VSM-6) cluster_established Established Agents VSM VSM-3 / VSM-6 MAOA MAO-A VSM->MAOA Inhibits Neurotransmitters Serotonin, Norepinephrine, Dopamine MAOA->Neurotransmitters Degrades Synaptic_Availability_Novel Increased Synaptic Availability Neurotransmitters->Synaptic_Availability_Novel Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits Serotonin_Receptors 5-HT Receptors Vortioxetine->Serotonin_Receptors Modulates Buspirone Buspirone Buspirone->Serotonin_Receptors Partial Agonist Dopamine_Receptors Dopamine Receptors Buspirone->Dopamine_Receptors Antagonist Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Reuptake

Caption: Comparative Mechanisms of Antidepressant Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a two-stage process used to evaluate the anticancer activity of compounds.

Experimental Workflow:

NCI60_Workflow start Compound Submission single_dose Single-Dose Screen (10 µM in 60 cell lines) start->single_dose evaluation Evaluate Growth Inhibition single_dose->evaluation five_dose Five-Dose Screen (5 concentrations) evaluation->five_dose If significant inhibition data_analysis Calculate GI50, TGI, LC50 five_dose->data_analysis end Results data_analysis->end

Caption: NCI-60 Screening Workflow.

Protocol:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Compound Addition: For the initial screen, compounds are added at a single concentration of 10⁻⁵ M. For compounds that show significant activity, a subsequent five-dose screen is performed.

  • Incubation: Plates are incubated for 48 hours after compound addition.

  • Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The percentage of growth is calculated, and for the five-dose screen, GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) are determined.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Protocol:

  • Cell Culture: Plate cells in an opaque-walled multiwell plate and treat with the test compound.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant-like activity in rodents.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.

    • The session is typically video-recorded.

  • Scoring: The duration of immobility (floating passively with only movements necessary to keep the head above water) is measured, usually during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another behavioral despair model used to screen for antidepressant-like compounds.

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from a hook or bar.

    • The test duration is typically 6 minutes and is video-recorded.

  • Scoring: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of piperazine, a crucial building block in many active pharmaceutical ingredients (APIs), is essential for ensuring product quality, safety, and efficacy. Due to its chemical properties, particularly the lack of a strong UV chromophore, analyzing piperazine at trace levels presents a significant challenge, often necessitating derivatization or highly sensitive detection techniques.[1] Cross-validation of analytical methods is a critical process to ensure that the data generated is accurate, reliable, and reproducible, regardless of the technique employed.

This guide provides an objective comparison of three common chromatographic techniques for piperazine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The performance of an analytical method is defined by its validation parameters, which are established according to guidelines from the International Council for Harmonisation (ICH).[2][3] The following table summarizes key performance data for the quantification of piperazine and its derivatives using different analytical techniques.

Parameter HPLC-UV (with Derivatization) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation with UV detection after chemical reaction to make piperazine detectable.[4]Separation of volatile compounds with detection by mass spectrometry.[5]Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[6]
Linearity Range (R²) ≥ 0.999[4]> 0.99[7]≥ 0.9991[8]
Accuracy (% Recovery) 104.87 - 108.06%[5]79 - 108%[7]95.74 - 110.18%[9]
Precision (% RSD) < 4.0[5]< 15%[5]< 6.7%[9]
Limit of Detection (LOD) ~30 ppm[4]0.002 - 0.156 µg/mL[7]1.05 - 1.6 µg/kg[10]
Limit of Quantification (LOQ) ~30 ppm (Range: 30-350 ppm)[4]0.008 - 0.312 µg/mL[7]3.50 - 5.2 µg/kg[10]
Key Advantages Utilizes readily available instrumentation.[4]Excellent for volatile compounds; high specificity.Highest sensitivity and selectivity; ideal for complex matrices.[6]
Key Limitations Requires a separate derivatization step; lower sensitivity.[6]May require derivatization for less volatile compounds; potential for thermal degradation.[5]Higher equipment cost and complexity.[6]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific applications or matrices.

Method 1: HPLC-UV with Pre-Column Derivatization

This method is suitable for quantifying piperazine using common HPLC instrumentation by first reacting it with a UV-active labeling agent.

  • Instrumentation : HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Sample Preparation and Derivatization :

    • Dissolve the sample containing piperazine in a suitable diluent.

    • Add a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to the sample solution.[4]

    • Heat the mixture to facilitate the reaction, forming a stable, UV-active derivative.[6]

    • Cool the solution and filter through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions :

    • Mobile Phase : A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5]

    • Flow Rate : Typically 1.0 mL/min.[5]

    • Detection : UV absorbance monitored at the maximum wavelength of the derivative.[5]

  • Data Analysis : Quantify the piperazine derivative by comparing its peak area to a calibration curve generated from standards prepared with the same derivatization procedure.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for piperazine analysis due to its volatility and provides high specificity through mass spectrometric detection.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-17 or equivalent).[11][12]

  • Sample Preparation :

    • Dissolve the sample in a suitable solvent like methanol.[11]

    • For some applications, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be used to improve chromatographic peak shape and sensitivity.[5]

    • Prepare a series of calibration standards spanning the expected concentration range.

  • Instrumental Conditions :

    • Carrier Gas : Helium at a constant flow rate (e.g., 2 mL/min).[12]

    • Injector Temperature : 250°C.[11]

    • Oven Temperature Program : An initial hold at 150°C, followed by a ramp to 260°C.[11]

    • Detector : Mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[13]

  • Data Analysis : Identify piperazine based on its retention time and mass spectrum. Quantify using the peak area relative to a calibration curve.[7]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for detecting trace levels of piperazine in complex matrices like biological fluids or final drug products without derivatization.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Sample Preparation :

    • Sample extraction is often performed using protein precipitation (for plasma) or simple dissolution in the mobile phase.[9]

    • Filter the final extract before injection.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm).[8][10]

    • Mobile Phase : A gradient of acetonitrile and an aqueous solution containing an additive like formic acid or ammonium formate to improve ionization.[9]

    • Flow Rate : Typically 0.3 - 0.4 mL/min.[6][9]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electrospray Ionization in positive mode (ESI+).[8]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity, monitoring a specific precursor-to-product ion transition (e.g., m/z 87.1 → 44.1 for piperazine).[8]

  • Data Analysis : Quantify piperazine by comparing the MRM peak area ratio (analyte to internal standard) against a calibration curve.[9]

Workflow for Cross-Validation of Analytical Methods

Cross-validation ensures that different analytical methods produce comparable and reliable results. The process involves developing and validating two or more distinct methods and then analyzing the same set of samples with each. The results are then statistically compared to confirm concordance. This workflow is crucial for method transfer between labs or for confirming results from a new technology against an established one.

G cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_dev Method Development A_val Method Validation (ICH Q2) A_dev->A_val A_an Sample Analysis A_val->A_an compare Statistical Comparison of Results A_an->compare B_dev Method Development B_val Method Validation (ICH Q2) B_dev->B_val B_an Sample Analysis B_val->B_an B_an->compare start Piperazine Quantification Requirement start->A_dev start->B_dev conclusion Methods are Concordant (Fit for Purpose) compare->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Researcher's Guide to Benchmarking HEEP (HEPES) Quality from Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of chemical reagents is paramount to achieving reliable and reproducible experimental results. This guide provides a framework for benchmarking the quality of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), a widely used biological buffer, from various chemical suppliers.

HEPES is a zwitterionic organic chemical buffering agent that is widely used in cell culture and other biological research due to its ability to maintain physiological pH.[1][2] The quality of HEPES can significantly impact experimental outcomes, making careful selection of a supplier a critical step. Key quality parameters to consider include purity, pH, and the presence of various impurities such as heavy metals, other organic molecules, and enzymes like DNases, RNases, and proteases.[3][4]

Comparative Analysis of HEPES Quality Parameters

The following table summarizes key quality control parameters for HEPES based on typical specifications from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Parameter Typical Specification Range Significance in Research Applications
Purity (by Titration) ≥99.0% to ≥99.5%High purity ensures that the buffering capacity is primarily due to HEPES and not other acidic or basic impurities.
pH (of a 1M or 5% solution) 5.0 - 6.5 (for the free acid)The pH of the unbuffered HEPES solution can indicate the presence of acidic or basic impurities from the synthesis process.
Heavy Metals (as Pb) ≤5 ppm to ≤10 ppmHeavy metals can be toxic to cells and inhibit enzyme activity.
Chloride (Cl) ≤0.005% to ≤0.05%Chloride ions can affect certain biological reactions and the function of some proteins.
Sulfate (SO₄) ≤0.005% to ≤0.05%Sulfate ions can interfere with certain enzymatic assays and cellular processes.
Loss on Drying ≤0.5% to ≤1.0%Indicates the water content of the solid HEPES. High water content can affect the accuracy of buffer preparation.
Endotoxin ≤0.1 EU/mg to ≤0.5 EU/mgEndotoxins are potent inflammatory agents and can significantly impact cell-based assays.
DNase, RNase, Protease None DetectedThe presence of these enzymes can degrade nucleic acids and proteins in experimental samples, leading to inaccurate results.
Absorbance (at 260nm & 280nm) Low absorbance (e.g., ≤0.05)Low absorbance at these wavelengths indicates the absence of nucleic acid and protein contaminants, respectively.

Experimental Protocols for Key Quality Control Tests

Below are detailed methodologies for essential experiments to assess the quality of HEPES.

Purity Assay by Titration

This method determines the percentage of pure HEPES in a sample.

  • Principle: An accurately weighed sample of HEPES is dissolved in water and titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH). The endpoint is detected using a pH meter, and the purity is calculated based on the amount of titrant consumed.

  • Procedure:

    • Accurately weigh approximately 0.8 g of the HEPES sample.

    • Dissolve the sample in a suitable amount of purified water in a beaker.

    • Titrate the solution with standardized 0.1 N NaOH using an auto-titrator or a manual burette with a pH meter to monitor the pH.

    • The endpoint is the point of inflection on the titration curve.

    • Calculate the purity based on the volume of NaOH used, its concentration, and the initial weight of the HEPES sample.[5][6]

Heavy Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This technique is used to detect and quantify trace amounts of heavy metal impurities.

  • Principle: The HEPES sample is introduced into a high-temperature plasma, which atomizes and ionizes the sample. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific elements.

  • Procedure:

    • Prepare a standard solution containing known concentrations of the heavy metals of interest.

    • Accurately weigh and dissolve a sample of HEPES in a suitable solvent.

    • Introduce the sample and standard solutions into the ICP-MS instrument.

    • Analyze the mass spectrum to identify and quantify the heavy metals present in the HEPES sample by comparing the signal intensities to those of the standard solutions.[3][4]

Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay

This assay is used to detect the presence of bacterial endotoxins.

  • Principle: The LAL assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus. The lysate clots in the presence of endotoxins. The rate of clotting or color change is proportional to the amount of endotoxin present.

  • Procedure:

    • Reconstitute the LAL reagent according to the manufacturer's instructions.

    • Prepare a series of endotoxin standards of known concentrations.

    • Prepare a solution of the HEPES sample.

    • Mix the HEPES sample and the endotoxin standards with the LAL reagent in a microplate.

    • Incubate the plate at 37°C and monitor the change in optical density over time using a plate reader.

    • Calculate the endotoxin concentration in the HEPES sample by comparing its reaction kinetics to the standard curve.[4]

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of HEPES from a chemical supplier.

HEPES_QC_Workflow cluster_0 Supplier's Internal QC cluster_1 Quality Control Laboratory cluster_2 Final Product Disposition raw_material Raw Material Receipt & Inspection synthesis HEPES Synthesis raw_material->synthesis purification Purification synthesis->purification drying Drying & Milling purification->drying packaging Packaging & Labeling drying->packaging sampling In-Process & Final Product Sampling packaging->sampling testing Analytical Testing sampling->testing coa Certificate of Analysis Generation testing->coa release Product Release coa->release Meets Specs quarantine Quarantine/ Rejection coa->quarantine Fails Specs

Caption: A typical workflow for HEPES quality control.

This guide provides a foundational understanding of the critical quality attributes of HEPES and the methodologies used to assess them. By utilizing this information, researchers can make more informed decisions when selecting a chemical supplier, ultimately leading to more robust and reliable scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory to prevent exposure and ensure safe handling.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against splashes and eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A certified respirator may be necessary if dust or aerosols are generated.Minimizes inhalation and respiratory tract irritation.[1][2]
First Aid Measures

In case of exposure, immediate action is critical:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Spill Management Protocol

In the event of a spill, follow these steps to contain and clean the affected area:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]

  • Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][2]

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]

Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste in strict accordance with local, state, and federal regulations.[1][4] Do not release this chemical into the environment.[4]

Pre-Disposal Preparations
  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Container Labeling: Use a designated and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name: this compound.[1]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Carefully transfer all waste containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), into the designated hazardous waste container.[1]

  • Container Sealing:

    • Securely seal the hazardous waste container to prevent leaks or spills.

  • Storage:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Environmental and Chemical Data

ParameterValue/Information
Bioaccumulation Potential Low (LogKOW = -1.8359)[2]
Mobility in Soil Low (KOC = 10)[2]
Chemical Incompatibility Strong oxidizing agents.[5]
Hazardous Decomposition Products May produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide, upon combustion.[4]

Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Pre-Disposal cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated items) B Segregate from other waste streams A->B C Label Hazardous Waste Container B->C D Transfer Waste to Labeled Container C->D E Securely Seal Container D->E F Store in Designated Cool, Dry, Ventilated Area E->F G Contact Licensed Hazardous Waste Vendor F->G H Provide Safety Data Sheet (SDS) G->H I Arrange for Waste Pickup and Disposal H->I

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS No. 13349-82-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Standards/Specifications
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield (8-inch minimum) may be necessary for splash hazards.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Wear appropriate protective clothing to prevent skin exposure.[4][5]EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1][6]NIOSH (US) or EN 133 (EU) approved respirators.
Body Protection Wear appropriate protective work clothing.[4] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1]EN 340.
Footwear Waterproof boots.EN 13832.

Hazard Identification and Precautionary Statements

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Therefore, it is crucial to adhere to the following precautionary measures:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4] Wash hands and any exposed skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, clothing, and eye/face protection.[1][4]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6][7]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Retrieve Chemical Retrieve Chemical from Storage Prepare Workspace->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Store Chemical Return Chemical to Secure Storage Perform Experiment->Store Chemical Decontaminate Decontaminate Work Area & Equipment Store Chemical->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste Material Doff PPE->Dispose Waste

Caption: Standard operating procedure for handling this compound.

Accidental Release Measures

In the event of a spill, immediate action is required to contain the substance and prevent exposure.

  • Minor Spills:

    • Ensure adequate ventilation.[4]

    • Wearing appropriate PPE, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[6]

    • Clean the spill area thoroughly with water.[7]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[6]

    • Alert the emergency response team or fire brigade.[6]

    • Prevent the spillage from entering drains or water courses.[6]

First-Aid Measures

Should exposure occur, follow these first-aid protocols immediately:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][7]

  • Skin Contact: Instantly wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and shoes.[7] Seek medical attention if irritation develops or persists.[1][7]

  • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen.[4] If not breathing, provide artificial respiration.[4] Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[4] Never give anything by mouth to an unconscious person.[7] Seek medical attention.

Fire-Fighting Measures

While not considered a significant fire risk, containers may burn.[6]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][4][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][7]

  • Specific Hazards: The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5][7]

Handling and Storage

  • Handling: Avoid all personal contact, including inhalation.[6] Use in a well-ventilated area.[6] Keep containers securely sealed when not in use.[6]

  • Storage: Store in a dry, cool, and well-ventilated place.[1][5] Keep the container tightly closed.[1][5] Store away from incompatible materials such as oxidizing agents.[5][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local regulations.[4] Do not allow the product to enter drains.[4][7] It may be possible to recycle the material if it is unused and uncontaminated.[6] Otherwise, disposal should be carried out by a licensed disposal company.[2][6] Uncleaned containers should be treated as the product itself.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Hydroxyethoxy)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.